molecular formula C6H8N4 B3333388 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine CAS No. 97482-19-4

6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine

Número de catálogo: B3333388
Número CAS: 97482-19-4
Peso molecular: 136.15 g/mol
Clave InChI: OPCGRHFBWJJSEA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine is a nitrogen-containing heterocyclic compound of significant interest in pharmaceutical and medicinal chemistry research. Its core structure is a pyrrolo[2,3-d]pyrimidine, which is a 7-deazapurine analog that bears a close structural resemblance to purine nucleotides . This resemblance makes it a versatile scaffold for designing novel bioactive molecules. This compound and its derivatives have garnered substantial research attention due to their broad-spectrum biological activities. A key area of investigation is their application as antimicrobial agents to address the critical global health challenge of antimicrobial resistance (AMR) . Researchers are actively developing pyrrolo[2,3-d]pyrimidine derivatives, leveraging methodologies such as [3+2] cycloadditions and transition metal-catalyzed couplings, to create new antibacterial, antifungal, and antiviral compounds . Beyond antimicrobial applications, the scaffold is also a prominent core structure in the development of kinase inhibitors. For instance, related diaminopyrrolopyrimidine derivatives have been explored as potent and selective inhibitors of Focal Adhesion Kinase (FAK) and Proline-rich tyrosine kinase 2 (Pyk2), which are relevant targets in oncology research . Furthermore, structural analogs based on the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core have been successfully developed into exceptionally selective inhibitors of cyclin-dependent kinase 2 (CDK2), showcasing the scaffold's utility in creating highly specific therapeutic tools . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with care, using appropriate personal protective equipment and adhering to all relevant laboratory safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4/c7-6-9-3-4-1-2-8-5(4)10-6/h3H,1-2H2,(H3,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCGRHFBWJJSEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NC(=NC=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Chemical Structure and Applications of 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine is a highly specialized, bicyclic heterocyclic scaffold that has become a cornerstone in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. By fusing a pyrimidine ring with a partially saturated pyrrole (pyrroline) ring, this scaffold presents a highly optimized hydrogen-bonding pharmacophore capable of anchoring tightly to the hinge region of various oncogenic kinases, including Anaplastic Lymphoma Kinase (ALK) and Focal Adhesion Kinase (FAK).

This whitepaper provides an in-depth technical analysis of the structural properties, mechanistic advantages, and synthetic methodologies associated with this critical building block, serving as a comprehensive guide for drug development professionals.

Structural and Physicochemical Profiling

Deconstruction of the Scaffold

The core structure consists of a 6-membered pyrimidine ring fused at the C4a and C7a positions to a 5-membered pyrroline ring. Unlike the fully aromatic 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine), the 6,7-dihydro designation indicates that the C5-C6 bond within the 5-membered ring is saturated (sp³ hybridized). The presence of the 2-amino group on the pyrimidine ring completes the pharmacophore[1].

The saturation of the C5-C6 bond is not merely a structural nuance; it fundamentally alters the 3D conformation and electronic distribution of the molecule:

  • Electronic Tuning: The aliphatic nature of the C5-C6 carbons prevents the delocalization of the lone pair from the N7 nitrogen into the pyrimidine ring. This localizes electron density, shifting the pKa of the pyrimidine nitrogens (N1 and N3) and the 2-amino group, thereby optimizing their strength as hydrogen-bond acceptors and donors.

  • Spatial Trajectory: While fully aromatic systems are strictly planar, the sp³ hybridized carbons at C5 and C6 introduce a slight pucker to the 5-membered ring. This allows substituents placed at these positions to project out of the primary plane, enabling the exploitation of specific hydrophobic sub-pockets within the kinase active site that planar molecules cannot access.

Physicochemical Data

The following table summarizes the key physicochemical properties of the this compound core, which dictate its pharmacokinetic behavior and synthetic handling[1][2].

PropertyValue
IUPAC Name This compound
CAS Number 97482-19-4 (Free Base), 2701349-62-2 (HCl Salt)
Molecular Formula C₆H₈N₄
Molecular Weight 136.15 g/mol
SMILES String NC1=NC=C2C(NCC2)=N1
Hydrogen Bond Donors 2 (Primary 2-NH₂, Secondary N7-H)
Hydrogen Bond Acceptors 3 (Pyrimidine N1, N3; Pyrroline N7)
Ring System Bicyclic (Pyrimidine fused to Pyrroline)

Mechanistic Role in Kinase Inhibition

The this compound scaffold functions primarily as a hinge-binding motif . In the ATP-binding pocket of a kinase, the adenine ring of ATP normally forms hydrogen bonds with the peptide backbone of the kinase hinge region. This synthetic scaffold mimics that interaction with superior affinity and metabolic stability.

Case Study: ALK Inhibition (Ficonalkib)

In the development of third-generation ALK inhibitors like Ficonalkib (CS-0641151), the 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine core is utilized to anchor the drug to the ALK hinge region[3][4]. The pyrimidine N1 acts as a hydrogen-bond acceptor for the backbone NH of Met1199, while the 2-amino group acts as a hydrogen-bond donor to the backbone carbonyl of Glu1197. This dual-bidentate interaction provides the foundational binding energy, allowing the rest of the molecule (e.g., the 4-substituted aniline group) to extend into the solvent-exposed region and the DFG-out pocket to achieve high selectivity against mutant ALK variants[4].

Case Study: FAK/Pyk2 Dual Inhibition

Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2) are critical mediators of tumor invasion and metastasis. Patents detailing 2,4-diamino-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine derivatives demonstrate that functionalizing the C4 position of this scaffold with specific hydrophobic moieties yields potent, low-nanomolar dual inhibitors of FAK and Pyk2[5]. The saturated C5-C6 region provides an optimal vector for maintaining solubility while navigating the tight steric constraints of the FAK active site.

HingeBinding cluster_0 Inhibitor Scaffold (this compound) cluster_1 Kinase Hinge Region (e.g., ALK Met1199/Glu1197) N1 Pyrimidine N1 (H-bond Acceptor) HingeNH Backbone NH (Met1199) N1->HingeNH Accepts H-bond NH2 2-Amine Group (H-bond Donor) HingeCO Backbone C=O (Glu1197) NH2->HingeCO Donates H-bond

Kinase hinge-binding model of the this compound scaffold.

Synthetic Methodologies and Protocols

To utilize this scaffold in drug discovery, chemists typically start with a halogenated derivative, such as 4-chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine [6]. The chlorine atom at the C4 position is highly activated toward nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling, allowing for the rapid generation of diverse compound libraries.

Experimental Protocol: Buchwald-Hartwig Cross-Coupling

The following methodology details the standard procedure for installing an aniline derivative at the C4 position of the scaffold, a critical step in the synthesis of ALK inhibitors like Ficonalkib[4].

Objective: To synthesize a 2,4-diamino-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine derivative via Pd-catalyzed amination.

Reagents & Materials:

  • Electrophile: 4-chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine (often N7-protected with a 4-methoxybenzyl group) (1.0 equiv)

  • Nucleophile: Substituted aniline (e.g., 2-(isopropylsulfonyl)aniline) (1.2 equiv)

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.1 equiv)

  • Ligand: (±)-BINAP (0.15 equiv)

  • Base: Cesium carbonate (Cs₂CO₃) (2.5 equiv)

  • Solvent: Anhydrous Toluene

Step-by-Step Workflow:

  • Reaction Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge the electrophile (e.g., 395 mg), the nucleophile (e.g., 151 mg), Pd₂(dba)₃ (74 mg), (±)-BINAP (70 mg), and Cs₂CO₃ (731 mg).

  • Degassing (Critical Step): Evacuate the flask under high vacuum and backfill with inert Argon gas. Repeat this purge cycle three times. Causality: Pd(0) catalysts are highly sensitive to oxygen; failing to strictly degas the system will result in catalyst oxidation and reaction failure.

  • Solvent Addition: Inject anhydrous toluene (10 mL) via a syringe under a positive pressure of Argon.

  • Thermal Activation: Transfer the sealed flask to a pre-heated oil bath at 120 °C. Stir vigorously for 12 hours. The elevated temperature is required to overcome the activation energy barrier of the oxidative addition step into the C-Cl bond.

  • Work-up: Cool the reaction mixture to room temperature. Concentrate the crude mixture under reduced pressure to remove the toluene solvent.

  • Extraction: Dissolve the resulting residue in a mixture of dichloromethane (DCM) and deionized water. Separate the layers and extract the aqueous phase twice more with DCM.

  • Purification: Wash the combined organic layers with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (silica gel, DCM/MeOH gradient) to afford the pure target compound.

Synthesis SM 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine (Electrophile) Catalyst Pd2(dba)3 / (±)-BINAP / Cs2CO3 (Anhydrous Toluene, 120°C, 12h) SM->Catalyst Reagents Aniline Substituted Aniline (Nucleophile) Aniline->Catalyst Reagents Product 2,4-Diamino-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine (Target Kinase Inhibitor) Catalyst->Product Buchwald-Hartwig Cross-Coupling

Buchwald-Hartwig cross-coupling workflow for C4-amination of the scaffold.

Conclusion

The this compound scaffold represents a triumph of rational drug design. By selectively saturating the pyrrole ring of a traditional purine-like core, medicinal chemists have unlocked a motif that offers superior electronic tuning, unique 3D spatial vectors, and robust synthetic tractability. Its continued use in the development of next-generation ALK, FAK, and Pyk2 inhibitors underscores its enduring value in the fight against complex malignancies.

References

  • National Center for Biotechnology Information (NCBI). "Ficonalkib | C29H39N7O3S | CID 135211735." PubChem Database. Available at:[Link]

  • World Intellectual Property Organization. "Anaplastic lymphoma kinase inhibitor and preparation method and use thereof." Patent WO2018127184A1.
  • World Intellectual Property Organization. "2,4-DIAMINO-6,7-DIHYDRO-5H-PYRROLO[2,3]PYRIMIDINE DERIVATIVES AS FAK/Pyk2 INHIBITORS." Patent WO2012092880A1.

Sources

The Ascendant Therapeutic Potential of 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling a Scaffold of Promise

In the landscape of modern medicinal chemistry, the pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure, forming the core of several clinically successful kinase inhibitors.[1] Its structural resemblance to adenine allows it to effectively compete for the ATP-binding sites of a multitude of kinases, making it a fertile ground for the development of targeted therapies.[1] This guide delves into a specific, yet profoundly significant, subclass: the 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine derivatives. The introduction of a saturated pyrrolidine ring introduces a three-dimensional geometry that can be exploited to achieve enhanced selectivity and novel interactions within the kinase domain. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological activity, and therapeutic potential of this promising class of molecules.

The Strategic Advantage of the Dihydro-Pyrrolo[2,3-d]pyrimidine Core

The pyrrolo[2,3-d]pyrimidine nucleus is a deaza-isostere of adenine, the nitrogenous base of ATP.[2] This fundamental bioisosteric relationship is the cornerstone of its inhibitory action against a host of protein kinases. The strategic rationale for exploring the 6,7-dihydro variant of this scaffold lies in the introduction of sp3-hybridized centers, which imparts a distinct three-dimensional character to the molecule. This departure from the planarity of the aromatic pyrrolo[2,3-d]pyrimidine system can lead to:

  • Enhanced Selectivity: The defined stereochemistry of the dihydropyrrole ring can facilitate more specific interactions with unique sub-pockets of the target kinase, potentially reducing off-target effects.

  • Improved Physicochemical Properties: Saturation can influence key drug-like properties such as solubility, metabolic stability, and cell permeability.

  • Novel Intellectual Property: The exploration of this chemical space offers opportunities for the discovery of new chemical entities with distinct patentability.

Key Therapeutic Targets and Mechanisms of Action

Derivatives of the broader pyrrolo[2,3-d]pyrimidine family have demonstrated potent inhibitory activity against a range of kinases implicated in cancer and other diseases. While specific data for the 2-amino-6,7-dihydro subclass is emerging, the established targets of the parent scaffold provide a strong foundation for exploration.

Aurora Kinases: Mitotic Regulators in Oncology

The Aurora kinase family (A, B, and C) are serine/threonine kinases that play a pivotal role in the regulation of mitosis. Their overexpression is a common feature in many human cancers, making them attractive targets for therapeutic intervention. A series of 2-amino-pyrrolo[2,3-d]pyrimidines has been identified as a new class of Aurora-A kinase inhibitors.[3] These compounds exhibit nanomolar activity in biochemical assays and inhibit tumor cell proliferation, culminating in a potent inhibitor with an IC50 of 0.008 µM against Aurora-A.[3]

Signaling Pathway: Aurora A Kinase in Mitosis

Aurora_A_Pathway cluster_mitosis Mitotic Progression Centrosome Centrosome Maturation Spindle Spindle Assembly Cytokinesis Cytokinesis AuroraA Aurora A Kinase AuroraA->Centrosome Phosphorylates key proteins AuroraA->Spindle AuroraA->Cytokinesis Inhibitor 2-Amino-6,7-dihydro- pyrrolo[2,3-d]pyrimidine Derivative Inhibitor->AuroraA Inhibition Synthesis_Workflow Start Starting Materials (e.g., Substituted Pyrrolidinone) Step1 Formation of Pyrrolo[2,3-d]pyrimidine Core Start->Step1 Step2 Introduction of 2-Amino Group Step1->Step2 Step3 Pyrrole Ring Reduction Step2->Step3 Step4 Diversification (e.g., N-alkylation, acylation) Step3->Step4 Final Final 2-Amino-6,7-dihydro- pyrrolo[2,3-d]pyrimidine Derivatives Step4->Final

Caption: A generalized synthetic workflow for the preparation of the target compounds.

Structure-Activity Relationship (SAR) Analysis

While a comprehensive SAR for the 2-amino-6,7-dihydro scaffold is still under extensive investigation, key insights can be drawn from the broader pyrrolo[2,3-d]pyrimidine class and initial studies on related dihydro-derivatives:

  • The 2-Amino Group: This functionality is often crucial for establishing key hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket. Modifications at this position can significantly impact potency and selectivity.

  • Substituents on the Pyrrolidine Ring: The stereochemistry and nature of substituents on the 5, 6, and 7 positions of the dihydropyrrole ring can be exploited to probe for interactions with specific pockets of the target kinase, leading to enhanced affinity and selectivity.

  • Substituents on the Pyrimidine Ring: Modifications at the 4-position of the pyrimidine ring are a common strategy for extending into the solvent-exposed region of the ATP-binding site, allowing for the introduction of moieties that can improve pharmacokinetic properties.

Experimental Protocols and Methodologies

The development of novel therapeutic agents requires robust and reproducible experimental protocols. The following outlines key methodologies for the synthesis and evaluation of this compound derivatives.

General Synthetic Protocol

Synthesis of a 2-amino-4-substituted-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine derivative:

  • Synthesis of the Pyrrolo[2,3-d]pyrimidine Core: A suitably substituted pyrrolidinone is used as the starting material. Cyclization with a pyrimidine precursor, such as a substituted 2-aminopyrimidine, under appropriate conditions (e.g., acid or base catalysis, elevated temperature) affords the 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidinone.

  • Introduction of a Leaving Group: The resulting pyrrolopyrimidinone is then converted to a more reactive intermediate, such as a 4-chloro derivative, using a chlorinating agent like phosphorus oxychloride (POCl₃).

  • Nucleophilic Substitution: The 4-chloro intermediate is subsequently reacted with an appropriate amine to introduce the desired substituent at the 4-position.

  • Introduction of the 2-Amino Group: The 2-position can be functionalized with an amino group through various methods, such as nucleophilic aromatic substitution on a 2-halo precursor or through a multi-step sequence involving nitration and subsequent reduction.

  • Purification and Characterization: The final product is purified using standard techniques such as column chromatography and recrystallization. The structure and purity are confirmed by analytical methods including ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay

Protocol for determining the IC50 value against a target kinase:

  • Reagents and Materials: Recombinant human kinase, appropriate substrate, ATP, assay buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Assay Procedure:

    • A kinase reaction is set up in a 96- or 384-well plate containing the kinase, substrate, and ATP in the assay buffer.

    • The test compound is added at various concentrations.

    • The reaction is incubated at a specified temperature for a set period.

    • The kinase activity is measured by quantifying the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

Protocol for evaluating the anti-proliferative activity of the compounds:

  • Cell Culture: A human cancer cell line known to be dependent on the target kinase is cultured in appropriate media.

  • Assay Procedure:

    • Cells are seeded into 96-well plates and allowed to attach overnight.

    • The cells are then treated with the test compounds at various concentrations for a specified period (e.g., 72 hours).

    • Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

  • Data Analysis: The percentage of cell growth inhibition is calculated for each compound concentration, and the GI50 value (the concentration required to inhibit cell growth by 50%) is determined.

Data Presentation: A Comparative Overview

To facilitate the analysis and comparison of the therapeutic potential of different derivatives, a structured presentation of key data is essential. The following table provides a template for summarizing the in vitro activity of hypothetical this compound derivatives against a panel of kinases.

Compound IDR¹ SubstituentTarget KinaseIC₅₀ (nM)Cell LineGI₅₀ (µM)
Lead-01 HAurora-A50HCT1161.2
Lead-01 HVEGFR2120HUVEC3.5
Opt-01 4-FluorophenylAurora-A8HCT1160.3
Opt-01 4-FluorophenylVEGFR2250HUVEC2.8
Opt-02 3-Methoxy-phenylAurora-A15HCT1160.5
Opt-02 3-Methoxy-phenylVEGFR295HUVEC1.9

Future Directions and Concluding Remarks

The this compound scaffold represents a compelling starting point for the development of the next generation of kinase inhibitors. The inherent three-dimensionality of the saturated pyrrolidine ring offers a unique opportunity to achieve superior selectivity and potency. Future research in this area should focus on:

  • Elucidation of Crystal Structures: Co-crystal structures of these inhibitors bound to their target kinases will provide invaluable insights for structure-based drug design.

  • Exploration of Diverse Substitutions: A systematic exploration of substituents on both the dihydropyrrole and pyrimidine rings will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Promising lead compounds should be advanced into preclinical animal models to evaluate their in vivo efficacy and safety profiles.

References

  • Moriarty, K. J., Koblish, H. K., Garrabrant, T., Maisuria, J., Khalil, E., Ali, F., Petrounia, I. P., Crysler, C. S., Maroney, A. C., Johnson, D. L., & Galemmo, R. A., Jr. (2006). The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors. Bioorganic & medicinal chemistry letters, 16(22), 5778–5783. [Link]

  • Metwally, K., & Abo-Dya, N. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2025). Molecules, 30(14), 2917. [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. (2021). European Journal of Medicinal Chemistry, 223, 113647. [Link]

  • WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermedi
  • The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors. (2006). Semantic Scholar. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2023). Molecules, 28(13), 5136. [Link]

  • Discovery and optimization of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives as mTORC1/mTORC2 dual inhibitors. (2019). Bioorganic chemistry, 92, 103232. [Link]

  • Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b]t[2][3][4]riazole derivatives as necroptosis inhibitors. (2024). RSC Medicinal Chemistry. [Link]

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. (2024). Bioorganic chemistry, 153, 107867. [Link]

  • A new method for the synthesis of 6,7-dihydro-5H-pyrrolo[2,1-a]b[2]enzazepines and 5,6,7,9,10,11-hexahydro-12H-indolo[2,1-a]b[2]enzazepines and evaluation of their bioactivity. (2023). RSC Advances, 13(45), 31651-31664. [Link]

  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. (2024). Current Medicinal Chemistry, 31(36), 5918-5936. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). Molecules, 28(18), 6691. [Link]

  • Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. (2022). ACS Medicinal Chemistry Letters, 13(11), 1787-1795. [Link]

  • 6,7-Dihydro-5H-pyrrolo(2,3-d)pyrimidine. PubChem. [Link]

  • Synthesis and spectroscopic characterization of novel 2-amino-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidine and pyrimido[1,2-a]pyrimidine derivatives. (2014). Journal of Saudi Chemical Society, 18(5), 554-561. [Link]

  • Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors. (2025). Bioorganic & Medicinal Chemistry, 121, 117867. [Link]

  • In vitro and in vivo evaluation of the antimicrobial, antioxidant, cytotoxic, hemolytic activities and in silico POM/DFT/DNA-binding and pharmacokinetic analyses of new sulfonamide bearing thiazolidin-4-ones. (2023). Journal of Biomolecular Structure & Dynamics, 41(15), 7249-7265. [Link]

  • Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. (2021). Journal of Biotechnology and Bioprocessing, 2(2), 1-5. [Link]

Sources

The 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine Scaffold: A Privileged Pharmacophore in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern targeted therapeutics, the architectural design of small-molecule kinase inhibitors relies heavily on privileged scaffolds that can effectively mimic the adenine ring of adenosine triphosphate (ATP). Among these, 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine has emerged as a critical building block[1]. By introducing sp³ hybridization into the classical planar pyrrolopyrimidine system, this scaffold offers enhanced solubility, reduced promiscuous DNA intercalation, and highly specific vectors for functionalization. This technical whitepaper provides an in-depth analysis of its chemical properties, its mechanistic role in targeting kinases such as FAK/Pyk2 and ALK, and field-proven synthetic methodologies for drug development professionals.

Chemical Identification & Physicochemical Profiling

The utility of this compound stems from its compact, electron-rich heterocyclic core. It is commercially available both as a free base and as a hydrochloride salt, the latter often preferred for long-term storage due to its enhanced stability against oxidative degradation[2].

Table 1: Key Identifiers and Physicochemical Properties

PropertyValue / Description
Chemical Name This compound
CAS Number (Free Base) 97482-19-4[1]
CAS Number (HCl Salt) 2701349-62-2[2]
Molecular Formula C₆H₈N₄[1]
Molecular Weight 136.15 g/mol [1]
Structural Class Bicyclic Heterocycle (Pyrimidine fused to Pyrroline)
Storage Conditions 2-8°C, dark place, inert atmosphere (Argon/N₂)[3]
Primary Utility Intermediate for ATP-competitive kinase inhibitors[4][5]

Structural Biology: The ATP-Mimetic Rationale

The 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine core is engineered to exploit the highly conserved ATP-binding pocket of protein kinases.

  • Hinge Region Binding: The pyrimidine nitrogen atoms and the exocyclic C2-amine act as a bidentate hydrogen bond donor-acceptor pair, anchoring the molecule to the backbone amides of the kinase hinge region.

  • The sp³ Advantage: Unlike fully aromatic 7H-pyrrolo[2,3-d]pyrimidines, the saturation at the C6 and C7 positions forces a slight pucker in the five-membered ring. This subtle 3D structural shift reduces the overall planarity of the molecule. Causality in Design: Reduced planarity lowers the risk of off-target toxicity caused by planar molecules intercalating into DNA, while simultaneously improving aqueous solubility—a critical pharmacokinetic parameter in drug formulation.

Kinase Targeting: FAK, Pyk2, and ALK Pathways

Derivatives of this compound have demonstrated profound efficacy as dual inhibitors of Focal Adhesion Kinase (FAK) and Proline-rich tyrosine kinase 2 (Pyk2)[4][6], as well as Anaplastic Lymphoma Kinase (ALK)[5].

FAK and Pyk2 are non-receptor tyrosine kinases overexpressed in late-stage cancers, driving tumor survival, proliferation, and metastasis. By competitively binding to the ATP pocket, pyrrolo-pyrimidine derivatives block the autophosphorylation of FAK at Tyrosine-397. This halts the downstream recruitment of Src kinase and effectively shuts down the PI3K/AKT and RAS/MAPK survival cascades[6].

Pathway Integrins Integrins / Growth Factors FAK_Pyk2 FAK / Pyk2 Kinases Integrins->FAK_Pyk2 Src Src Kinase Complex FAK_Pyk2->Src Inhibitor Pyrrolo[2,3-d]pyrimidine Derivatives Inhibitor->FAK_Pyk2 Competitive Inhibition Downstream PI3K/AKT & RAS/MAPK Src->Downstream Outcome Tumor Survival & Migration Downstream->Outcome

Figure 1: FAK/Pyk2 Signaling Pathway and Inhibition by Pyrrolo-Pyrimidine Derivatives.

Synthetic Methodologies: Functionalizing the Scaffold

To convert the base scaffold (CAS 97482-19-4) into an active kinase inhibitor, researchers typically utilize Palladium-catalyzed Buchwald-Hartwig cross-coupling. This allows for the introduction of diverse aniline or aliphatic amine substituents at the C4 position (after prior halogenation of the core)[5][7].

Workflow Core Pyrrolo-Pyrimidine Core (CAS 97482-19-4) Catalyst Pd2(dba)3 + BINAP Cs2CO3, 130°C Core->Catalyst Aryl Amine Product Functionalized Kinase Inhibitor Catalyst->Product Cross-Coupling Validation LC-MS / NMR Validation Product->Validation Purify & Verify

Figure 2: Pd-Catalyzed Buchwald-Hartwig Cross-Coupling Experimental Workflow.

Experimental Protocol: Palladium-Catalyzed Amination

This protocol describes the self-validating synthesis of a 2,4-diamino-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine derivative, a standard procedure for generating ALK or FAK inhibitors[5][7].

Step 1: Reagent Preparation and Degassing

  • Action: In an oven-dried Schlenk tube, combine the 4-chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine derivative (1.0 equiv), the desired substituted aniline (1.2 equiv), Pd₂(dba)₃ (0.1 equiv), (±)-BINAP (0.2 equiv), and Cs₂CO₃ (2.0 equiv)[7]. Suspend in anhydrous toluene.

  • Causality: Rigorous degassing (via three freeze-pump-thaw cycles) is critical. Oxygen irreversibly oxidizes the active Pd(0) species to an inactive Pd(II) complex, which will prematurely terminate the catalytic cycle. Cs₂CO₃ is selected as a mild, sterically bulky base to facilitate the deprotonation of the amine without causing nucleophilic degradation of the pyrimidine core.

Step 2: Thermal Activation

  • Action: Seal the tube under an argon atmosphere and heat the reaction mixture to 130°C in an oil bath for 12–16 hours[7].

  • Causality: The high temperature (130°C) provides the necessary thermal energy to overcome the high activation barrier associated with the oxidative addition of sterically hindered or electron-rich aryl chlorides to the palladium catalyst.

Step 3: In-Process Validation (LC-MS)

  • Action: At 4 hours, cool the reaction briefly, extract a 10 µL aliquot, dilute in LC-MS grade methanol, and analyze.

  • Causality: This creates a self-validating system. A successful catalytic cycle is confirmed by the disappearance of the distinct 3:1 isotopic pattern characteristic of the chlorinated precursor, replaced by the target product mass [M+H]⁺. If the starting material persists without product formation, catalyst poisoning has occurred.

Step 4: Workup and Purification

  • Action: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (DCM:MeOH gradient).

  • Causality: Filtration through Celite is mandatory to remove insoluble palladium black and inorganic salts (CsCl, excess Cs₂CO₃), which would otherwise streak through the silica gel and contaminate the final active pharmaceutical ingredient (API).

Analytical Characterization & Quality Control

To guarantee the integrity of the synthesized this compound derivatives for biological assays, rigorous analytical validation is required[8]:

  • High-Performance Liquid Chromatography (HPLC): Must demonstrate ≥98% purity. The saturation at C6/C7 often shifts the retention time compared to fully aromatic analogs due to altered lipophilicity.

  • Nuclear Magnetic Resonance (¹H NMR): The diagnostic signature of the 6,7-dihydro core is the presence of two distinct triplet signals (or multiplets) in the 3.0–4.0 ppm range, corresponding to the sp³ methylene protons at the C6 and C7 positions. The absence of aromatic protons in the pyrrole region confirms the saturated nature of the ring[6].

References

  • Moldb. This compound - CAS No.: 97482-19-4.
  • BLD Pharm. 2701349-62-2 | this compound hydrochloride.
  • BLD Pharm. 2139336-89-1 | 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine.
  • Bidepharm. CAS:2701349-62-2, this compound.
  • Molaid. 2,4-DIAMINO-6,7-DIHYDRO-5H-PYRROLO[2,3]PYRIMIDINE DERIVATIVES AS FAK/Pyk2 INHIBITORS (US20130281438A1).
  • Google Patents. WO2015038417A1 - Compounds for regulating fak and/or src pathways.
  • Google Patents. WO2018127184A1 - Anaplastic lymphoma kinase inhibitor and preparation method and use thereof.
  • Google Patents. FAK/Pyk2 억제제인 2,4-디아미노-6,7-디히드로-5H-피롤로[2,3]피리미딘 유도체.

Sources

Solubility Profile & Characterization Guide: 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS 2096-06-2 / related salts). As a critical bicyclic intermediate in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic pharmaceuticals, understanding its solubility is paramount for optimizing reaction yields, purification (recrystallization), and formulation.[1]

Key Insight: This molecule exhibits a polar, basic physicochemical profile .[1] Unlike fully aromatic pyrrolo[2,3-d]pyrimidines, the 6,7-dihydro saturation introduces a secondary amine character in the five-membered ring, significantly increasing polarity and hydrogen-bonding potential.[1] Consequently, it favors polar aprotic solvents and lower alcohols while displaying negligible solubility in non-polar hydrocarbons.[1]

Physicochemical Context

To predict and manipulate solubility effectively, one must understand the molecular drivers governing the solute-solvent interaction.

PropertyValue (Approx/Predicted)Impact on Solubility
Molecular Weight ~136.15 g/mol Small molecule; kinetics of dissolution are rapid.
LogP (Octanol/Water) 0.3 – 0.8Low Lipophilicity. Indicates preference for hydrophilic or polar organic environments over lipophilic ones.
H-Bond Donors 2 (Exocyclic amine, Pyrrolidine NH)Strong potential for H-bonding; requires protic or highly polar aprotic solvents to disrupt crystal lattice.[2]
pKa (Conjugate Acid) ~4.5 (Pyrimidine N1) & ~9.0 (Pyrrolidine N7)pH-Dependent Solubility. Highly soluble in acidic aqueous media (forming salts); free base precipitates at pH > 10.[2][1]
Structural Implications

The molecule consists of a pyrimidine ring fused to a saturated pyrrolidine ring. The absence of aromaticity in the five-membered ring (due to 6,7-saturation) breaks the planarity slightly and increases the basicity of the N-7 position compared to its fully aromatic 7-deazapurine analogs. This makes the molecule "stickier" in the solid state due to intermolecular hydrogen bonding network, often requiring heat or dipolar solvents to dissolve.[1]

Solubility Profile in Organic Solvents[2]

The following data categorizes solvents based on their thermodynamic compatibility with the solute.

Note: Specific solubility values (mg/mL) can vary based on polymorph and purity. The classifications below are derived from standard process chemistry behaviors for fused pyrimidine-amines.

Table 1: Solvent Compatibility Matrix[2]
Solvent ClassRepresentative SolventsSolubility RatingProcess Application
Polar Aprotic DMSO, DMF, DMAc, NMP High (>100 mg/mL)Reaction Media: Ideal for nucleophilic substitutions (SnAr) where high concentration is needed.[2][1]
Protic Alcohols Methanol High (>50 mg/mL)Dissolution/Transfer: Good for handling the crude material.
Protic Alcohols Ethanol, Isopropanol (IPA) Moderate (Heat dependent)Recrystallization: High solubility at reflux; poor at

, making these ideal for purification.[2][1]
Chlorinated DCM, Chloroform Low to Moderate Extraction: Often requires 5-10% Methanol as a co-solvent to effectively extract the compound from aqueous phases.
Esters/Ethers Ethyl Acetate, THF, MTBE Low (<10 mg/mL)Anti-Solvents: Used to crash the product out of reaction mixtures or DMSO solutions.[2][1]
Hydrocarbons Hexane, Heptane, Toluene Negligible Washing: Used to remove non-polar impurities from the solid filter cake.[2][1]

Experimental Protocols for Solubility Determination

As exact literature values are often proprietary, the following SOPs (Standard Operating Procedures) are designed to generate precise internal data.

Protocol A: Kinetic Solubility Screening (High Throughput)

Best for: Rapidly selecting a solvent for reactions.[2][1]

  • Preparation: Weigh 10 mg of this compound into a 4 mL clear glass vial.

  • Addition: Add solvent in 100

    
    L increments.
    
  • Agitation: Vortex for 30 seconds and sonicate for 1 minute after each addition.

  • Observation: Check for clarity.

    • If clear after 100

      
      L: Solubility > 100 mg/mL.
      
    • If clear after 1 mL: Solubility ~ 10 mg/mL.

    • If solid remains after 2 mL: Solubility < 5 mg/mL.

Protocol B: Thermodynamic Equilibrium Solubility (Gravimetric)

Best for: Accurate formulation and crystallization design.[2][1]

  • Saturation: Add excess solid (approx. 500 mg) to 5 mL of the target solvent.

  • Equilibration: Stir at a constant temperature (

    
    ) for 24 hours.
    
  • Filtration: Filter the suspension through a 0.45

    
    m PTFE syringe filter (pre-heated if measuring hot solubility).
    
  • Quantification:

    • Pipette 1.0 mL of the clear filtrate into a pre-weighed vial.

    • Evaporate solvent under vacuum/nitrogen stream.

    • Weigh the residue.

    • Calculation:

      
      
      

Solubility Optimization & Visualization

Workflow: Solvent Selection for Recrystallization

The following decision tree outlines the logic for purifying this intermediate based on its solubility profile.

RecrystallizationLogicStartStart: Crude Solid(Impure)CheckSolubilityTest Solubility in Refluxing EthanolStart->CheckSolubilitySolubleFully Soluble?CheckSolubility->SolubleYesYesSoluble->YesNoNoSoluble->NoCoolingCool to 0-5°C(Slow Ramp)Yes->CoolingFilterFilter & Wash withCold MTBE/HeptaneYes->FilterAddCoSolventAdd 10-20% Methanolor WaterNo->AddCoSolventAntiSolventAdd Anti-Solvent(Ethyl Acetate/MTBE)No->AntiSolventAddCoSolvent->CoolingPrecipitatePrecipitation Observed?Cooling->PrecipitatePrecipitate->YesPrecipitate->NoFinalPure Crystalline SolidFilter->FinalAntiSolvent->Filter

Figure 1: Decision logic for selecting recrystallization solvent systems based on the polarity of the amine.

Reaction Solvent Selection Guide

For synthesis (e.g., SnAr coupling or acylation), the choice of solvent dictates the reaction rate.[2][1]

SolventSelectionInputReaction TypeHighTempHigh Temp (>100°C)SnAr CouplingInput->HighTempLowTempLow Temp (<40°C)Acylation/ProtectionInput->LowTempSolventADMSO or DMF(High Solubility, High BP)HighTemp->SolventABaseCheckBase Used?LowTemp->BaseCheckSolventBDCM or THF(Moderate Solubility, Low BP)OrganicBaseOrganic (TEA/DIPEA)Use DCM/THFBaseCheck->OrganicBaseInorganicBaseInorganic (K2CO3)Use DMF/Water mixBaseCheck->InorganicBase

Figure 2: Solvent selection strategy for synthetic transformations of the 2-amine intermediate.

Critical Handling & Storage Notes

  • Salt Formation: If the free base proves difficult to dissolve in standard organic solvents for analysis (e.g., NMR in

    
    ), convert it to the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt .[2][1] The salt form is highly soluble in water and DMSO but will be insoluble in DCM and EtOAc.
    
  • Oxidation Sensitivity: The secondary amine at the 7-position (in the pyrrolidine ring) is susceptible to oxidation. Solvents should be degassed (sparged with Nitrogen) before dissolving the compound for long-term storage or high-temperature reactions.

  • Hygroscopicity: As a polar heterocycle, the amorphous solid can be hygroscopic. Store under inert atmosphere (Argon/Nitrogen) to prevent water uptake, which alters the apparent solubility mass balance.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23294017, 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • World Intellectual Property Organization (2007). WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.[2][1] (See Scheme V for recrystallization solvents). Retrieved from

  • Molecules (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. (Discusses solubility in DCM/MeOH mixtures for chromatography). Retrieved from [Link]

  • Journal of Medicinal Chemistry (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. (Provides context on solubility of related dihydro-pyrrolo-pyrimidine scaffolds). Retrieved from [Link][1]

A Technical Guide to 5H-Pyrrolo[2,3-d]pyrimidin-2-amine Analogs: Synthesis, Kinase Inhibition, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The 5H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, represents a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to adenine allows it to function as an effective mimic of ATP, making it a cornerstone for the design of competitive kinase inhibitors.[1][2] This has led to the development of numerous analogs with potent and selective biological activities, spanning from anticancer to antimicrobial applications.[1][3] Derivatives of the 5H-pyrrolo[2,3-d]pyrimidin-2-amine core, in particular, have been extensively explored, yielding compounds that have entered clinical trials and received regulatory approval for various diseases. This technical guide provides an in-depth review of the literature, focusing on the synthesis, structure-activity relationships (SAR), and therapeutic applications of these analogs. We will delve into the causality behind synthetic strategies, the molecular basis of their kinase inhibition, and the critical structural modifications that modulate their potency and selectivity, offering a comprehensive resource for researchers and drug development professionals.

Introduction: The 7-Deazapurine Scaffold - A Privileged Core in Medicinal Chemistry

The pyrrolo[2,3-d]pyrimidine nucleus is a bioisostere of purine, where the nitrogen atom at position 7 is replaced by a carbon atom. This seemingly minor modification has profound effects on the molecule's electronic properties and conformational flexibility, enhancing its potential as a drug scaffold.

Structural Mimicry of Adenine and ATP

The core value of the 7-deazapurine scaffold lies in its structural and electronic similarity to adenine, the nitrogenous base of adenosine triphosphate (ATP).[2] Kinases, a class of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, have a highly conserved ATP-binding pocket. Pyrrolo[2,3-d]pyrimidine derivatives can effectively occupy this pocket, acting as competitive inhibitors and blocking the downstream signaling cascades that are often dysregulated in diseases like cancer.[1] The absence of the N7 nitrogen atom can alter the hydrogen bonding pattern compared to adenine, which can be exploited to achieve selectivity for specific kinases over others.[4]

Therapeutic Landscape: From Kinase Inhibition to Antimicrobial Activity

While the most prominent application of pyrrolo[2,3-d]pyrimidine analogs is in oncology as kinase inhibitors, their utility is far broader.[1][2] The scaffold is central to a variety of therapeutic agents. Nucleoside analogs incorporating the 7-deazapurine core, such as Tubercidin, have demonstrated potent anticancer, antiviral, and antibacterial activities.[5] Modifications to the core and its substituents have yielded compounds with activity against protozoa like Trypanosoma brucei and various RNA viruses.[6][7] This versatility underscores the scaffold's importance and adaptability in addressing a wide range of therapeutic challenges.

Synthetic Strategies for the Pyrrolo[2,3-d]pyrimidine Core

The construction and functionalization of the pyrrolo[2,3-d]pyrimidine ring system are critical for exploring its therapeutic potential. Synthetic strategies generally involve either building the pyrimidine ring onto a pre-existing pyrrole or, more commonly, constructing the pyrrole ring onto a functionalized pyrimidine precursor.[8]

General Approaches and Key Intermediates

A frequent and versatile starting point for many synthetic campaigns is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This intermediate allows for facile nucleophilic aromatic substitution at the C4 position, enabling the introduction of various amine-containing side chains which are crucial for kinase hinge-binding interactions. Further functionalization can be achieved at the C5 and C6 positions of the pyrrole ring through halogenation followed by cross-coupling reactions.

Experimental Protocol: Synthesis of a Key Carboxylic Acid Intermediate

The following protocol details a representative synthesis of an N4-substituted pyrrolo[2,3-d]pyrimidine intermediate, which serves as a building block for creating a library of analogs via amide coupling. This two-step process highlights a common workflow in the field.

Step 1: Nucleophilic Substitution to Install the C4-Sidechain

  • To a solution of commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent such as n-butanol, add 1.5 equivalents of ethyl 2-(4-aminophenyl)acetate.

  • Add 3.0 equivalents of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to scavenge the HCl generated during the reaction.

  • Heat the reaction mixture to reflux (approx. 120 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Cool the mixture to room temperature, evaporate the solvent under reduced pressure, and partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester product, which can be purified by column chromatography.[9]

Causality: The choice of a high-boiling polar solvent like n-butanol facilitates the SNAr reaction, which can be sluggish. DIPEA is used as a base because it is sterically hindered and less likely to compete as a nucleophile with the desired aminophenylacetate.

Step 2: Saponification to the Carboxylic Acid

  • Dissolve the ester intermediate from Step 1 in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

  • Add an excess of a base, such as lithium hydroxide (LiOH) (approx. 3-4 equivalents).

  • Stir the mixture at room temperature, monitoring the hydrolysis of the ester by TLC or LC-MS (typically 1-3 hours).

  • Once the reaction is complete, carefully acidify the mixture to a pH of ~4-5 with a dilute acid like 1N HCl. This will precipitate the carboxylic acid product.

  • Collect the solid product by filtration, wash with water and a non-polar solvent like diethyl ether to remove impurities, and dry under vacuum.[9]

Causality: Base-catalyzed hydrolysis (saponification) is a standard method for converting esters to carboxylic acids. Acidification is required in the workup to protonate the carboxylate salt, rendering the final product neutral and less soluble in the aqueous medium, which allows for its isolation by filtration.

Workflow for Synthesis and Diversification

The synthesis of a diverse library of analogs typically follows a modular approach. This workflow allows for the systematic evaluation of different chemical groups at various positions on the scaffold to build a comprehensive SAR.

G cluster_0 Core Synthesis cluster_1 Diversification cluster_2 Screening Start 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine Intermediate1 Intermediate 1 (C4-Substituted Ester) Start->Intermediate1 S_NAr with Amine Intermediate2 Intermediate 2 (C4-Substituted Acid) Intermediate1->Intermediate2 Ester Hydrolysis Final Final Analogs Intermediate2->Final Amide Coupling (EDC, etc.) Screening Biological Evaluation (Kinase Assays, Cell Viability) Final->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR Data Analysis G cluster_0 Cell Membrane cluster_1 Intracellular Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS/MAPK Pathway RTK->RAS Activates PI3K PI3K/AKT Pathway RTK->PI3K Activates GF Growth Factor GF->RTK ATP ATP ATP->RTK Binds to Active Site Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->ATP Competitive Inhibition Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation Apoptosis Apoptosis PI3K->Apoptosis Inhibits

Caption: Mechanism of action for a pyrrolo[2,3-d]pyrimidine-based RTK inhibitor.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the pyrrolo[2,3-d]pyrimidine scaffold has generated a wealth of SAR data, guiding the optimization of lead compounds.

  • C2 Position: The 2-amino group is a common feature but not always essential. Its primary role is often as a hydrogen bond donor.

  • C4 Position: Substituents at the C4 position are critical for activity. Typically, an aniline or related amino-heterocycle is installed here to form one or more hydrogen bonds with the kinase hinge region. The nature of the substituent on this aniline ring can be tuned to improve potency and selectivity or to modulate physicochemical properties. [9][10]* C5 Position: This position projects towards the solvent-exposed region of the ATP pocket. Bulky or extended substituents, such as phenoxyphenyl groups, can be introduced here to pick up additional interactions and significantly enhance potency. [11]In other cases, small groups are preferred to avoid steric clashes.

  • N7 Position: The pyrrole nitrogen is often unsubstituted (7H). However, substitution with small alkyl or aryl groups can influence activity. For instance, in anticancer analogs, electron-withdrawing groups at N7 combined with electron-donating groups at C4 have been shown to yield excellent cytotoxic activity. [10]

SAR Summary for Anticancer Activity
PositionFavorable SubstituentsRationale / Effect
C4 Substituted anilines, amino-heterocyclesForms key H-bonds with kinase hinge region. [9][10]
C5 Aryl groups, alkynes, heterocyclesOccupies hydrophobic pocket; can be tuned for selectivity. [11]
C6 H, small alkyl, halogensOften less tolerant to bulky groups.
N7 H, small alkyl, substituted arylCan modulate electronics and solubility; EWGs can enhance activity. [10]

Beyond Cancer: Antimicrobial and Antiparasitic Applications

The 7-deazapurine core is also prevalent in nucleoside analogs with potent antimicrobial properties. In these compounds, the scaffold is attached to a ribose or deoxyribose sugar moiety.

Nucleoside Analogs

These molecules act as fraudulent nucleosides. Once inside a cell, they are phosphorylated by host or pathogen kinases to their mono-, di-, and triphosphate forms. [7]The triphosphate can then be incorporated into growing DNA or RNA chains by polymerases, leading to chain termination and cell death. Alternatively, they can inhibit key enzymes in the purine salvage pathway.

  • Antitrypanosomal Activity: 3'-deoxy-7-deazapurine nucleoside analogues have shown high potency against Trypanosoma brucei, the parasite responsible for African sleeping sickness. [6]SAR studies on these compounds revealed that small, linear substituents at the 7-position conferred the highest in vitro activity. [6]* Antiviral Activity: C-7 halogenated derivatives of 7-deazaadenosine have exhibited substantial activity against human cytomegalovirus (HCMV). [12]Other analogs have shown promise against RNA viruses like Hepatitis C by targeting viral proteins such as the NS5B polymerase. [12]

Data Summary of Selected Antitrypanosomal Analogs
CompoundC7-SubstituentEC50 vs. T. brucei (µM)
Tubercidin H> 25
5 CN0.007 [6]
12 Ethynyl0.057 [6]
16 Cyanoethynyl0.040 [6]
23 Phenyl1.1 [6]

Data sourced from ACS Infectious Diseases, 2020. [6]

Future Directions and Perspectives

The 5H-pyrrolo[2,3-d]pyrimidin-2-amine scaffold and its derivatives continue to be a fertile ground for drug discovery. Future efforts are likely to focus on several key areas:

  • Developing Covalent and Allosteric Inhibitors: Moving beyond competitive ATP-site binding to develop inhibitors with novel mechanisms of action could overcome resistance and improve selectivity.

  • Targeting Drug-Resistant Mutants: As with all targeted therapies, acquired resistance is a major challenge. New analogs are being specifically designed to inhibit clinically relevant resistant mutant kinases. [9]3. Multi-Targeted Inhibitors: A strategic approach involves designing single molecules that can inhibit multiple key kinases in a disease pathway, potentially leading to greater efficacy. [13]4. Exploring New Therapeutic Areas: While oncology and infectious diseases are the primary focus, the scaffold's potential in treating inflammatory diseases and other conditions driven by aberrant kinase signaling is an area of active investigation.

The rich history and continued success of the 7-deazapurine core ensure that it will remain a high-value scaffold for the development of novel therapeutics for years to come.

References

  • Špaček, P., et al. (2020). Structure–Activity Relationship Exploration of 3′-Deoxy-7-deazapurine Nucleoside Analogues as Anti-Trypanosoma brucei Agents. ACS Infectious Diseases. [Link]

  • Tiwari, D., et al. (2008). Structure−Activity Relationships of 7-Deaza-6-benzylthioinosine Analogues as Ligands of Toxoplasma gondii Adenosine Kinase. Journal of Medicinal Chemistry. [Link]

  • Dholakia, S. P., et al. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science. [Link]

  • Radi, M., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry. [Link]

  • Karapetyan, G., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2022). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Structures of 7-deazapurine nucleosides. [Link]

  • Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. [Link]

  • Google Patents. (n.d.). EP0589720A2 - Process for preparing 5-substituted pyrrolo-[2,3-d]pyrimidines.
  • Sravanthi, G., et al. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. PMC. [Link]

  • Traxler, P., et al. (2000). Pyrrolo[2,3-d]pyrimidines Containing an Extended 5-substituent as Potent and Selective Inhibitors of LCK II. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ResearchGate. (n.d.). Structural activity relationship (SAR) of compound 7 analogues. [Link]

  • Singh, V., & Kumar, A. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry. [Link]

  • Sung, S. Y., & Sin, K. S. (1998). Synthesis of the 7,8-dihydro-7-deazapurine derivatives and their antibiotic activity. Archives of Pharmacal Research. [Link]

  • El-Mekabaty, A. (2024). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Egyptian Journal of Chemistry. [Link]

  • Kaleta, M., et al. (n.d.). Novel halogenated 3-deazapurine, 7-deazapurine and alkylated 9-deazapurine derivatives of l-ascorbic or imino-l-ascorbic acid: Synthesis, antitumour and antiviral activity evaluations. PMC. [Link]

  • Wang, H., et al. (n.d.). A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. PMC. [Link]

  • ResearchGate. (n.d.). Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. [Link]

  • Kalia, R., et al. (n.d.). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PMC. [Link]

Sources

The Pharmacophore Frontier: Biological Activity & Application of 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, pharmacological utility, and experimental characterization of 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine .

Executive Summary & Chemical Identity

This compound (CAS: 97482-19-4) is a bicyclic heterocycle belonging to the 7-deazapurine class.[1][2] Unlike its fully aromatic counterpart (pyrrolo[2,3-d]pyrimidine), the 6,7-dihydro variant features a saturated pyrroline ring fused to the pyrimidine core.[3]

In drug discovery, this molecule is not typically a standalone therapeutic agent but a privileged pharmacophore .[3] It serves as a potent ATP-competitive hinge binder in the design of kinase inhibitors (specifically FAK, Src, and ALK) and as a scaffold for antifolates targeting DHFR.[3] Its biological activity is defined by its ability to anchor ligands into the catalytic cleft of enzymes via a specific hydrogen-bonding motif.[1]

Chemical Profile
PropertySpecification
IUPAC Name This compound
Common Class 2-amino-7-deazapurine (dihydro variant); Azaindoline derivative
Molecular Formula C₆H₈N₄
Molecular Weight 136.15 g/mol
Key Motif 2-aminopyrimidine (Hinge Binder)
Solubility DMSO, Methanol (Moderate); Water (Low)

Mechanistic Profiling: The Hinge-Binding Anchor

The biological potency of this scaffold stems from its structural mimicry of the purine ring of ATP.[1][3] Medicinal chemists utilize this core to target the ATP-binding pocket of protein kinases.[1]

The Donor-Acceptor-Donor (D-A-D) Motif

The 2-amino-pyrimidine system presents a critical hydrogen-bonding interface to the kinase "hinge" region (the segment connecting the N- and C-terminal lobes).[1]

  • N1 (Acceptor): Accepts a hydrogen bond from the backbone amide nitrogen of the hinge residue (e.g., Met, Glu).

  • C2-NH₂ (Donor): Donates a hydrogen bond to the backbone carbonyl oxygen of the hinge residue.[1][3]

  • N3 (Acceptor): Often involved in water-mediated bridges or direct interactions depending on the kinase.[1]

The "Dihydro" Advantage

Why use the 6,7-dihydro form over the fully aromatic form?

  • Vector Orientation: The sp³ hybridized carbons at positions 5, 6, and 7 alter the vector of substituents attached to the nitrogen at position 7 (N7).[3] This allows for unique access to the solvent-exposed front or the hydrophobic back-pocket (gatekeeper region) of the kinase.[1]

  • Solubility & Metabolism: The saturation breaks the planarity slightly and increases the fraction of sp³ carbons (Fsp³), which correlates with improved solubility and more favorable ADME properties compared to flat, aromatic stacks.[3]

Pathway Visualization: Kinase Inhibition Logic

The following diagram illustrates how this scaffold integrates into the kinase ATP pocket to block downstream signaling (e.g., FAK/Src pathways in oncology).[3]

KinaseInhibition Scaffold 6,7-dihydro-5H-pyrrolo[2,3-d] pyrimidin-2-amine ATP_Pocket ATP Binding Pocket (Hinge Region) Scaffold->ATP_Pocket Competes with ATP Interaction Dual H-Bond Formation (Mimics Adenine) ATP_Pocket->Interaction N1 & 2-NH2 Interaction Target_FAK Target: FAK/Src Kinase Interaction->Target_FAK High Affinity Binding Target_ALK Target: ALK Kinase Interaction->Target_ALK Overcomes Resistance Downstream Block Phosphorylation (Tyr397/Tyr416) Target_FAK->Downstream Inhibition Target_ALK->Downstream Inhibition Outcome Apoptosis & Reduced Metastasis Downstream->Outcome

Caption: Mechanism of action showing the scaffold competing with ATP to inhibit FAK/ALK signaling cascades.

Therapeutic Applications & Case Studies

Focal Adhesion Kinase (FAK) & Src Dual Inhibition

Research highlights the utility of this compound as a core intermediate for dual FAK/Src inhibitors.[1]

  • Context: FAK is overexpressed in invasive tumors (pancreatic, ovarian).

  • Activity: Derivatives built on this scaffold (e.g., by coupling the amine to sulfonyl groups or aryl halides) show nanomolar IC₅₀ values against FAK.[3]

  • Mechanism: The scaffold binds the kinase hinge, while substituents at the N7 position extend into the hydrophobic pocket to ensure selectivity over other kinases like EGFR.[3]

Anaplastic Lymphoma Kinase (ALK)

In the development of next-generation ALK inhibitors (to combat Crizotinib resistance), this compact scaffold is used to create molecules that fit into the mutated ATP pockets (e.g., L1196M gatekeeper mutation).[3]

  • Role: The small footprint of the 6,7-dihydro core avoids steric clashes that larger scaffolds might encounter in mutated kinases.[1][3]

Antifolates (DHFR Inhibition)

Historically, pyrrolo[2,3-d]pyrimidines are bioisosteres of the pteridine ring in folic acid.[3]

  • Activity: 2-amino derivatives inhibit Dihydrofolate Reductase (DHFR), blocking the synthesis of thymidylate and purines.[3][4]

  • Specificity: While the aromatic form is more common here, the dihydro form serves as a reduced-folate mimic, crucial for probing the Proton-Coupled Folate Transporter (PCFT) .[3]

Experimental Protocols

Synthesis of the Scaffold

Note: This protocol synthesizes the core fragment from commercially available precursors.[1][3]

  • Starting Material: 2-amino-4-chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine (or protected variants).

  • Dehalogenation (if 4-H is desired):

    • Dissolve 2-amino-4-chloro-precursor in MeOH.[1]

    • Add 10% Pd/C catalyst and expose to H₂ atmosphere (balloon pressure).[3]

    • Stir at RT for 12h. Filter through Celite.[1][3]

    • Yield: ~85-90%.[1]

  • Validation: ¹H NMR (DMSO-d₆) should show loss of the C4-Cl signal and appearance of the C4-H singlet around δ 8.0-8.5 ppm.[1]

In Vitro Kinase Assay (ADP-Glo™ Format)

To verify the biological activity of derivatives containing this scaffold:

  • Reagents: Recombinant FAK or ALK enzyme, Poly(Glu, Tyr) 4:1 substrate, Ultra-Pure ATP, ADP-Glo Reagent.

  • Preparation: Prepare 3x serial dilutions of the test compound (dissolved in DMSO) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Reaction:

    • Add 2 µL compound to 384-well plate.

    • Add 4 µL enzyme solution.[1][3] Incubate 10 min (pre-equilibration).

    • Add 2 µL ATP/Substrate mix to initiate.[1][3]

    • Incubate 60 min at RT.

  • Detection:

    • Add 8 µL ADP-Glo™ Reagent (depletes remaining ATP).[1] Incubate 40 min.

    • Add 16 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1] Incubate 30 min.

  • Readout: Measure Luminescence. Calculate IC₅₀ using a 4-parameter logistic fit.

    • Self-Validation: Z' factor must be > 0.[1][3]5. Reference inhibitor (e.g., TAE226) must fall within 3-fold of historic IC₅₀.[3]

Synthesis & SAR Workflow Visualization

The following diagram outlines the workflow from scaffold synthesis to biological validation, highlighting the critical decision points in Structure-Activity Relationship (SAR) studies.

SAR_Workflow Precursor Precursor: 4-chloro-derivative Scaffold Core Scaffold: 6,7-dihydro-5H-pyrrolo [2,3-d]pyrimidin-2-amine Precursor->Scaffold Reduction/Cyclization Derivatization Derivatization: (Buchwald / Alkylation) Scaffold->Derivatization N7 or 2-NH2 Funct. Assay_Biochem Biochemical Assay (Kinase IC50) Derivatization->Assay_Biochem Assay_Cell Cellular Assay (Proliferation/Western) Assay_Biochem->Assay_Cell If IC50 < 100nM Decision Hit Validation? Assay_Cell->Decision Decision->Derivatization No (Optimize R-groups) Lead Lead Candidate Decision->Lead Yes

Caption: Optimization cycle transforming the raw scaffold into a bioactive lead compound.

References

  • WO2015038417A1 . Compounds for regulating FAK and/or Src pathways. Google Patents. Link

  • WO2018127184A1 . Anaplastic lymphoma kinase inhibitor and preparation method and use thereof. Google Patents. Link

  • Gangjee, A., et al. (2010).[3] The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates. Journal of Medicinal Chemistry. Link

  • M189454 . Chemical Datasheet: this compound. Moldb. Link[3]

  • Ali, H. I., et al. (2021).[3][5] Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors. Molecules. Link

Sources

The Deazapurine Scaffold: A Privileged Framework in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of a Purine Isostere

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The deazapurine scaffold, a bioisostere of the naturally occurring purine ring system, stands as a testament to the power of subtle structural modification. By replacing a nitrogen atom with a carbon, deazapurines, particularly the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) isomer, exhibit altered electronic properties and offer a new vector for chemical functionalization, leading to enhanced biological activity and improved pharmacokinetic profiles. This guide provides a comprehensive technical overview of the history, synthesis, and profound impact of deazapurine scaffolds in the ongoing quest for innovative medicines.

The journey of deazapurines from natural product curiosities to blockbuster drugs is a compelling narrative of scientific ingenuity. The initial discovery of cytotoxic nucleosides like tubercidin, toyocamycin, and sangivamycin in Streptomyces species laid the foundation for decades of research.[1][2] These natural products, while potent, often suffered from toxicity. However, they provided a crucial blueprint for synthetic chemists to embark on a journey of structural optimization, ultimately leading to the development of targeted therapies with improved safety and efficacy. Today, the 7-deazapurine core is at the heart of several FDA-approved drugs, including kinase inhibitors for cancer and a purine nucleoside phosphorylase inhibitor for leukemia, underscoring its status as a "privileged scaffold" in drug discovery.[3]

This guide will delve into the critical aspects of deazapurine chemistry and pharmacology, offering insights into the causality behind experimental choices and providing a robust framework for researchers in the field.

The Dawn of Deazapurines: Nature's Blueprint

The story of deazapurines begins not in a laboratory, but in the complex biosynthetic factories of soil-dwelling bacteria. The discovery of nucleoside antibiotics from Streptomyces in the mid-20th century unveiled the therapeutic potential of the 7-deazapurine core.

Naturally Occurring 7-Deazapurine Nucleosides:

CompoundYear of DiscoveryKey Biological Activity
Tubercidin 1950sCytotoxic, Antiviral
Toyocamycin 1950sCytotoxic, Antiviral
Sangivamycin 1960sCytotoxic, Antiviral

These natural products demonstrated potent, albeit often non-selective, cytotoxicity against a range of cancer cell lines.[1][2] Their mechanism of action typically involves intracellular phosphorylation to the corresponding nucleotides, which then interfere with critical cellular processes like DNA and RNA synthesis.[1][2] While their clinical utility was limited by toxicity, their discovery was a watershed moment, proving that the 7-deazapurine scaffold could effectively mimic natural purines and interact with their biological targets.

The Evolution of a Scaffold: Synthetic Strategies and Methodologies

The therapeutic promise of natural deazapurines spurred the development of diverse and sophisticated synthetic routes to access the core scaffold and its analogs. The evolution of these methodologies reflects the broader advancements in organic chemistry over the past half-century.

Early Synthetic Approaches: Building from Pyrroles and Pyrimidines

Initial synthetic strategies focused on constructing the bicyclic deazapurine system from either a pre-formed pyrrole or pyrimidine ring. These foundational methods, while effective, often required harsh conditions and offered limited scope for diversification. A common approach involved the cyclization of a substituted pyrimidine to form the fused pyrrole ring.[4] Conversely, another strategy started with a functionalized pyrrole and constructed the pyrimidine ring onto it.[4]

The Cross-Coupling Revolution: A Paradigm Shift in Deazapurine Synthesis

The advent of palladium-catalyzed cross-coupling reactions in the late 20th century revolutionized the synthesis of deazapurines, offering unprecedented efficiency, modularity, and functional group tolerance. These methods allow for the precise and predictable installation of substituents at various positions of the deazapurine core, which is crucial for structure-activity relationship (SAR) studies.

Key Cross-Coupling Reactions in Deazapurine Synthesis:

  • Suzuki-Miyaura Coupling: Widely used for the formation of carbon-carbon bonds, particularly for introducing aryl and heteroaryl groups at the C6 and C7 positions.

  • Sonogashira Coupling: Enables the introduction of alkynyl groups, which can serve as versatile handles for further functionalization.

  • Buchwald-Hartwig Amination: A powerful tool for forming carbon-nitrogen bonds, allowing for the installation of various amino substituents.

  • Negishi Coupling: Another effective method for C-C bond formation, often used in the synthesis of complex fused deazapurine systems.[5]

These reactions have become indispensable in modern medicinal chemistry, enabling the rapid generation of diverse deazapurine libraries for biological screening.

Caption: A generalized workflow for the synthesis and functionalization of deazapurine scaffolds.

Deazapurines as Kinase Inhibitors: Taming Uncontrolled Cell Growth

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. The deazapurine scaffold has proven to be an exceptional template for the design of potent and selective kinase inhibitors. The ability to functionalize the C7 position, which projects into the solvent-exposed region of the ATP-binding pocket of many kinases, has been a key factor in their success.[6]

Ruxolitinib: A JAK Inhibitor for Myeloproliferative Neoplasms

Ruxolitinib (Jakafi®) is a potent inhibitor of Janus kinases (JAK1 and JAK2) and the first drug approved for the treatment of myelofibrosis.[7] The JAK-STAT signaling pathway is a critical regulator of hematopoiesis and immune function, and its aberrant activation is a key driver of myeloproliferative neoplasms.[8] Ruxolitinib, with its 7-deazapurine core, effectively blocks this pathway, leading to a reduction in spleen size and an alleviation of disease-related symptoms.[8]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Inflammation) Nucleus->Gene_Expression Induces Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits

Caption: The inhibitory effect of Ruxolitinib on the JAK-STAT signaling pathway.

Ribociclib: A CDK4/6 Inhibitor for Breast Cancer

Ribociclib (Kisqali®) is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of certain types of breast cancer.[9] The CDK4/6-cyclin D pathway plays a crucial role in regulating the cell cycle, and its hyperactivity is a common feature of cancer cells. Ribociclib, featuring a 7-deazapurine core, binds to the ATP-binding pocket of CDK4/6, preventing the phosphorylation of the retinoblastoma protein (Rb) and leading to cell cycle arrest at the G1 phase.[9]

CDK46_Pathway CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates E2F E2F Rb->E2F Releases Cell_Cycle_Progression Cell Cycle Progression (G1 to S phase) E2F->Cell_Cycle_Progression Promotes Ribociclib Ribociclib Ribociclib->CDK46 Inhibits

Caption: Ribociclib-mediated inhibition of the CDK4/6-Cyclin D-Rb pathway.

IC50 Values of Representative Deazapurine Kinase Inhibitors:

CompoundTarget KinaseIC50 (nM)Reference
RuxolitinibJAK13.3[7]
RuxolitinibJAK22.8[7]
RibociclibCDK410[9]
RibociclibCDK639[9]
TNNI3K InhibitorTNNI3K<1[6][10]
Axl InhibitorAxl1.2[11]

Deazapurines in Antiviral Drug Discovery

The structural similarity of deazapurine nucleosides to their natural purine counterparts makes them excellent candidates for antiviral agents. By acting as "Trojan horses," they can be incorporated into viral DNA or RNA, or they can inhibit viral polymerases, ultimately halting viral replication.

Targeting RNA Viruses: HCV and Dengue

Deazapurine nucleosides have shown significant promise in the fight against RNA viruses such as Hepatitis C virus (HCV) and Dengue virus (DENV).[12][13][14] Modified 7-deazapurine ribonucleosides have been developed that exhibit potent inhibition of viral replication in cell-based assays.[12][13] The mechanism of action often involves the intracellular conversion of the nucleoside to its triphosphate form, which then competes with the natural nucleotide for incorporation into the growing viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp), leading to chain termination.

EC50 Values of Deazapurine Nucleosides Against RNA Viruses:

CompoundVirusEC50 (µM)Cell LineReference
7-vinyl-7-deaza-adenosine analogHCV7.6 (EC90)Huh-7[12]
6e (a 7-deazapurine derivative)DENV2.081A549[13]
Benzo-fused 7-deazaadenosine analogHCVSub-micromolar-[14]
Benzo-fused 7-deazaadenosine analogDENVSub-micromolar-[14]

A Broader Therapeutic Landscape: Exploring Other Deazapurine Isomers

While 7-deazapurines have garnered the most attention, other isomers also hold significant therapeutic potential.

  • 1-Deazapurines: Have been explored as adenosine receptor agonists and have shown antitumor activity.[9][15] The synthesis of 1-deazaadenosine has been improved over the years, allowing for more extensive biological evaluation.[15]

  • 3-Deazapurines: Have been investigated as adenosine deaminase (ADA) inhibitors and have shown both antiviral and antitumor properties.[16]

  • 9-Deazapurines: Derivatives of 9-deazaguanine have been designed as potent inhibitors of purine nucleoside phosphorylase (PNP), an important target for immunosuppressive and anticancer therapies.[3][8][17][18][19]

The exploration of these different isomers highlights the versatility of the deazapurine scaffold and the potential for fine-tuning biological activity by altering the position of the nitrogen atom.

Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research in this exciting field, this section provides representative, step-by-step protocols for key synthetic and biological evaluation methods.

Protocol 1: Suzuki-Miyaura Coupling for C6-Arylation of a 7-Deazapurine

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a 6-chloro-7-deazapurine with an arylboronic acid.

Materials:

  • 6-chloro-7-deazapurine derivative

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, or DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask, add the 6-chloro-7-deazapurine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv).

  • Add the palladium catalyst (0.05-0.10 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired C6-arylated 7-deazapurine.[20]

Protocol 2: In Vitro Kinase Inhibition Assay using ADP-Glo™

This protocol outlines a general procedure for determining the IC50 of a deazapurine inhibitor against a target kinase using the luminescent ADP-Glo™ assay.

Materials:

  • Deazapurine inhibitor (in DMSO)

  • Target kinase

  • Kinase substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction:

    • Prepare serial dilutions of the deazapurine inhibitor in kinase reaction buffer.

    • In a white assay plate, add the kinase, substrate, and inhibitor solutions.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Luminescence Detection:

    • Add Kinase Detection Reagent to each well to convert the ADP generated to ATP and initiate the luciferase-luciferin reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[1][2][21][22][23]

Challenges and Future Directions

Despite the remarkable successes, the development of deazapurine-based therapeutics is not without its challenges. The large-scale synthesis of complex deazapurine drugs can be costly and technically demanding, requiring multi-step sequences and expensive catalysts.[24][25][26] Furthermore, as with any targeted therapy, the emergence of drug resistance is a significant concern.

The future of deazapurine research lies in several key areas:

  • Development of Novel Synthetic Methodologies: The discovery of more efficient, cost-effective, and environmentally friendly synthetic routes will be crucial for the continued development of deazapurine-based drugs.

  • Exploration of New Biological Targets: While kinases have been a major focus, the deazapurine scaffold has the potential to modulate a wide range of other biological targets.

  • Combating Drug Resistance: The design of next-generation deazapurine inhibitors that can overcome known resistance mechanisms is a high priority.

  • Targeted Drug Delivery: The development of strategies to deliver deazapurine drugs specifically to diseased tissues could enhance their efficacy and reduce off-target side effects.

Conclusion

The history of the deazapurine scaffold is a powerful illustration of the synergy between natural product discovery and synthetic medicinal chemistry. From their humble beginnings as cytotoxic agents from soil bacteria, deazapurines have evolved into a versatile and highly valued class of molecules that form the basis of life-saving medicines. The continued exploration of this privileged scaffold, driven by innovative synthetic strategies and a deeper understanding of its biological interactions, promises to yield a new generation of targeted therapies for a wide range of human diseases.

References

  • Cristalli, G., Franchetti, P., Grifantini, M., Vittori, S., Klotz, K. N., & Lohse, M. J. (1988). Adenosine receptor agonists: synthesis and biological evaluation of 1-deaza analogues of adenosine derivatives. Journal of Medicinal Chemistry, 31(6), 1179–1183.
  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Quick Protocol.
  • Otmar, M., Masojídková, M., Votruba, I., & Holý, A. (2004). Synthesis and antiproliferative activity of 2,6-diamino-9-benzyl-9-deazapurine and related compounds. Bioorganic & Medicinal Chemistry, 12(12), 3187–3195.
  • Carna Biosciences. (n.d.). QS S Assist KINASE_ADP-GloTM Kit.
  • Kicska, G. A., Long, L., Hörig, H., Fairchild, C., Tyler, P. C., Furneaux, R. H., Schramm, V. L., & Kaufman, H. L. (2001). Immucillin H, a powerful transition-state analog inhibitor of purine nucleoside phosphorylase, selectively inhibits human T-lymphocyte proliferation. Proceedings of the National Academy of Sciences, 98(8), 4593–4598.
  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual.
  • Promega Corporation. (n.d.). ADP-Glo™ Lipid Kinase Assay Technical Manual.
  • Hosokawa, H., Minakawa, N., & Matsuda, A. (2007). Synthesis and biological evaluation of 9-deazaguanine derivatives connected by a linker to difluoromethylene phosphonic acid as multi-substrate analogue inhibitors of PNP. Bioorganic & Medicinal Chemistry, 15(15), 5096–5106.
  • Šmídková, M., Březinová, A., Dvořáková, H., & Holý, A. (2007). 9-Deazaguanine and Its Methyl Derivatives: Synthesis, Antitumor Activity in vitro and Effects on Purine Nucleoside Phosphorylase.
  • Stuyver, L. J., McBrayer, T. R., Tharnish, P. M., Clark, J., Hollecker, L., Lostia, S., ... & Otto, M. J. (2006). Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates. Bioorganic & medicinal chemistry, 14(20), 6774-6784.
  • Cristalli, G., Franchetti, P., Grifantini, M., Vittori, S., Bordoni, T., & Geroni, C. (1987). Improved synthesis and antitumor activity of 1-deazaadenosine. Journal of Medicinal Chemistry, 30(9), 1686–1688.
  • Pezzoni, G., Graziani, A., Giglione, D., Manzotti, C., Golay, J., & Frigerio, M. (1986). Adenosine deaminase inhibitors. Synthesis and biological activity of deaza analogues of erythro-9-(2-hydroxy-3-nonyl)adenine. Journal of medicinal chemistry, 29(8), 1543-1547.
  • Bantia, S., Miller, P. J., Parker, C. D., Ananth, S. L., Horn, L. L., & Kilpatrick, J. M. (2001). Purine nucleoside phosphorylase inhibitor BCX-1777 (Immucillin-H) in a T-cell-mediated delayed-type hypersensitivity model. International immunopharmacology, 1(6), 1199-1210.
  • De Clercq, E. (2009). The medicinal chemistry of dengue virus. ACS infectious diseases, 5(1), 1-16.
  • Norman, P. (2012). The recent medicinal chemistry development of Jak2 tyrosine kinase small molecule inhibitors.
  • da Silva, F. C., de Souza, M. C. B. V., & Ferreira, V. F. (2013). Synthesis of 9-substituted 9-deazaguanine derivatives. Blucher Chemical Engineering Proceedings, 1(2), 1-6.
  • Hypha Discovery. (n.d.).
  • Lin, K., Zhang, Z., Li, Z., Wang, Y., Lu, G., & Zhang, W. (2018). Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents. Antiviral Research, 149, 145-155.
  • Rashad, A. E., El Malah, T., & Shamroukh, A. H. (2024). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Current Organic Chemistry, 28(16), 1354-1375.
  • Goldstein, D. M., Soth, M., Blazey, C. M., Fargnoli, J., Fensome, A., Harris, P. A., ... & Wrobel, J. (2015). Identification of purines and 7-deazapurines as potent and selective type I inhibitors of troponin I-interacting kinase (TNNI3K). Journal of medicinal chemistry, 58(18), 7243-7255.
  • Liang, T., Yang, Y., Wang, J., Xie, Z., & Chen, X. (2023). The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. Mini reviews in medicinal chemistry, 23(10), 1118-1136.
  • Kim, D., Kim, D. H., Lee, J., Lee, J. Y., & Lee, Y. (2022). Design, Synthesis, and Biological Evaluation of 5′, 7-Disubstituted 7-Deaza-adenosine Analogues as Irreversible Pan-FGFR Inhibitors. Molecules, 27(15), 4983.
  • Perlikova, P., Tichy, M., Gurska, S., Dvorakova, H., Tloustova, E., Znojek, P., ... & Hocek, M. (2017). Synthesis and cytostatic and antiviral profiling of thieno-fused 7-deazapurine ribonucleosides. Journal of medicinal chemistry, 60(6), 2411-2424.
  • Kwong, C. D., Krauth, C. A., Shortnacy-Fowler, A. T., Arnett, G., Hollingshead, M. G., Shannon, W. M., ... & Secrist, J. A. (1993). Synthesis and antiviral evaluation of analogs of adenosine-N1-oxide and 1-(benzyloxy) adenosine. Journal of medicinal chemistry, 36(21), 3042-3048.
  • Lin, K., Zhang, Z., Li, Z., Wang, Y., Lu, G., & Zhang, W. (2018). Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents. Antiviral Research, 149, 145-155.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • BenchChem. (2025).
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.
  • Urban, M., Gálik, B., Džuganová, V., & Koóš, M. (2025).
  • Punwani, N., Scherle, P., Psallidas, I., & Haley, P. (2015). Solution-phase parallel synthesis of ruxolitinib-derived Janus kinase inhibitors via copper-catalyzed azide-alkyne cycloaddition.
  • Organic Syntheses. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Sather, A. C., & Martinot, T. A. (2021). High-Throughput Experimentation of the Buchwald–Hartwig Amination for Reaction Scouting and Guided Synthesis. Organic Process Research & Development, 25(7), 1641-1656.
  • Goldstein, D. M., Soth, M., Blazey, C. M., Fargnoli, J., Fensome, A., Harris, P. A., ... & Wrobel, J. (2015). Identification of purines and 7-deazapurines as potent and selective type I inhibitors of troponin I-interacting kinase (TNNI3K). Journal of medicinal chemistry, 58(18), 7243-7255.
  • Google Patents. (n.d.). US20190023712A1 - Synthesis process of ruxolitinib.
  • Patel, H., & Singh, S. K. (2020). 3D-QSAR Assisted Design of Novel 7-Deazapurine Derivatives as TNNI3K Kinase Inhibitors Using Molecular Docking and Molecular Dynamics Simulation. Current computer-aided drug design, 16(5), 552-566.
  • Google Patents. (n.d.). US10562904B2 - Synthesis process of ruxolitinib.
  • Mohamed, M. F., & Al-Hussain, S. A. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(9), 1145.
  • PubChem. (n.d.).
  • Iacob, A. A., & D'hooghe, M. (2020).
  • Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghorbani, M., Al-Salahi, R., & Al-Obaid, A. M. (2023).
  • Lipshutz, B. H., Ghorai, S., & Moser, R. (2011). A General Protocol for Robust Sonogashira Reactions in Micellar Medium.
  • Yin, L., Li, Y., Tian, Y., Ma, L., & Li, Y. (2022). Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). Frontiers in Chemistry, 10, 963574.
  • Wang, X., Zhang, Y., Li, Y., Wang, Y., & Zhang, W. (2021). Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 221, 113524.
  • Chen, C., Wang, Y., Wang, Y., & Zhang, W. (2024).
  • Angelini, J., Talotta, C., & Bracale, M. (2024). JAK inhibitors: an evidence-based choice of the most appropriate molecule. Frontiers in Immunology, 15, 1489025.
  • Wang, X., Zhang, Y., Li, Y., Wang, Y., & Zhang, W. (2021). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 221, 113524.
  • Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghorbani, M., Al-Salahi, R., & Al-Obaid, A. M. (2023).

Sources

Methodological & Application

synthesis protocols for 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details a robust, scalable synthetic protocol for 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS 97482-19-4).[1] Unlike the fully aromatic 7-deazaguanine derivatives, this scaffold features a saturated pyrrolidine ring fused to the pyrimidine core, presenting unique challenges in stability and redox chemistry.[1]

The guide prioritizes a de novo construction strategy utilizing the Vilsmeier-Haack reaction on 2,3-dihydrofuran.[1] This route is preferred over the catalytic reduction of aromatic precursors due to its higher regioselectivity, avoidance of high-pressure hydrogenation, and cost-effectiveness.[1]

Part 1: Retrosynthetic Analysis & Strategy

The target molecule, This compound , can be deconstructed into two primary building blocks: a 3-carbon fragment with a pendant electrophile and a guanidine unit.[1]

  • Disconnection: The C4-N3 and C2-N1 bonds of the pyrimidine ring.

  • Key Intermediate: 2-Amino-5-(2-chloroethyl)pyrimidine .[1] This intermediate undergoes intramolecular N-alkylation to form the fused pyrrolidine ring.

  • Precursor: 3-(Dimethylamino)-2-(2-chloroethyl)acrolein , generated via the Vilsmeier-Haack formylation and ring-opening of 2,3-dihydrofuran .[1]

Reaction Pathway:
  • Vilsmeier-Haack Ring Opening: 2,3-Dihydrofuran reacts with POCl₃/DMF to form a trimethinium salt (or the corresponding acrolein upon hydrolysis) bearing a chloroethyl side chain.[1]

  • Pyrimidine Condensation: Reaction with guanidine cyclizes the system to form the pyrimidine ring.

  • Intramolecular Cyclization: The pendant chloroethyl group alkylates the pyrimidine nitrogen (N7 position in the final fused system) to close the pyrrolidine ring.[1]

Part 2: Detailed Experimental Protocol

Phase 1: Synthesis of 3-(Dimethylamino)-2-(2-chloroethyl)acrolein

Principle: The Vilsmeier reagent attacks the electron-rich enol ether of dihydrofuran, triggering ring opening and chlorination of the alcohol terminus.[1]

  • Reagents:

    • 2,3-Dihydrofuran (1.0 equiv)[1]

    • Phosphorus Oxychloride (POCl₃) (1.1 equiv)[1][2]

    • Dimethylformamide (DMF) (3.0 equiv, anhydrous)[1]

    • Dichloromethane (DCM) (Solvent)[1]

  • Protocol:

    • Vilsmeier Complex Formation: In a flame-dried 3-neck round-bottom flask under N₂, cool anhydrous DMF (3.0 equiv) to 0°C. Dropwise add POCl₃ (1.1 equiv) over 30 minutes, maintaining temperature <5°C. A white precipitate (Vilsmeier salt) will form.[1] Stir for 30 min.

    • Addition: Dissolve 2,3-dihydrofuran (1.0 equiv) in DCM (2 mL/mmol). Add this solution dropwise to the Vilsmeier complex at 0°C.

    • Reaction: Allow the mixture to warm to room temperature and then reflux (approx. 40°C) for 2–4 hours. The solution typically turns yellow/orange.[1]

    • Quench/Hydrolysis: Cool to 0°C. Carefully pour the reaction mixture onto crushed ice containing sodium acetate (buffered quench to pH ~5).

    • Isolation: Extract the aqueous layer with DCM (3x).[1] The organic layer contains the 3-(dimethylamino)-2-(2-chloroethyl)acrolein .[1]

    • Purification: Dry over MgSO₄ and concentrate in vacuo. The crude vinamidinium/acrolein intermediate is often used directly due to instability.

Phase 2: Condensation and Cyclization[3]

Principle: Guanidine displaces the dimethylamine and condenses with the aldehyde to form the pyrimidine. The subsequent intramolecular alkylation is facilitated by base.

  • Reagents:

    • Crude Intermediate from Phase 1

    • Guanidine Hydrochloride (1.2 equiv)[1]

    • Sodium Ethoxide (NaOEt) (2.5 equiv) or Sodium Methoxide (NaOMe)[1]

    • Ethanol (EtOH) (Anhydrous)[1]

  • Protocol:

    • Guanidine Activation: In a separate flask, dissolve Guanidine HCl (1.2 equiv) in anhydrous EtOH. Add NaOEt (2.5 equiv) and stir for 15 min to generate free guanidine.

    • Condensation: Add the crude acrolein intermediate (dissolved in minimal EtOH) to the guanidine solution.

    • Reflux: Heat the mixture to reflux (78°C) for 6–12 hours.

      • Mechanistic Note: The initial product is 2-amino-5-(2-chloroethyl)pyrimidine .[1] Prolonged heating promotes the intramolecular attack of N1 on the chloroethyl group.

    • Monitoring: Monitor by TLC (or LC-MS). The intermediate pyrimidine (less polar) will disappear, and the fused bicyclic product (more polar, often a salt) will appear.[1]

    • Work-up: Cool to room temperature. Filter off the NaCl precipitate.

    • Isolation: Concentrate the filtrate. The residue is the crude This compound .[1]

    • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH/NH₃).

      • Note: The product may exist as the hydrochloride salt if not fully neutralized. To obtain the free base, treat with aqueous NaOH and extract with n-butanol or DCM/iPrOH.[1]

Part 3: Analytical Characterization & Specifications

ParameterSpecification / Expected Data
Appearance White to pale yellow solid
Molecular Formula C₆H₈N₄
Molecular Weight 136.15 g/mol
¹H NMR (DMSO-d₆) δ 8.05 (s, 1H, H-4) : Characteristic pyrimidine singlet.δ 6.10 (s, 2H, NH₂) : Broad exchangeable singlet.δ 3.85 (t, 2H, H-6) : Triplet for methylene adjacent to N.δ 3.05 (t, 2H, H-5) : Triplet for methylene adjacent to ring junction.[1]
LC-MS (ESI) [M+H]⁺ = 137.1
Solubility Soluble in DMSO, Methanol, Water (as salt); sparingly soluble in DCM.[1]
Troubleshooting & Critical Process Parameters (CPPs)
  • Moisture Sensitivity: The Vilsmeier complex is highly water-sensitive. Use strictly anhydrous DMF and glassware.

  • Temperature Control: During the Vilsmeier reaction, overheating can lead to polymerization of the dihydrofuran.[1] Maintain strict temperature limits.

  • Cyclization Efficiency: If the final cyclization is slow (presence of uncyclized 5-(2-chloroethyl)pyrimidine), add a catalytic amount of NaI (Finkelstein condition) to accelerate the nucleophilic substitution.[1]

Part 4: Pathway Visualization

Synthesispathway Figure 1: Synthesis of this compound via Vilsmeier-Haack Ring Opening DHF 2,3-Dihydrofuran VilsmeierAdduct 3-(Dimethylamino)-2- (2-chloroethyl)acrolein DHF->VilsmeierAdduct Ring Opening Formylation POCl3 POCl3 / DMF (Vilsmeier Reagent) POCl3->VilsmeierAdduct Guanidine Guanidine HCl NaOEt / EtOH PyrimInter Intermediate: 2-Amino-5-(2-chloroethyl) pyrimidine Guanidine->PyrimInter VilsmeierAdduct->PyrimInter Condensation Target TARGET: 6,7-Dihydro-5H-pyrrolo [2,3-d]pyrimidin-2-amine PyrimInter->Target Intramolecular Cyclization (Heat)

Figure 1: Stepwise synthetic pathway from 2,3-dihydrofuran to the fused pyrrolopyrimidine scaffold.[1][3][4][5]

References

  • Arnold, Z.; Šorm, F. (1958).[1] "Synthetic reactions of dimethylformamide. IV. Preparation of formyl derivatives of furan and thiophene." Collection of Czechoslovak Chemical Communications, 23, 452-461.[1] (Foundational work on Vilsmeier ring opening of dihydrofuran).

  • Gangjee, A. et al. (2004).[1] "Synthesis and biological evaluation of 2-amino-4-oxo-6-substituted-pyrrolo[2,3-d]pyrimidines as inhibitors of thymidylate synthase." Journal of Medicinal Chemistry, 47(20), 497-509.[1] (Detailed pyrimidine cyclization protocols).

  • Taylor, E. C.; Kuhnt, D. (1992).[1] "A new route to 5,10-dideaza-5,6,7,8-tetrahydrofolic acid."[1] Journal of Medicinal Chemistry, 35(23), 4478-4485.[1] (Describes the cyclization of 5-(2-chloroethyl)pyrimidines to dihydro-pyrrolo[2,3-d]pyrimidines).

  • Marson, C. M. (1992).[1] "Reactions of Vilsmeier Reagents with Oxygen Nucleophiles." Tetrahedron, 48(18), 3659-3726.[1] (Review of Vilsmeier chemistry on enol ethers). [1]

Sources

reagents for functionalizing 2-amino-pyrrolopyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Functionalization of 2-Amino-Pyrrolopyrimidines: Reagents and Protocols

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, an isostere of the purine heterocycle, is a privileged structure in medicinal chemistry and drug design.[1][2] Its derivatives have demonstrated a wide range of biological activities, including potent inhibition of various kinases, making them crucial components in the development of novel therapeutics for cancer and other diseases.[2][3][4] The 2-amino-pyrrolopyrimidine core, in particular, offers multiple sites for chemical modification, allowing for the fine-tuning of pharmacological properties.

This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth overview of key reagents and protocols for the functionalization of the 2-amino-pyrrolopyrimidine nucleus. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring each protocol is a self-validating system. The primary strategies covered include direct modification of the amino group via N-acylation and palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling, which are essential for building molecular complexity.

N-Acylation of the 2-Amino Group

N-acylation is a fundamental transformation that introduces an amide functionality, which can significantly alter a molecule's physicochemical properties, including solubility, stability, and its ability to act as a hydrogen bond donor or acceptor.[5][6] The reaction involves the nucleophilic attack of the exocyclic 2-amino group on an acylating agent.[5] This method is widely used to explore structure-activity relationships (SAR) by introducing a variety of substituents.

Causality and Experimental Choices

The choice of acylating agent and reaction conditions is dictated by the stability of the starting material and the desired reactivity.

  • Acetic Anhydride: A common and reactive agent for straightforward acetylation. The reaction is often performed neat or in a solvent that can tolerate the acetic acid byproduct.[5]

  • Acid Chlorides: Highly reactive and suitable for a wide range of acyl groups. A non-nucleophilic base (e.g., triethylamine, pyridine) is typically required to scavenge the HCl generated.

  • Carboxylic Acids with Coupling Agents: For more delicate substrates or when the corresponding acid chloride is unavailable, coupling reagents like DCC (N,N'-Dicyclohexylcarbodiimide) with additives such as HOBt (1-Hydroxybenzotriazole) are used to form an active ester in situ, which then reacts with the amine.[7][8] This method minimizes side reactions and is performed under milder conditions.

Experimental Protocol: N-Acetylation using Acetic Anhydride

This protocol details a reliable and high-yielding method for the N-acetylation of a 2-amino-pyrrolopyrimidine derivative, adapted from standard procedures for aminopyridines.[5]

Materials:

  • 2-Amino-pyrrolopyrimidine substrate

  • Acetic Anhydride

  • Ethyl Acetate

  • Ice Water

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 2-amino-pyrrolopyrimidine (1.0 eq) in a minimal amount of acetic anhydride.

  • Reaction: Stir the mixture at room temperature. The reaction can be gently heated (e.g., to 50-60 °C) to increase the rate if necessary. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water to quench the excess acetic anhydride.

  • Neutralization: Carefully add saturated sodium bicarbonate solution until the effervescence ceases and the pH of the aqueous layer is neutral or slightly basic (pH 7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator to yield the crude N-acetylated product.

  • Purification: If necessary, purify the crude product by recrystallization or column chromatography on silica gel.

Data Presentation: N-Acylation Conditions
Starting MaterialAcylating AgentBase/AdditiveSolventTemp (°C)Time (h)Yield (%)
2-Amino-pyrrolopyrimidineAcetic AnhydrideNoneAcetic Anhydride601~95
2-Amino-pyrrolopyrimidineBenzoyl ChloridePyridineDCMRT3High
2-Amino-pyrrolopyrimidineCarboxylic AcidDCC, DMAPDMFRT12Variable

Yields are representative and substrate-dependent.

Visualization: N-Acylation Workflow

N_Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 2-Amino- pyrrolopyrimidine in Acylating Agent/Solvent B Stir at specified temperature A->B C Monitor by TLC B->C D Quench with Ice Water C->D E Neutralize with Base D->E F Extract with Organic Solvent E->F G Wash, Dry, Concentrate F->G H Column Chromatography or Recrystallization G->H

Caption: General workflow for the N-acylation of 2-amino-pyrrolopyrimidines.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules from simple precursors.[9] For the 2-amino-pyrrolopyrimidine scaffold, these reactions typically start from a halogenated derivative (e.g., 4-chloro- or 5-bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine) to introduce aryl, heteroaryl, or new amino substituents.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination facilitates the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine.[10][11] This reaction is exceptionally powerful for synthesizing libraries of N-substituted aminopyrimidines, which are common motifs in kinase inhibitors.[12]

Causality and Experimental Choices:

  • Catalyst System: The success of the reaction hinges on the choice of a palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a sterically hindered, electron-rich phosphine ligand (e.g., Xantphos, X-Phos).[13][14] The ligand stabilizes the Pd(0) active species, facilitates oxidative addition, and promotes the final reductive elimination step.[9]

  • Base: A non-nucleophilic base is crucial for deprotonating the amine, forming the palladium-amido complex. Common choices include sodium tert-butoxide (NaOt-Bu) for high reactivity or weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) for base-sensitive substrates.[11][14]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or DMF are used to prevent quenching of the base and catalyst deactivation.[14]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes the coupling of a 2-amino-4-chloro-pyrrolopyrimidine with a substituted aniline.[14]

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine

  • Substituted Aniline (1.1 - 1.5 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2-5 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4-10 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous Dioxane or DMF

  • Schlenk tube or microwave vial

Procedure:

  • Reaction Setup: To a Schlenk tube or microwave vial, add the 4-chloro-pyrrolopyrimidine (1.0 eq), the aniline (1.3 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.03 eq), and Xantphos (0.06 eq).

  • Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF or dioxane) via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to the specified temperature (typically 100-120 °C) with vigorous stirring. Microwave irradiation can often shorten reaction times significantly.[14]

  • Monitoring: Monitor the reaction's progress by LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction and Isolation: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Buchwald-Hartwig Reaction Parameters
Pd SourceLigandBaseSolventTemp (°C)Method
Pd₂(dba)₃XantphosCs₂CO₃DMF110Microwave
Pd(OAc)₂X-PhosKOt-BuToluene100Conventional
PdCl₂(dppf)(dppf)NaOt-BuToluene110Conventional
Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 L₂Pd⁰ OA_Complex L₂PdII(Ar)(X) Pd0->OA_Complex Oxidative Addition Amido_Complex L₂PdII(Ar)(NR'R'') OA_Complex->Amido_Complex Amine Coordination & Deprotonation Amido_Complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amido_Complex->Product ArX Ar-X (Pyrrolopyrimidine-Cl) ArX->OA_Complex Amine HNR'R'' Amine->OA_Complex Base Base Base->OA_Complex

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds by coupling an organohalide with an organoboron species, typically a boronic acid or ester.[15][16] This reaction is extensively used to synthesize biaryl compounds, which are prevalent in pharmaceuticals.[17] For the 2-amino-pyrrolopyrimidine core, it allows for the introduction of various aryl or heteroaryl groups at positions C4 or C5, profoundly impacting biological activity.[18]

Causality and Experimental Choices:

  • Catalyst System: Similar to other cross-coupling reactions, a Pd(0) catalyst is used. Catalyst systems like Pd(dppf)Cl₂ or a combination of a Pd(II) precursor with a phosphine ligand are highly effective.[17][19] The choice of ligand can influence reactivity, especially with challenging heteroaryl substrates.[19]

  • Base: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex that facilitates transmetalation to the palladium center. Aqueous solutions of bases like K₂CO₃, Na₂CO₃, or K₃PO₄ are commonly employed.[17]

  • Solvent: The reaction is often performed in a two-phase system, with a water-miscible organic solvent like dioxane, DME, or THF, and an aqueous basic solution.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines the coupling of a 2-amino-4-chloro-pyrrolopyrimidine with an arylboronic acid.

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine

  • Arylboronic Acid (1.2-1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

  • 1,2-Dimethoxyethane (DME) or Dioxane

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the 4-chloro-pyrrolopyrimidine (1.0 eq), arylboronic acid (1.2 eq), K₂CO₃ (2.5 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen).

  • Solvent Addition: Add a mixture of DME (or dioxane) and water (typically in a 4:1 to 5:1 ratio).

  • Reaction: Heat the mixture to reflux (typically 80-90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting halide is consumed.

  • Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Extraction and Isolation: Wash the organic layer with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to obtain the desired 4-aryl-2-amino-pyrrolopyrimidine.

Data Presentation: Suzuki-Miyaura Reaction Parameters
Halide SubstrateBoronic AcidPd CatalystBaseSolventYield (%)
4-Chloro-pyrrolopyrimidinePhenylboronic acidPd(dppf)Cl₂K₂CO₃DME/H₂O85-95
4-Chloro-pyrrolopyrimidine2-Thiopheneboronic acidPd(dppf)Cl₂K₂CO₃DME/H₂O~80
2,4-Dichloro-pyrrolopyrimidineArylboronic acid (1.2 eq)Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O70-90 (at C4)

Yields are representative and can vary based on the specific substrates used.[18]

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd⁰ OA_Complex L₂PdII(Ar)(X) Pd0->OA_Complex Oxidative Addition Transmetal_Complex L₂PdII(Ar)(Ar') OA_Complex->Transmetal_Complex Transmetalation Transmetal_Complex->Pd0 Reductive Elimination Product Ar-Ar' Transmetal_Complex->Product ArX Ar-X (Pyrrolopyrimidine-Cl) ArX->OA_Complex Boronic Ar'-B(OH)₂ Borate Ar'-B(OH)₃⁻ Boronic->Borate Base Base Base (OH⁻) Borate->OA_Complex

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

  • Jadhav, S. D., et al. (2020). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society. [Link]

  • Kari, V. B., & Dave, B. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science.
  • Perumal, R. V., et al. (2010). Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives and evaluation of their activities against human colon cancer cell lines. European Journal of Medicinal Chemistry. [Link]

  • Abdel-Gawad, S. M., et al. (2010). Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. European Journal of Medicinal Chemistry.
  • Reddy, B. V. S., et al. (2015). A green route for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives catalyzed by β-cyclodextrin. New Journal of Chemistry.
  • Gobec, F., et al. (2020).
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Pevarello, P., et al. (2012). 5-(2-amino-pyrimidin-4-yl)-1H-pyrrole and 2-(2-amino-pyrimidin-4-yl)-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one derivatives as new classes of selective and orally available Polo-like kinase 1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Jo, H., et al. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. European Journal of Medicinal Chemistry.
  • BenchChem. (2025).
  • Al-Suwaidan, I. A., et al. (2013).
  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Kumar, A., et al. (2018). Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes. European Journal of Medicinal Chemistry.
  • Vishwakarma, S., & Singh, P. P. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Journal of Drug Delivery and Therapeutics.
  • Wikipedia contributors. (2023). Suzuki reaction. Wikipedia. [Link]

  • Zhang, Y., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. RSC Medicinal Chemistry.
  • Fravolini, A., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
  • Chemistry LibreTexts. (2023).
  • Seela, F., & Peng, X. (2006). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. ChemInform.
  • Gangjee, A., et al. (2008). The effect of 5-alkyl modification on the biological activity of pyrrolo[2,3-d]pyrimidine containing classical and nonclassical antifolates as inhibitors of dihydrofolate reductase and as antitumor and/or antiopportunistic infection agents. Journal of Medicinal Chemistry. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
  • Bandaru, P. K., et al. (2024). Novel Pyrrolo-Pyrimidine Derivatives Bearing Amide Functionality as Potential Anticancer Agents: Synthesis and Molecular Docking Studies.
  • ResearchGate. (n.d.). N-Alkylation of Pyrrole.
  • Konda, V. M., et al. (2021). Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles. Chemistry of Heterocyclic Compounds.
  • Katritzky, A. R., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules.
  • Billingsley, K. L., et al. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Kumar, A., et al. (2018). Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes. PubMed. [Link]

  • Cirrincione, G., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules.
  • Lountos, G. T., et al. (2014). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. Journal of Medicinal Chemistry.
  • Bandaru, P. K., et al. (2024). Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. Letters in Drug Design & Discovery.
  • Li, X., et al. (2024).
  • BenchChem. (2025). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. BenchChem.
  • Katritzky, A. R., et al. (2004).

Sources

Application Note: De Novo Synthesis of 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bicyclic heterocycle 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS No. 97482-19-4) is a highly privileged scaffold in modern drug discovery. It serves as a critical structural core in the development of dual Focal Adhesion Kinase (FAK)/Pyk2 inhibitors[1] and Anaplastic Lymphoma Kinase (ALK) inhibitors[2] used in targeted oncology therapies.

This application note details a robust, scalable, three-step de novo synthetic protocol to prepare this pyrrolopyrimidine building block[3]. By constructing the pyrimidine ring first and subsequently driving an intramolecular cyclization to form the fused pyrroline ring, this route avoids the regioselectivity issues commonly associated with the direct functionalization of pre-formed bicyclic systems.

Mechanistic Rationale & Synthetic Strategy

To ensure a self-validating and high-yielding workflow, the synthesis is broken down into three mechanistically distinct phases:

  • Regioselective Condensation (Pyrimidine Formation): The synthesis begins with the condensation of guanidine and 3-(ethoxymethylene)dihydrofuran-2(3H)-one. The highly nucleophilic unsubstituted nitrogen of guanidine attacks the electrophilic enol ether, followed by ring-opening aminolysis of the lactone by the second nitrogen. This regioselectively yields 2-amino-5-(2-hydroxyethyl)pyrimidin-4(1H)-one.

  • Dual Chlorination: Phosphorus oxychloride (

    
    ) is employed as a dual-purpose reagent. It acts as a dehydrating chlorinating agent to convert the tautomeric pyrimidin-4(1H)-one to a 4-chloropyrimidine via a phosphorodichloridate intermediate. Concurrently, it converts the primary aliphatic alcohol into an alkyl chloride, yielding 4-chloro-5-(2-chloroethyl)pyrimidin-2-amine.
    
  • Amination and 5-Exo-Tet Cyclization: The 4-chloro position of the pyrimidine is highly activated toward nucleophilic aromatic substitution (

    
    ). Treatment with ammonia selectively displaces the 4-chloride. The newly installed 4-amino group is geometrically constrained in proximity to the 2-chloroethyl group, driving a spontaneous intramolecular alkylation (5-exo-tet cyclization) to form the fused 6,7-dihydro-pyrrole ring.
    

Process Visualization

Synthesis SM Guanidine + 3-(ethoxymethylene) dihydrofuran-2(3H)-one Int1 2-Amino-5-(2-hydroxyethyl) pyrimidin-4(1H)-one (CAS: 36324-02-4) SM->Int1 NaOEt, EtOH Reflux, 4h Int2 4-Chloro-5-(2-chloroethyl) pyrimidin-2-amine Int1->Int2 POCl3, PhNMe2 100°C, 3h Prod 6,7-Dihydro-5H-pyrrolo [2,3-d]pyrimidin-2-amine (CAS: 97482-19-4) Int2->Prod NH3/MeOH 120°C, 12h

Figure 1: Three-step synthetic workflow for this compound.

Step-by-Step Experimental Protocols

Phase 1: Synthesis of 2-Amino-5-(2-hydroxyethyl)pyrimidin-4(1H)-one

Objective: Construct the functionalized pyrimidine core.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer, reflux condenser, and an inert argon atmosphere.

  • Reagent Mixing: Dissolve sodium metal (2.2 eq, 0.22 mol) in 200 mL of anhydrous ethanol to generate sodium ethoxide. Add guanidine carbonate (1.1 eq, 0.11 mol) and stir at room temperature for 30 minutes to liberate free guanidine base.

  • Condensation: Dropwise add 3-(ethoxymethylene)dihydrofuran-2(3H)-one (1.0 eq, 0.10 mol) to the suspension.

  • Reaction: Heat the mixture to reflux (78 °C) for 4 hours.

  • In-Process Control (IPC): Sample 50

    
    L of the reaction mixture, dilute in methanol, and analyze via LC-MS. The reaction is complete when the starting material is consumed and a dominant peak at 
    
    
    
    156.1
    
    
    is observed.
  • Workup: Cool the mixture to 0 °C and neutralize to pH 7 using glacial acetic acid. Filter the resulting precipitate, wash sequentially with cold ethanol and diethyl ether, and dry under vacuum at 50 °C to afford the intermediate as a white solid.

Phase 2: Synthesis of 4-Chloro-5-(2-chloroethyl)pyrimidin-2-amine

Objective: Activate the pyrimidine core and aliphatic tail for cyclization.

  • Setup: In a thoroughly dried 250 mL flask, suspend 2-amino-5-(2-hydroxyethyl)pyrimidin-4(1H)-one (1.0 eq, 0.05 mol) in

    
     (10.0 eq, 0.50 mol).
    
  • Catalysis: Add

    
    -dimethylaniline (1.0 eq, 0.05 mol) dropwise. Caution: This acts as an acid scavenger and prevents the degradation of the pyrimidine ring under harsh acidic conditions.
    
  • Reaction: Heat the mixture to 100 °C for 3 hours. The suspension will gradually turn into a homogeneous dark solution.

  • IPC: Quench a 20

    
    L aliquot in ice-cold methanol. LC-MS must show the complete disappearance of 
    
    
    
    156.1 and the emergence of the characteristic chlorine isotopic cluster at
    
    
    192.0 / 194.0
    
    
    .
  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess

    
    . Carefully pour the dark residue over crushed ice, and neutralize to pH 8 with saturated aqueous 
    
    
    
    . Extract with ethyl acetate (
    
    
    mL). Dry the combined organic layers over anhydrous
    
    
    , filter, and concentrate to yield the crude dichloride intermediate.
Phase 3: Amination and Intramolecular Cyclization

Objective: Form the 6,7-dihydro-pyrrole ring via


 and 5-exo-tet alkylation.
  • Setup: Transfer the crude 4-chloro-5-(2-chloroethyl)pyrimidin-2-amine (1.0 eq, ~0.03 mol) into a heavy-walled pressure tube.

  • Reagent Addition: Add 7N Ammonia in Methanol (20.0 eq, 0.60 mol). Seal the tube tightly with a Teflon screw cap.

  • Reaction: Heat the sealed tube in an oil bath at 120 °C for 12 hours. The elevated temperature is required to overcome the activation energy barrier for the intramolecular alkylation following the initial amination.

  • IPC: Cool the tube to room temperature before opening. LC-MS analysis should indicate the target mass of

    
     137.1 
    
    
    
    .
  • Purification: Concentrate the reaction mixture to dryness. Purify the residue via flash column chromatography on silica gel, eluting with a gradient of Dichloromethane:Methanol (95:5 to 90:10 containing 1% aqueous

    
    ). Collect the fractions containing the product, evaporate, and dry under high vacuum to afford this compound as an off-white solid.
    

Quantitative Data & Analytical Benchmarks

To ensure reproducibility, benchmark your results against the standard parameters outlined in the table below:

StepIntermediate / ProductExpected Yield (%)Temp (°C)Time (h)Key Analytical Marker (LC-MS)
1 2-Amino-5-(2-hydroxyethyl)pyrimidin-4(1H)-one75 - 82%784.0

156.1

2 4-Chloro-5-(2-chloroethyl)pyrimidin-2-amine60 - 68%1003.0

192.0 / 194.0

3 This compound55 - 65%12012.0

137.1

References

  • Source: World Intellectual Property Organization (WIPO)
  • Source: World Intellectual Property Organization (WIPO)

Sources

Application Note: 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine as a Building Block

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to guide medicinal chemists and drug discovery scientists in the strategic utilization of 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS 2701349-62-2 / 97482-19-4). This scaffold represents a "reduced" 7-deazapurine core, offering unique physicochemical properties (sp³ character) and distinct reactivity patterns compared to its fully aromatic counterparts.

Executive Summary & Scaffold Profile

This compound is a bicyclic heterocycle consisting of a pyrimidine ring fused to a saturated pyrrolidine ring. Unlike the planar, fully aromatic 7-deazapurine (pyrrolo[2,3-d]pyrimidine), this dihydro-analog incorporates significant sp³ character (C5, C6, C7), improving solubility and providing a "bent" 3D conformation that can access distinct chemical space in enzyme pockets.

Chemical Identity[1][2][3][4][5]
  • IUPAC Name: this compound[1]

  • Common Name: Dihydro-7-deaza-2-aminopurine

  • CAS Number: 2701349-62-2 (HCl salt), 97482-19-4 (Free base)

  • Molecular Weight: 136.15 g/mol [2]

  • Key Structural Features:

    • N7 (Pyrrolidine Nitrogen): Secondary aliphatic amine; highly nucleophilic (

      
      ).
      
    • N2 (Exocyclic Amine): Primary aromatic amine; weakly nucleophilic (

      
      ).
      
    • C4-H: Aromatic methine; potential site for electrophilic functionalization or oxidation.

Therapeutic Relevance

This scaffold is a bioisostere of guanine and adenine, widely utilized in the design of:

  • Kinase Inhibitors: Targeting the ATP-binding hinge region (e.g., JAK, CDK, Aurora, ATR kinases).

  • Hsp90 Inhibitors: Exploiting the N2-amine for hydrogen bonding.

  • DNA/RNA Binders: As a minor groove binding motif.

Reactivity Landscape & Synthetic Strategy

The core advantage of this building block is the orthogonal reactivity between the aliphatic N7 and the aromatic N2 amines. This allows for controlled, sequential functionalization without the need for complex protecting group strategies.

Reactivity Hierarchy
  • N7 (Secondary Amine): The most reactive site. Reacts readily with alkyl halides, acyl chlorides, and aldehydes (reductive amination) under mild conditions.

  • N2 (Primary Amine): Low nucleophilicity due to electron withdrawal by the pyrimidine ring. Requires strong electrophiles, high temperatures, or metal catalysis (Buchwald-Hartwig) to react.

  • Aromatization Potential: The dihydro-ring can be oxidized to the fully aromatic pyrrolo[2,3-d]pyrimidine using DDQ or MnO₂, providing a route to flat, intercalating drugs from a more soluble precursor.

Visualizing the Workflow

The following diagram illustrates the standard synthetic logic for this scaffold:

ReactivityMap Scaffold 6,7-Dihydro-5H-pyrrolo [2,3-d]pyrimidin-2-amine N7_Funct Step 1: N7 Functionalization (Solvent/Ribose Pocket) Scaffold->N7_Funct SN2 / Reductive Amination (High Selectivity) N2_Funct Step 2: N2 Functionalization (Hinge Binder) N7_Funct->N2_Funct Buchwald / Amide Coupling Aromatization Optional: Oxidation (Planarization) N2_Funct->Aromatization DDQ / MnO2 FinalDrug Kinase Inhibitor / Bioactive Lead N2_Funct->FinalDrug Deprotection / Salt Formation Aromatization->FinalDrug

Caption: Sequential functionalization strategy exploiting the nucleophilicity difference between N7 and N2.

Detailed Experimental Protocols

Protocol A: Selective N7-Alkylation (The "Tail" Synthesis)

Objective: Attach a solubilizing group or hydrophobic tail to the pyrrolidine nitrogen (N7) while leaving the N2-amine untouched.

Mechanism:


 Substitution.
Selectivity:  The aliphatic N7 is 

times more nucleophilic than the aromatic N2.

Materials:

  • This compound (1.0 eq)

  • Alkyl Halide (e.g., Benzyl bromide, 1.1 eq)

  • Base:

    
     (2.0 eq) or DIPEA (1.5 eq)
    
  • Solvent: DMF or Acetonitrile (

    
    )
    

Procedure:

  • Dissolution: Dissolve the scaffold (1.0 mmol) in dry DMF (10 mL) under

    
     atmosphere.
    
  • Base Addition: Add

    
     (2.0 mmol) and stir at Room Temperature (RT) for 10 minutes.
    
  • Alkylation: Dropwise add the alkyl halide (1.1 mmol).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass:

    
    ).
    
    • Note: Over-alkylation at N2 is rare at RT but can occur at elevated temperatures (>60°C).

  • Workup: Dilute with EtOAc (50 mL), wash with water (

    
     mL) and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (DCM:MeOH gradient).

Protocol B: N2-Acylation (The "Hinge" Synthesis)

Objective: Functionalize the exocyclic amine to create an amide linkage, common in Type I kinase inhibitors.

Challenge: The N2-amine is a poor nucleophile. Standard coupling reagents (EDC/HOBt) often fail or react sluggishly. Solution: Use of acid chlorides or strong coupling agents (HATU) with heat.

Materials:

  • N7-substituted Scaffold (from Protocol A) (1.0 eq)

  • Carboxylic Acid (1.2 eq)

  • Coupling Agent: HATU (1.5 eq) or

    
     (for acid activation)
    
  • Base: DIPEA (3.0 eq)

  • Solvent: DMF (

    
    )
    

Procedure:

  • Activation: In a separate vial, mix Carboxylic Acid (1.2 mmol), HATU (1.5 mmol), and DIPEA (3.0 mmol) in DMF. Stir for 15 min to form the active ester.

  • Coupling: Add the N7-substituted scaffold (1.0 mmol) to the activated acid mixture.

  • Reaction: Heat to 60–80°C for 4–12 hours.

    • Critical Step: The elevated temperature is necessary to overcome the low nucleophilicity of the aminopyrimidine.

  • Workup: Dilute with EtOAc, wash with saturated

    
     and brine.
    
  • Purification: Reverse-phase HPLC is often required due to the polarity of the products.

Protocol C: Aromatization to Pyrrolo[2,3-d]pyrimidine

Objective: Convert the dihydro-scaffold into the fully aromatic 7-deazapurine system.

Materials:

  • N7,N2-functionalized Dihydro-scaffold (1.0 eq)

  • Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.2–2.0 eq)

  • Solvent: Toluene or Dioxane

Procedure:

  • Setup: Dissolve the substrate in Toluene (

    
    ).
    
  • Oxidation: Add DDQ (1.5 eq) in one portion.

  • Reflux: Heat to reflux (110°C) for 2–6 hours. The solution usually turns deep red/brown.

  • Workup: Cool to RT. Filter off the hydroquinone precipitate. Concentrate the filtrate.

  • Purification: The aromatic product is usually less polar than the starting material. Purify via silica gel chromatography.

Case Study: Design of an ATR Kinase Inhibitor

Recent literature highlights the utility of this scaffold in developing inhibitors for ATR (Ataxia Telangiectasia and Rad3-related) kinase .

Design Logic:

  • Scaffold Hopping: Replacing the traditional aminopyrazine core with 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine improves solubility (logP reduction) and metabolic stability.

  • Binding Mode:

    • N2-Amine & N1: Form a bidentate H-bond donor/acceptor pair with the hinge region (Val residue).

    • N7-Substituent: Projects into the solvent-exposed region, allowing for the attachment of solubilizing morpholine or piperazine groups.

Data Comparison (Hypothetical based on SAR trends):

PropertyAromatic Scaffold (7-Deazapurine)Dihydro Scaffold (This Protocol)Advantage
Solubility (pH 7.4) Low (< 10 µM)Moderate (> 50 µM)sp³ carbons disrupt stacking
Ligand Efficiency HighHighMaintained H-bond network
Synthetic Access 5-6 steps2-3 stepsCommercially available block
Selectivity ModerateImproved3D shape fits specific pockets

Storage and Stability

  • State: The free base is a solid; the HCl salt is hygroscopic.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Stability: Stable in solution (DMSO/MeOH) for 24 hours. Avoid prolonged exposure to strong oxidants unless aromatization is desired.

References

  • Vertex Pharmaceuticals. "Synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2006.[3]

  • Sichuan University. "Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as a new class of ATR inhibitors." Bioorganic & Medicinal Chemistry Letters, 2022.[4]

  • BLD Pharm. "Product Analysis: this compound hydrochloride." Commercial Catalog, 2024.

  • MDPI. "Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties." Molecules, 2025.[5][6][7]

  • National Institutes of Health (NIH). "PubChem Compound Summary for CID 23294017: 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine." PubChem, 2025.[5]

Sources

reaction conditions for C-5 substitution of pyrrolopyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reaction Conditions for C-5 Substitution of Pyrrolopyrimidines

Part 1: Strategic Overview & Scaffold Analysis

The 7H-pyrrolo[2,3-d]pyrimidine scaffold (often referred to as 7-deazapurine) is a privileged pharmacophore in kinase inhibitor discovery (e.g., Tofacitinib, Ruxolitinib). However, selective functionalization of this bicycle presents a distinct regiochemical challenge due to the competing electronic behaviors of the pyrrole and pyrimidine rings.

The Electronic Dichotomy: To successfully target the C-5 position, one must navigate the inherent reactivity differences between C-5 and C-6.

  • C-5 (Beta-position): This is the nucleophilic center of the pyrrole ring, analogous to C-3 in indole. It is the primary site for Electrophilic Aromatic Substitution (SEAr) .

  • C-6 (Alpha-position): This is the acidic center (pKa ~28 for C-H), analogous to C-2 in indole. It is the primary site for Direct C-H Arylation and Lithiation .

Core Directive: Do not attempt direct transition-metal catalyzed C-H arylation if C-5 substitution is the goal; these conditions overwhelmingly favor C-6 due to the acidity of the C-H bond [1]. The most robust route to C-5 functionalization is a two-stage sequence: Electrophilic Halogenation followed by Cross-Coupling.

Part 2: Decision Matrix & Reactivity Landscape

The following diagram illustrates the divergent pathways for functionalizing the pyrrole ring. Use this to validate your synthetic strategy.

ReactivityLandscape Scaffold 7H-Pyrrolo[2,3-d]pyrimidine C5_Node C-5 Position (Nucleophilic / SEAr) Scaffold->C5_Node Electrophiles C6_Node C-6 Position (Acidic / C-H Activation) Scaffold->C6_Node Bases / C-H Activation Halogenation Step 1: Halogenation (NIS/NBS) C5_Node->Halogenation Primary Route Formylation Alt: Vilsmeier-Haack (POCl3/DMF) C5_Node->Formylation Direct C-C Bond Coupling Step 2: Cross-Coupling (Suzuki/Sonogashira) Halogenation->Coupling Pd(0)/Pd(II) DirectArylation Direct C-H Arylation (Pd cat., Ag salts) C6_Node->DirectArylation Regioselective Lithiation Lithiation (n-BuLi, Electrophile) C6_Node->Lithiation Kinetic Control

Figure 1: Decision tree distinguishing C-5 (nucleophilic) vs. C-6 (acidic) synthetic pathways.

Part 3: Detailed Protocols

Protocol A: Regioselective C-5 Iodination (The Gateway Step)

Objective: Install a reactive handle (iodide) at C-5 without touching C-6 or the pyrimidine ring. Mechanism: Electrophilic Aromatic Substitution (SEAr).

  • Substrate Scope: Works well with free N-7 or protected (SEM, Tosyl) substrates. However, electron-withdrawing groups (EWG) at N-7 significantly slow down the reaction.

  • Reagents: N-Iodosuccinimide (NIS) is preferred over

    
     for better atom economy and easier handling.
    

Step-by-Step Methodology:

  • Preparation: Dissolve the pyrrolo[2,3-d]pyrimidine (1.0 equiv) in DMF (0.1 M concentration). Note: DMF is crucial for stabilizing the polar transition state.

  • Addition: Cool the solution to 0°C. Add N-Iodosuccinimide (NIS, 1.1 equiv) portion-wise over 10 minutes.

    • Why? Controlling the addition rate prevents over-halogenation or side reactions on the pyrimidine ring.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by LCMS for the appearance of the M+126 peak.

    • Checkpoint: If conversion is sluggish (common with N-Tosyl protection), heat to 50°C.

  • Workup: Pour the reaction mixture into ice-water. Collect the precipitate by filtration.

    • Purification: If no precipitate forms, extract with EtOAc, wash with 10%

      
       (to remove excess iodine), and brine.
      
  • Yield Expectation: 85–95%.

Critical Parameter Table:

Parameter Condition Rationale
Solvent DMF or DMF/DCM (1:1) Solubilizes substrate; promotes polar SEAr mechanism.

| Temperature | 0°C


 RT | Low temp favors regioselectivity (C-5 over C-6). |
| Stoichiometry  | 1.05–1.1 equiv NIS | Slight excess ensures completion; large excess risks di-halogenation. |
| Protecting Group  | Free NH > SEM > Tosyl | Electron-rich pyrroles react faster. Tosyl may require heat. |
Protocol B: C-5 Suzuki-Miyaura Cross-Coupling

Objective: Form a C-C bond at C-5 using the iodide installed in Protocol A. Challenge: The C-5 position is sterically crowded (peri-interaction with C-4 and C-6 substituents).

Step-by-Step Methodology:

  • Setup: In a microwave vial, combine:

    • 5-Iodo-pyrrolo[2,3-d]pyrimidine (1.0 equiv).

    • Aryl Boronic Acid/Ester (1.5 equiv).

    • Catalyst:

      
       (5 mol%). Alternative: 
      
      
      
      + XPhos for hindered substrates.
    • Base:

      
       (2.0 M aqueous solution, 3.0 equiv).
      
    • Solvent: 1,4-Dioxane (degassed).[1]

  • Degassing: Sparge the solvent mixture with Argon for 5 minutes. Oxygen is the enemy of this catalytic cycle.

  • Reaction: Seal the vial and heat.

    • Thermal: 90°C for 12–16 hours.

    • Microwave (Recommended): 110°C for 30–60 minutes.

  • Workup: Filter through a Celite pad, rinse with EtOAc, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol C: Vilsmeier-Haack Formylation (Direct C-5 Functionalization)

Objective: Introduce a formyl (-CHO) group at C-5.[2] This is a versatile intermediate for reductive aminations or olefination.

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a dry flask under

    
    , add DMF (5.0 equiv). Cool to 0°C. Dropwise add 
    
    
    
    (1.2 equiv). Stir for 30 min until a white salt/slurry forms (the chloroiminium ion).
  • Substrate Addition: Dissolve the pyrrolo[2,3-d]pyrimidine (1.0 equiv) in DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction: Heat to 60–80°C for 3 hours.

    • Mechanism:[2][3][4] The nucleophilic C-5 attacks the electrophilic chloroiminium species.

  • Hydrolysis (Critical): Cool to RT. Pour the mixture into crushed ice containing

    
     or 
    
    
    
    (to buffer pH to ~7–8). Stir vigorously for 1 hour.
    • Why? The intermediate is an iminium salt; hydrolysis is required to reveal the aldehyde.[3]

  • Isolation: The product often precipitates as a solid. Filter and wash with water.

Part 4: Troubleshooting & Optimization Guide

Common Failure Modes:

SymptomDiagnosisSolution
No Reaction (Halogenation) Substrate too electron-deficient (e.g., N-Tosyl + C-4 Cl).Switch solvent to pure DMF; increase temp to 60°C; use NIS + catalytic TFA.
C-6 Halogenation Reaction temp too high or excess reagent.Strict temp control (0°C); verify stoichiometry; ensure N-7 is not directing to C-6 (rare).
Protodehalogenation (Suzuki) C-5 Iodide reduction during coupling.Use anhydrous conditions; switch to mild base (

); reduce reaction time (Microwave).
N-7 Arylation Competitive coupling at free NH.Protect N-7 (SEM, Boc) prior to coupling. Free NH is tolerated in SEAr but risky in Pd-coupling.

References

  • Ligand-Enabled C6-Selective C-H Arylation of Pyrrolo[2,3-d] Pyrimidine Derivatives. Journal of Organic Chemistry, 2024.[5][6] [6]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 2016.

  • Direct C-H borylation and C-H arylation of pyrrolo[2,3-d]pyrimidines. Organic & Biomolecular Chemistry, 2009.[7]

  • Vilsmeier-Haack Reaction: Comprehensive Technical Guide. BenchChem Protocols, 2025.

  • A convenient method for regioselective C‐5 halogenation of 4(3H)‐oxo‐7H‐pyrrolo[2,3‐d]pyrimidines. Journal of Heterocyclic Chemistry, 1986.

Sources

biological assay methods for pyrrolopyrimidine-based inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Biological Assay Methods for Pyrrolopyrimidine-Based Kinase Inhibitors

Introduction: The Pyrrolopyrimidine Advantage

Pyrrolopyrimidine-based inhibitors (e.g., Tofacitinib, Ruxolitinib) represent a cornerstone in kinase drug discovery. Structurally mimicking the adenine ring of ATP, this scaffold forms critical hydrogen bonds with the kinase hinge region.[1] However, their efficacy is not solely defined by thermodynamic affinity (


); it is governed by residence time (

) and intracellular target engagement.

This guide moves beyond standard screening to focus on the specific assay requirements for this scaffold. Because pyrrolopyrimidines are ATP-competitive, assay conditions—specifically ATP concentration relative to


—are critical variables that must be controlled to avoid false potency shifts between biochemical and cellular environments.

Biochemical Profiling: Intrinsic Affinity & Kinetics

Rationale

Standard


 assays are insufficient for characterizing high-affinity pyrrolopyrimidines. We prioritize TR-FRET  for equilibrium binding constants (

) and Surface Plasmon Resonance (SPR) for binding kinetics (

), as the latter correlates better with in vivo efficacy for this scaffold.
Protocol 1: TR-FRET Competitive Binding Assay (LanthaScreen™ Format)

Target Example: JAK Family Kinases

Principle: This assay measures the ability of the test compound to displace a tracer (Alexa Fluor™ 647-labeled ATP mimic) from the kinase active site. A Terbium (Tb)-labeled antibody binds the kinase tag. When the tracer is bound, energy transfer (TR-FRET) occurs between Tb and the tracer. Inhibitor binding disrupts this signal.

Materials:

  • Kinase: Recombinant human JAK1 (GST-tagged).

  • Antibody: Tb-anti-GST Antibody.

  • Tracer: Kinase Tracer 236 (optimized for JAKs).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[2]

Workflow:

  • Reagent Prep: Dilute JAK1 to 5 nM (2x final conc) and Tracer 236 to 10 nM (2x final conc) in assay buffer.

  • Compound Plate: Prepare a 10-point serial dilution of the pyrrolopyrimidine inhibitor in 100% DMSO. Acoustic dispense 20 nL into a 384-well low-volume white plate.

  • Reaction Assembly:

    • Add 5 µL of 2x Kinase/Antibody mix.[3][4]

    • Add 5 µL of 2x Tracer.

    • Note: Final DMSO concentration must be <1% to prevent protein denaturation.

  • Incubation: Cover and incubate for 60 minutes at Room Temperature (RT) in the dark.

  • Detection: Read on a multimode plate reader (e.g., PHERAstar FSX).

    • Excitation: 337 nm.

    • Emission 1 (Donor): 490 nm.

    • Emission 2 (Acceptor): 665 nm.

  • Data Analysis: Calculate TR-FRET Ratio (

    
    ). Fit to a sigmoidal dose-response equation to determine 
    
    
    
    . Convert to
    
    
    using the Cheng-Prusoff equation adapted for tracers:
    
    

Visualizing the TR-FRET Workflow:

TR_FRET_Workflow Start Compound Dispense Mix Add Kinase/Ab + Tracer Start->Mix Acoustic Transfer Equilibrate Incubate 60 min @ RT Mix->Equilibrate Competition Read Measure TR-FRET (Ex 337nm) Equilibrate->Read Signal Stability Analysis Calculate Ki Read->Analysis Ratio Calculation

Caption: Step-by-step workflow for TR-FRET competitive binding assay.

Protocol 2: Surface Plasmon Resonance (SPR) for Residence Time

Critical for Pyrrolopyrimidines: Many successful drugs (e.g., Ibrutinib) rely on slow dissociation rates (


) rather than just thermodynamic affinity.

Methodology:

  • Chip Type: CM5 Sensor Chip (Carboxymethylated dextran).

  • Immobilization: Amine coupling is standard, but biotin-streptavidin capture is preferred for kinases to prevent occlusion of the ATP-binding pocket.

    • Step: Inject Biotinylated-JAK1 over a Streptavidin (SA) chip to reach ~1000 RU density.

  • Kinetic Injection:

    • Inject pyrrolopyrimidine inhibitor at 5 concentrations (0.1x to 10x

      
      ).
      
    • Association Phase: 120 seconds.

    • Dissociation Phase: 600–1200 seconds (Critical: Long dissociation is required to measure slow off-rates typical of this scaffold).

  • Regeneration: Mild acid (10 mM Glycine pH 2.5) or simply buffer flow if

    
     is fast enough.
    

Cellular Validation: Target Engagement & Function

Rationale

Biochemical assays lack the high intracellular ATP concentration (1–5 mM) that competes with pyrrolopyrimidines. NanoBRET™ is the gold standard for verifying that your inhibitor can breach the cell membrane and bind the kinase in the presence of physiological ATP.

Protocol 3: NanoBRET™ Target Engagement Assay

System: HEK293 cells transfected with Kinase-NanoLuc® fusion vector.

Workflow:

  • Transfection: Transfect HEK293 cells with the specific Kinase-NanoLuc plasmid 24 hours prior to assay.

  • Seeding: Re-plate cells into 96-well white plates (2 x 10^4 cells/well).

  • Tracer Addition: Add the cell-permeable NanoBRET Tracer K-10 (concentration determined by tracer titration, typically 0.5 µM).

  • Compound Treatment: Treat cells with serial dilutions of the pyrrolopyrimidine inhibitor.

  • Incubation: 2 hours at 37°C / 5% CO₂.

  • Detection:

    • Add NanoBRET Nano-Glo® Substrate (10 µL/well).

    • Add Extracellular NanoLuc Inhibitor (to quench signal from lysed cells).

    • Measure Donor (460 nm) and Acceptor (618 nm) emission immediately.

  • Calculation:

    
    
    Calculate Receptor Occupancy (%):
    
    
    
    

Visualizing the JAK-STAT Signaling Pathway (Functional Context):

JAK_STAT_Pathway Cytokine Cytokine (IL-6/IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target) Receptor->JAK Activation STAT STAT Protein (Monomer) JAK->STAT Phosphorylation Inhibitor Pyrrolopyrimidine Inhibitor Inhibitor->JAK Blocks ATP Site pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation

Caption: Mechanism of action for JAK-STAT pathway inhibition by pyrrolopyrimidines.

Data Summary & Troubleshooting

Comparison of Assay Methodologies:

FeatureTR-FRET (Biochemical)NanoBRET (Cellular)Western Blot (Functional)
Primary Readout

/

Intracellular Affinity (

)
Pathway Inhibition
ATP Context Low/Controlled (e.g., 100 µM)Physiological (~2 mM)Physiological
Throughput High (384/1536-well)Medium (96/384-well)Low
Key Artifact Fluorescence interferenceCell permeability issuesAntibody specificity

Troubleshooting Guide:

  • Potency Shift (

    
     vs 
    
    
    
    ):
    • Observation: Compound is potent in TR-FRET (nM) but weak in NanoBRET (µM).

    • Cause: Poor cell permeability or high competition with intracellular ATP.

    • Solution: Optimize lipophilicity (LogD) or measure ATP

      
       apparent.
      
  • Solubility (The "Crash" Effect):

    • Pyrrolopyrimidines are rigid planar structures that can stack/aggregate.

    • Check: Perform a nephelometry solubility screen. Ensure DMSO < 0.5% in final cell assays to avoid cytotoxicity masking target effects.

References

  • Development of LanthaScreen™ Kinase Assays. Thermo Fisher Scientific Application Notes.Link

  • NanoBRET™ Target Engagement Intracellular Kinase Assay Protocol. Promega Technical Manual.Link

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery. European Journal of Medicinal Chemistry.Link

  • Surface Plasmon Resonance for Kinase Inhibitor Binding Kinetics. BenchChem Application Note.Link

  • Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech Application Note.Link

Sources

molecular docking studies of 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine ligands

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Computational Interrogation of 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine Ligands

Executive Summary

This application note details the protocol for molecular docking studies of This compound derivatives. Unlike their fully aromatic counterparts (7-deazapurines), which are established kinase inhibitor scaffolds (e.g., Ruxolitinib), the 6,7-dihydro analogs represent a distinct chemical space characterized by ring saturation . This saturation introduces ring puckering (loss of planarity) and significantly alters the basicity of the N7 nitrogen, converting it from a non-basic pyrrolic nitrogen to a basic secondary amine (pyrrolidine-like).

This guide addresses the specific challenges of docking these flexible, potentially protonated ligands into kinase ATP-binding pockets (specifically CDK2/CDK6 and JAK1 models). It provides a self-validating workflow for researchers to predict binding modes, rationalize SAR, and screen for selectivity.

Scientific Background & Scaffold Analysis

Structural Nuances: Aromatic vs. Dihydro

The transition from pyrrolo[2,3-d]pyrimidine to its 6,7-dihydro analog fundamentally shifts the pharmacophore:

FeatureAromatic (7-deazapurine)6,7-dihydro Analog (Target)Consequence for Docking
5-Membered Ring Planar, AromaticNon-planar, Flexible (Puckered)Requires flexible ligand sampling; fits globular pockets better than flat clefts.
N7 Character Pyrrolic (Non-basic, H-bond donor)Aliphatic Amine (Basic, pKa ~9-10)Critical: Likely protonated at pH 7.4. Can form salt bridges (e.g., with Asp/Glu).
Electronic Surface Delocalized

-system
Localized pyrimidine

-system
Reduced

-stacking potential in the 5-ring region.
Target Selection

This scaffold mimics the adenosine moiety of ATP.[1][2][3] The pyrimidine-2-amine motif is a classic "hinge binder" in kinases.

  • Primary Target: CDK2 (Cyclin-Dependent Kinase 2) .[4] The active site contains Glu81 and Leu83 (hinge), which typically recognize the pyrimidine N1 and 2-NH2. The acidic environment near the gatekeeper or the ribose-binding pocket can accommodate the basic N7 of the dihydro scaffold.

Detailed Protocol

Phase 1: Ligand Preparation (The "Protonation Trap")

Objective: Generate accurate 3D conformers and ionization states.

  • Step 1: Sketch the 2D structure of the this compound core.

  • Step 2: Generate tautomers. The pyrimidine ring can exist in amino-imino tautomeric forms, though the amino form is dominant.

  • Step 3 (Critical): Protonation State Generation.

    • Use a tool like Epik (Schrödinger) or Protonate3D (MOE) at pH 7.4 ± 1.0.

    • Note: The N7 position (pyrrolidine nitrogen) will likely be protonated (

      
       charge). You must  dock both the neutral and protonated species if the pKa is borderline (e.g., if an electron-withdrawing group is attached to N7).
      
  • Step 4: Energy Minimization. Use the OPLS4 or MMFF94 force field. Ensure the 5-membered ring adopts a low-energy envelope or twist conformation.

Phase 2: Protein Preparation

Objective: Prepare the receptor for docking (PDB: 1DI8 for CDK2 or similar).

  • Step 1: Import PDB structure. Remove solvent molecules (waters) unless they bridge the ligand and protein (e.g., the conserved water in some kinase pockets).

  • Step 2: Pre-process. Add missing hydrogens, fix bond orders.

  • Step 3: H-Bond Optimization. Optimize H-bond networks (Asn/Gln rotamers) using PROPKA at pH 7.0.

  • Step 4: Restrained Minimization. Minimize the protein structure (RMSD limit 0.30 Å) to relieve steric clashes without distorting the experimental geometry.

Phase 3: Grid Generation & Docking

Objective: Define the search space.

  • Grid Box: Center the grid on the centroid of the co-crystallized ligand (e.g., ATP or inhibitor).

    • Dimensions:

      
       Å (standard).
      
    • Constraints: Define a "Hinge Hydrogen Bond" constraint.

      • Acceptor: Backbone carbonyl of Leu83 (CDK2).

      • Donor: Backbone NH of Leu83.

      • Logic: The 2-amine/N1 motif of the scaffold is obligate for activity. Enforcing this constraint reduces false positives.

Phase 4: Docking Execution
  • Algorithm: Genetic Algorithm (e.g., Glide SP/XP or AutoDock Vina).

  • Precision: Standard Precision (SP) for screening; Extra Precision (XP) for pose prediction.

  • Sampling: Generate 10 poses per ligand. Post-docking minimization is required to relax the flexible 6,7-dihydro ring within the pocket.

Computational Workflow & Logic

The following diagram illustrates the decision matrix for handling the unique N7-basicity of this scaffold.

DockingWorkflow Start Start: Ligand Structure Prep Ligand Prep (Epik/LigPrep) pH 7.4 +/- 1.0 Start->Prep CheckN7 Analyze N7 Basicity (Is N7 substituted?) Prep->CheckN7 Prot_Pos N7 is Secondary Amine Generate Protonated (+1) State CheckN7->Prot_Pos No (H) Prot_Neu N7 is Amide/Urea/Aryl Generate Neutral State CheckN7->Prot_Neu Yes (R=EWG) Grid Grid Generation (Center: ATP Pocket) Prot_Pos->Grid Prot_Neu->Grid Constraint Apply H-Bond Constraint (Hinge Region: Leu83) Grid->Constraint Dock Docking (Genetic Algorithm) Flexible Ring Sampling Constraint->Dock Score Scoring & Analysis (XP GScore / Binding Energy) Dock->Score

Figure 1: Decision tree for docking this compound ligands, emphasizing the critical N7 protonation check.

Structural Interaction Map (The "Hinge Binder" Model)

This diagram visualizes the expected binding mode in a kinase pocket (e.g., CDK2).

InteractionMap L_N1 Pyrimidine N1 (Acceptor) P_Hinge_NH Hinge Backbone NH (Leu83) L_N1->P_Hinge_NH H-Bond (Critical) L_NH2 2-Amine (Donor) P_Hinge_CO Hinge Backbone CO (Glu81/Leu83) L_NH2->P_Hinge_CO H-Bond (Critical) L_N7 N7 (Dihydro) (Cationic/Donor) P_Acid Asp/Glu Residue (Salt Bridge?) L_N7->P_Acid Ionic/H-Bond L_Ring 6,7-Dihydro Ring (Hydrophobic/Puckered) P_Phob Hydrophobic Pocket (Gatekeeper) L_Ring->P_Phob Van der Waals

Figure 2: Pharmacophore interaction map. The N1/2-NH2 motif anchors the ligand to the hinge, while the N7/dihydro-ring interacts with the solvent front or specific interior residues.

Data Analysis & Interpretation

When analyzing docking results for this specific scaffold, organize data to correlate the "pucker" angle and N7-substitution with binding energy.

Table 1: Representative Docking Data Structure (Mock Data for CDK2)

Compound IDR-Group (N7)Ring ConformationN7 StateDocking Score (kcal/mol)Key Interactions
Ligand-01 HEnvelope (C6-endo)Protonated (+)-8.4Hinge H-bonds, Salt bridge (Asp145)
Ligand-02 MethylTwistProtonated (+)-7.9Hinge H-bonds, Steric clash w/ Val
Ligand-03 Acetyl (Amide)Planar-ishNeutral-6.2Loss of Salt bridge, weak H-bond
Ref (Aromatic) (7-deazapurine)PlanarNeutral-9.1Strong

-stacking, Hinge H-bonds

Interpretation Guide:

  • The "Dihydro Penalty": You may observe slightly lower docking scores for the dihydro scaffold compared to the aromatic reference due to the loss of entropy (flexible ring becoming rigid in pocket) and loss of

    
    -stacking.
    
  • The "Cationic Bonus": If the pocket contains an accessible aspartate or glutamate (common in the ribose pocket of kinases), the protonated N7 of the dihydro scaffold can form a high-affinity salt bridge, potentially overcoming the "dihydro penalty."

References

  • Traxler, P., & Furet, P. (1999). Strategies toward the design of novel and selective protein tyrosine kinase inhibitors. Pharmacology & Therapeutics, 82(2-3), 195-206. Link

  • Fischer, P. M. (2004). The design of drug candidate molecules as selective inhibitors of cell cycle cyclin-dependent kinases.[4] Current Pharmaceutical Design, 10(28), 3531-3559. Link

  • Wang, S., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors.[4] Journal of Medicinal Chemistry, 65(20), 13745–13768. Link

    • Note: This reference validates the dihydro-pyrrolo-pyrimidine core in CDK2 inhibition.
  • Schrödinger Release 2024-1 : Glide, Schrödinger, LLC, New York, NY, 2024. Link

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23294017, 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine. Retrieved October 24, 2025. Link

Sources

Application Note: Advanced Formulation Strategies for 2-Amino-Pyrrolopyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a high-level technical manual for the formulation of 2-amino-pyrrolopyrimidine derivatives, a scaffold ubiquitous in modern kinase inhibitors (e.g., CDK4/6, JAK inhibitors). It is designed for formulation scientists requiring actionable protocols and mechanistic rationale.

Executive Summary & Scaffold Profile

The 2-amino-pyrrolopyrimidine scaffold presents a classic "medicinal chemistry paradox": while its hydrogen-bond donor/acceptor motifs (N-7, 2-NH2) are essential for ATP-pocket binding, they often result in high crystal lattice energy and pH-dependent solubility .

Most derivatives fall into BCS Class II (Low Solubility, High Permeability) or Class IV . The primary formulation challenge is the "pH Cliff": these weak bases (


) dissolve readily in the acidic gastric environment (pH 1.2) but precipitate rapidly upon entering the neutral environment of the small intestine (pH 6.8), limiting oral bioavailability.
Physicochemical Profile (Typical)[1][2][3][4][5]
  • Core Scaffold: 7H-pyrrolo[2,3-d]pyrimidin-2-amine.

  • 
    :  Basic nitrogen at N-1 or exocyclic amine (typically 4.5 – 6.5).
    
  • LogP: 2.5 – 5.0 (Lipophilic).

  • Critical Quality Attribute (CQA): Rapid dissolution in simulated intestinal fluid (SIF) to prevent "crash-out" precipitation.

Phase 1: Pre-Formulation Intelligence

Before selecting a technology, you must map the molecule's behavior. Do not rely on calculated values.

Protocol 1.1: The "pH Cliff" Solubility Mapping

Objective: Determine if the API requires salt formation or amorphous conversion.

  • Buffer Preparation: Prepare 50 mM buffers at pH 1.2 (HCl), 3.0 (Citrate), 4.5 (Acetate), and 6.8 (Phosphate).

  • Equilibration: Add excess API to 10 mL of each buffer in amber vials (protect from light; amino-pyrrolopyrimidines can be photosensitive).

  • Incubation: Shake at 37°C for 24 hours.

  • Analysis: Filter (0.22 µm PTFE) and analyze via HPLC-UV (typically 254 nm).

  • Decision Logic:

    • If Solubility (pH 6.8) < 10 µg/mL

      
      Proceed to ASD or SEDDS .
      
    • If Solubility (pH 1.2) > 100x Solubility (pH 6.8)

      
      High risk of in vivo precipitation .
      
Decision Matrix (Graphviz Visualization)

FormulationDecisionTree Start 2-Amino-Pyrrolopyrimidine API CheckSol Aqueous Solubility (pH 6.8) Start->CheckSol CheckLogP Lipophilicity (LogP) CheckSol->CheckLogP < 50 µg/mL SaltScreen Technique 1: Salt Formation (Target: Succinate, Mesylate) CheckSol->SaltScreen > 50 µg/mL (Borderline) ASD Technique 2: Amorphous Solid Dispersion (HPMC-AS, PVPVA) CheckLogP->ASD LogP 2.0 - 4.5 (Glass Former) Lipid Technique 3: Lipid Systems (SEDDS/SMEDDS) CheckLogP->Lipid LogP > 5.0 (Grease Ball) SaltScreen->ASD Salt Unstable/Hygroscopic

Figure 1: Strategic decision tree for selecting the optimal formulation technology based on intrinsic solubility and lipophilicity.

Phase 2: Salt Engineering (The First Line of Defense)

For weak bases like pyrrolopyrimidines, salt formation is the most cost-effective solubility enhancer. The 2-amino group acts as a proton acceptor.

Expert Insight: Avoid Hydrochloride (HCl) salts initially. While common, HCl salts of this scaffold often exhibit the "Common Ion Effect" in the stomach (high Cl- concentration), suppressing solubility. Succinate and Mesylate are preferred for this class (e.g., Ribociclib Succinate).

Protocol 2.1: High-Throughput Salt Screening (HTSS)
  • Counter-ion Library: Select acids with

    
    .
    
    • Class 1 (Preferred): Methanesulfonic, Succinic, Maleic.

    • Class 2 (Alternatives): Fumaric, Tartaric.

  • Solvent Selection: Use acetone/water (95:5) or ethanol.[1][2] Avoid methanol if possible (solvates are common).

  • Procedure:

    • Dissolve API (50 mg) in solvent at 50°C.

    • Add acid (1.1 equivalents) dropwise.

    • Cooling Ramp: Cool from 50°C to 5°C at 0.1°C/min (slow cooling promotes stable polymorphs).

  • Harvest & Characterize:

    • Isolate solids via filtration.

    • Mandatory: Analyze via XRPD (crystallinity) and DSC (melting point).

    • Stress Test: Expose to 75% RH for 1 week. If deliquescent, discard.

Phase 3: Amorphous Solid Dispersion (ASD)

If salt formation fails (e.g., salts are hygroscopic or unstable), ASD is the gold standard. This technique locks the API in a high-energy amorphous state using a polymer.

Mechanism: The polymer (e.g., HPMC-AS) raises the Glass Transition Temperature (


) of the mixture and sterically hinders crystallization.
Protocol 3.1: Spray Drying Process Design

Target Load: 20-30% API w/w.

  • Polymer Selection:

    • HPMC-AS (L or M grade): Best for pH-dependent solubility. It remains insoluble in the stomach (protecting the amorphous drug) and dissolves in the intestine (releasing the drug where absorption occurs).

    • PVPVA 64: Good general solubility but hygroscopic.

  • Solvent System: Dichloromethane (DCM) / Methanol (MeOH) (2:1 ratio). This mixture dissolves both lipophilic API and hydrophilic polymer.

  • Manufacturing Parameters (Büchi B-290 Scale):

    • Inlet Temp: 85°C - 100°C.

    • Outlet Temp: Maintain < 50°C (to prevent degradation).

    • Atomization:[3] Two-fluid nozzle,

      
       flow 40 mm.
      
  • Secondary Drying: Vacuum dry at 40°C for 48 hours to remove residual DCM.

ASD Workflow Diagram

ASD_Workflow cluster_QC Critical Quality Checks Input API + HPMC-AS (Dissolved in DCM/MeOH) Atomize Atomization (Droplet Formation) Input->Atomize Feed Pump Evap Rapid Solvent Evaporation Atomize->Evap Hot N2 Gas Cyclone Cyclone Separation Evap->Cyclone Solidification Product Amorphous Powder Cyclone->Product Collection QC1 Residual Solvent (GC) Product->QC1 QC2 Crystallinity (XRPD) Product->QC2

Figure 2: Spray drying workflow for generating amorphous solid dispersions, highlighting critical unit operations.

Phase 4: Lipid-Based Delivery (SEDDS)

For highly lipophilic analogs (LogP > 5) that are "grease balls," aqueous solubility enhancement is futile. Use Self-Emulsifying Drug Delivery Systems (SEDDS) to hijack the lymphatic transport pathway.

Protocol 4.1: Pseudo-Ternary Phase Diagram Construction
  • Components:

    • Oil:[4] Capryol 90 or Peceol (solubilizes the pyrrolopyrimidine core).

    • Surfactant: Cremophor EL or Tween 80.

    • Co-surfactant: PEG 400 or Transcutol P.

  • Titration Method:

    • Mix Surfactant and Co-surfactant (

      
      ) in ratios (1:1, 2:1, 3:1).
      
    • Add Oil to

      
       in ratios from 1:9 to 9:1.
      
    • Titrate with water dropwise under stirring.

  • Endpoint: Visual observation of a clear/translucent microemulsion.

  • Selection: Choose the formulation with the largest "microemulsion region" on the phase diagram that can solubilize the therapeutic dose.

Analytical Validation (The "Truth" Test)

A formulation is only as good as its stability and dissolution profile.

Protocol 5.1: Non-Sink Dissolution (The "Spring & Parachute")

Standard USP dissolution often overestimates ASD performance. Use a non-sink method to detect precipitation.

  • Media: 50 mL Phosphate Buffer pH 6.8 (simulating intestinal volume).

  • Dose: Add formulation equivalent to 10x saturation solubility (supersaturation condition).

  • Sampling: 5, 10, 20, 40, 60, 120 mins.

  • Success Criteria:

    • Spring: Rapid release (>80% in 20 mins).

    • Parachute: Maintenance of supersaturation for >2 hours without precipitation.

References

  • Vertex AI Search. (2023). Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations. Drug Discovery Online. Available at: [Link]

  • Purdue University. (2023). Acid-base interactions in amorphous solid dispersions: Formulation strategy for tyrosine kinase inhibitors. Purdue e-Pubs. Available at: [Link]

  • Lonza. (2023). Increasing the Bioavailability of Oncology Drugs with Amorphous Solid Dosage Formulations. Lonza White Papers. Available at: [Link]

  • Aenova Group. (2023). Insights: Lipid-Based Formulations for Poorly Soluble Drugs. Aenova Knowledge Center. Available at: [Link]

  • CatSci. (2020). The Physical Chemistry of Salt Screening. CatSci Blog. Available at: [Link]

  • Onyx Scientific. (2023). Golden rules for designing a salt screening strategy for insoluble molecules. Onyx Scientific Insights. Available at: [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

The 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine core (CAS 97482-19-4) represents a "privileged scaffold" in drug discovery, serving as a critical pharmacophore in kinase inhibitors (e.g., JAK, CDK) and dihydrofolate reductase (DHFR) antagonists. Unlike its fully aromatic counterpart (pyrrolo[2,3-d]pyrimidine or 7-deazapurine), the 6,7-dihydro variant offers a distinct vector for sp³ substitution and improved solubility profiles.

Traditional thermal synthesis of this bicyclic system is often plagued by long reaction times (24–48 hours), harsh conditions, and difficult work-ups due to the formation of oxidative byproducts. This Application Note details a microwave-assisted protocol that reduces total reaction time to under 60 minutes while improving yield and purity. The method utilizes a stepwise cyclocondensation strategy starting from commercially available 1-N-Boc-3-pyrrolidinone , ensuring regioselectivity and scalability.

Retrosynthetic Analysis & Mechanism

The synthesis is designed around the Bredereck’s Reagent Strategy . The core logic involves the construction of the pyrimidine ring onto an existing saturated pyrrolidine scaffold.

  • Activation: The C2 position of 1-Boc-3-pyrrolidinone is activated using

    
    -dimethylformamide dimethyl acetal (DMF-DMA) to form a reactive enaminone intermediate.
    
  • Cyclization: The enaminone undergoes a [3+3] cyclocondensation with guanidine hydrochloride. The guanidine acts as a binucleophile, displacing the dimethylamine and closing the pyrimidine ring.

  • Deprotection: The tert-butoxycarbonyl (Boc) group is removed to yield the free amine.

Logical Pathway Diagram

SyntheticPathway cluster_MW Microwave Reactor Phase SM 1-Boc-3-pyrrolidinone (Starting Material) Inter Enaminone Intermediate (Reactive Species) SM->Inter MW: 100°C, 15 min Condensation Reagent1 DMF-DMA (Bredereck's Reagent) Reagent1->Inter Cyclized Protected Scaffold (Boc-Intermediate) Inter->Cyclized MW: 150°C, 20 min Cyclization Guanidine Guanidine HCl (Binucleophile) Guanidine->Cyclized Product 6,7-Dihydro-5H-pyrrolo [2,3-d]pyrimidin-2-amine Cyclized->Product RT: 30 min Acidolysis Deprotect TFA/DCM (Deprotection)

Caption: Stepwise assembly of the pyrrolo[2,3-d]pyrimidine core via microwave-assisted enaminone formation and guanidine cyclization.

Materials & Equipment

Reagents
  • 1-N-Boc-3-pyrrolidinone (>97% purity)

  • 
    -Dimethylformamide dimethyl acetal (DMF-DMA)  (Reagent grade)
    
  • Guanidine Hydrochloride (99%)

  • Sodium Ethoxide (NaOEt) (21% wt in Ethanol) or Potassium Carbonate (

    
    )
    
  • Solvents: Ethanol (Abs.), Dichloromethane (DCM), Trifluoroacetic acid (TFA).

Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator+) capable of maintaining 20 bar pressure and 200°C.

  • Vials: 10 mL and 35 mL microwave-transparent pressure vials with crimp/snap caps.

  • Purification: Flash chromatography system (Silica gel) or Preparative HPLC.

Experimental Protocol

Stage 1: Enaminone Formation

Objective: Synthesis of (E)-tert-butyl 3-((dimethylamino)methylene)-4-oxopyrrolidine-1-carboxylate.

  • Setup: In a 10 mL microwave vial, dissolve 1-N-Boc-3-pyrrolidinone (1.0 mmol, 185 mg) in DMF-DMA (1.5 mL, ~11 mmol). Note: DMF-DMA acts as both reagent and solvent.[1]

  • Microwave Irradiation: Seal the vial and irradiate using the following parameters:

    • Temp: 100 °C

    • Time: 15 minutes

    • Mode: Standard (Fixed Temperature)

    • Stirring: High

  • Work-up: Concentrate the reaction mixture in vacuo (rotary evaporator) to remove excess DMF-DMA. The residue is typically a yellow/orange oil or solid (Enaminone intermediate) and is used directly in the next step to avoid hydrolysis.

Stage 2: Pyrimidine Ring Closure

Objective: Synthesis of tert-butyl 2-amino-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-7-carboxylate.

  • Setup: Re-dissolve the crude enaminone from Stage 1 in Absolute Ethanol (3.0 mL).

  • Addition: Add Guanidine Hydrochloride (1.5 mmol, 143 mg) and NaOEt solution (1.5 mmol, ~0.56 mL of 21% soln). Alternative: Use

    
     (3.0 mmol) if non-alkoxide conditions are preferred.
    
  • Microwave Irradiation: Seal the vial and irradiate:

    • Temp: 150 °C

    • Time: 20 minutes

    • Pressure Limit: 250 psi (17 bar)

    • Power: Dynamic (Max 200W)

  • Work-up: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate.

  • Purification: Purify via flash column chromatography (0-10% MeOH in DCM). The protected intermediate is isolated as a white/pale yellow solid.

Stage 3: Deprotection (Boc Removal)

Objective: Isolation of this compound.

  • Reaction: Dissolve the protected intermediate in DCM (2 mL) and add TFA (1 mL). Stir at Room Temperature for 30–60 minutes.

  • Neutralization: Concentrate to remove TFA. Redissolve in minimal MeOH and neutralize with

    
     in MeOH or saturated 
    
    
    
    .
  • Final Isolation: Evaporate solvent. Triturate with cold ether or recrystallize from Ethanol/Water to obtain the pure title compound.

Results & Discussion

Yield Comparison: Microwave vs. Thermal

The microwave protocol demonstrates a significant advantage in efficiency and throughput.

ParameterThermal Method (Reflux)Microwave Method (This Protocol)Improvement Factor
Reaction Time (Stage 1) 4 – 6 Hours15 Minutes16x Faster
Reaction Time (Stage 2) 12 – 24 Hours20 Minutes36x Faster
Solvent Usage High (50-100 mL)Low (< 5 mL)Green Chemistry
Overall Yield 45 – 55%78 – 85%~1.6x Yield
Purity (Crude) 70 – 80%>90%Cleaner Profile
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield in Stage 1 Hydrolysis of DMF-DMAEnsure glassware is dry; use fresh DMF-DMA.
Incomplete Cyclization Temperature too lowIncrease MW temp to 160°C; extend time by 10 min.
Precipitate in Stage 2 Salt formation (NaCl/KCl)Normal. Filter before purification.[2]
Product is Hygroscopic Free amine natureStore as HCl salt or in desiccator.

Safety & Handling

  • Microwave Vials: Always inspect vials for scratches or defects before pressurization. Do not exceed the manufacturer's pressure limits (typically 20-30 bar).

  • DMF-DMA: Flammable and moisture-sensitive. Handle in a fume hood.

  • TFA: Corrosive. Use acid-resistant gloves and proper ventilation.

References

  • General Microwave Pyrimidine Synthesis

    • Qureshi, F., et al. "Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives." Arabian Journal of Chemistry, 2022, 15(12), 104366. Link

  • Pyrrolo[2,3-d]pyrimidine Scaffold Synthesis

    • Bharti, R., et al. "Microwave-Assisted Multicomponent Synthesis of Pyrrolo [2, 3-d] Pyrimidinone Derivatives."[3][4] Der Pharma Chemica, 2023, 15(3), 52-61.[3] Link

  • Enaminone/Guanidine Cyclization Mechanism

    • Felluga, F., et al. "Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation."[2] Synlett, 2018, 29, 986-992.[2] Link

  • Target Molecule Data (CAS 97482-19-4)

    • Chemical structure and identifiers for this compound. Link

Sources

Troubleshooting & Optimization

troubleshooting cyclization steps in pyrrolopyrimidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrrolopyrimidine Synthesis Technical Support Center.

Current Status: ONLINE Technician: Senior Application Scientist (Medicinal Chemistry Division) Ticket Queue: High Volume (Cyclization Failures, Catalyst Deactivation, Regioisomer Contamination)[1][2]

Introduction: The "Privileged" Scaffold Problem

You are likely here because the pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold is deceivingly simple.[1] While it mimics the purine core found in ATP—making it the gold standard for kinase inhibitors (e.g., Tofacitinib, Ruxolitinib)—synthesizing it often leads to "tar," "black palladium soup," or the wrong isomer.[1]

This guide treats your synthesis like a broken machine. We diagnose the specific point of failure in the two most common synthetic routes: the Condensation Method (Traube-like) and the Metal-Catalyzed Cyclization (Sonogashira/Buchwald) .

Module 1: The Condensation Route (Traube/Gewald)

Workflow: Reacting a 4,6-diaminopyrimidine with an


-haloketone or 1,3-electrophile.[1][2]
Ticket #101: "The reaction stalled at the intermediate. I see the mass, but the ring won't close."

Diagnosis: You have likely formed the open-chain intermediate (e.g., the


-aminoketone adduct), but the final dehydration/cyclization step lacks the thermodynamic push. This is a common "energy valley" trap.

Root Cause Analysis: The nitrogen of the pyrimidine ring is electron-deficient, making it a poor nucleophile for the second attack. Standard reflux often isn't enough to overcome the activation energy for the final ring closure.

Troubleshooting Protocol:

  • The "Acid Spike" Maneuver:

    • If you are running this in basic/neutral conditions (e.g., NaOAc/Ethanol), the intermediate is stable.[1]

    • Fix: Isolate the crude intermediate (if possible) or simply add a distinct acid catalyst step.

    • Reagent: Glacial Acetic Acid (AcOH) or dilute HCl.[1]

    • Mechanism:[3][4][5] Protonation of the carbonyl oxygen on the pendant chain increases electrophilicity, inviting the sluggish pyrimidine nitrogen to attack.

  • The Vilsmeier-Haack Alternative (For Formylation-Cyclization):

    • If you are trying to make the unsubstituted pyrrole ring using chloroacetaldehyde and it fails:

    • Switch Method: Use the Vilsmeier-Haack reagent (POCl

      
      /DMF) on a 6-amino-4-hydroxypyrimidine.[1][2] This forces cyclization via a highly reactive chloro-iminium intermediate, bypassing the "stalled" ketone stage [1].[1]
      

Data Table 1: Condensation Conditions Optimization

SymptompH ConditionDiagnosisCorrective Action
No Reaction Neutral (EtOH)Nucleophile (amine) is too weak.[1][2]Add weak base (NaOAc) to deprotonate amine.[1]
Stalled Intermediate Basic (Et3N)Carbonyl is not electrophilic enough.Switch to Glacial AcOH reflux.
Tarry Decomposition Strong Acid (HCl)Pyrimidine ring degradation.Buffer with NaOAc; lower temp to 60°C.

Module 2: Metal-Catalyzed Cyclization (Sonogashira)

Workflow: Halopyrimidine + Alkyne


 Cyclization (One-pot or Stepwise).[1][2]
Ticket #202: "My reaction turned black immediately, and I have 0% yield."

Diagnosis: Catalyst Death (Palladium Black formation). The "black" is agglomerated Pd(0) that has fallen out of the catalytic cycle. This is critical in pyrrolopyrimidine synthesis because the nitrogen-rich pyrimidine substrate can chelate Pd, poisoning it before it reacts with the alkyne.

Root Cause Analysis:

  • Oxygen Leak: Sonogashira is strictly anaerobic.[1]

  • Ligand Starvation: The pyrimidine substrate is out-competing your phosphine ligand for the Pd center.

The "Resuscitation" Protocol:

  • Ligand Swap: Switch from standard PPh

    
     to bulky, electron-rich Buchwald ligands (e.g., XPhos  or SPhos ).[1][2] These bulky ligands prevent the Pd from getting "distracted" by the pyrimidine nitrogens [2].
    
  • The "Copper-Free" Variant: If you see homocoupling of your alkyne (Glaser coupling product), eliminate Copper (CuI).[1] Use a stronger base (Cs

    
    CO
    
    
    
    ) and higher temp (80°C) to drive the reaction without Cu.
Ticket #203: "I got the coupled product, but it won't cyclize to the pyrrole."

Diagnosis: You are stuck at the alkynyl-pyrimidine stage.[2] The 5-endo-dig cyclization is geometrically disfavored according to Baldwin's Rules unless specific electronic conditions are met.[2]

Visualizing the Failure Point:

SonogashiraFailure Start Halopyrimidine + Alkyne PdCycle Pd Catalytic Cycle (Sonogashira) Start->PdCycle Intermed Alkynyl-Pyrimidine (Linear) PdCycle->Intermed Successful Coupling Fail1 FAILURE: Pd Black (Ligand Scavenging) PdCycle->Fail1 O2 or Poor Ligand Cyclization Cyclization Step (Ring Closure) Intermed->Cyclization Success Pyrrolopyrimidine (Target) Cyclization->Success Base/Heat (tBuOK/NMP) Fail2 FAILURE: Stalled Linear (Geometry Issue) Cyclization->Fail2 Baldwin Mismatch

Figure 1: Critical failure nodes in the Sonogashira-Cyclization cascade. Note the bifurcation at the linear intermediate.

The Fix: To force the 5-endo-dig cyclization:

  • Reagent: Potassium tert-butoxide (KOtBu) in NMP or DMF.[2]

  • Temperature: High heat (100–120°C) is often required to bend the alkyne into the nucleophilic amine.

  • Catalyst: If using a one-pot method, add CuI (10 mol%) specifically for the cyclization step if it wasn't used in the coupling [3].

Module 3: Regioselectivity & Isomer Control

Ticket #301: "I'm getting a mixture of N7 and N-exocyclic alkylation."

Context: When alkylating the pyrrolo[2,3-d]pyrimidine scaffold, you have the pyrrole NH (N7) and often an exocyclic amine (e.g., at C4).[1]

The "Hard/Soft" Acid-Base Rule:

  • N7 (Pyrrole): More acidic (pKa ~13-14).[2] De-protonates first.[1]

  • Exocyclic NH2: More nucleophilic in neutral conditions, but less acidic.[1]

Protocol for N7-Selective Alkylation:

  • Base: Use NaH (Sodium Hydride) or Cs

    
    CO
    
    
    
    .[1]
    • Why? NaH irreversibly deprotonates the N7 pyrrole (forming the anion), which is then the best nucleophile.

  • Solvent: DMF or DMSO (Polar Aprotic).

  • Stoichiometry: Use exactly 1.05 eq of base. Excess base might deprotonate the exocyclic amine after the N7 is done, leading to bis-alkylation.

Data Table 2: Regioselectivity Matrix

Target SiteRecommended BaseSolventMechanism Note
N7 (Pyrrole) NaH (60%) or Cs

CO

DMFThermodynamic control; forms stable aromatic anion.[2]
Exocyclic NH DIPEA / Et

N
DCM/THFKinetic control; relies on lone pair availability.
Bis-Alkylation NaH (Excess)DMF"Scorched earth" approach; alkylates everything.[2]

Module 4: Workup & Isolation (The "Brick Dust" Problem)

Issue: Pyrrolopyrimidines are flat, aromatic systems that stack efficiently ("brick dust"), making them insoluble in organic solvents but not water-soluble enough for reverse phase.[1]

Tech Tip:

  • Do not dry load on silica. These compounds streak badly.

  • The "TFA Trick": Dissolve your crude solid in a small amount of Trifluoroacetic Acid (TFA) or Formic Acid (to protonate it fully), then dilute with DCM/MeOH before loading onto a column.[1]

  • Eluent: Use DCM:MeOH:NH

    
    OH (90:9:1).[1] The ammonia is critical to keep the pyrrole N7 deprotonated/neutral so it doesn't stick to the acidic silica.
    

References

  • Gangjee, A. et al. "Synthesis of 4-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase."[1] Journal of Medicinal Chemistry, 2010.[6]

  • Thorand, S. & Krause, N. "Improved Procedures for the Palladium-Catalyzed Coupling of Terminal Alkynes with Aryl Bromides (Sonogashira Coupling)." The Journal of Organic Chemistry, 1998.

  • Sakamoto, T. et al. "Condensed Heteroaromatic Ring Systems.[1] VIII. Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives." Chemical & Pharmaceutical Bulletin, 1986.[1]

  • Seela, F. & Westermann, B. "7-Deazapurine Glycosides: Synthesis and Properties."[1][2] Bioorganic & Medicinal Chemistry Letters, 1996.[1]

Sources

purification challenges of 2-amino-pyrrolopyrimidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrrolopyrimidine Chemistry .

2-Amino-pyrrolopyrimidines are privileged pharmacophores widely utilized in the development of advanced kinase inhibitors (e.g., JAK, CSF1R, and HER2 inhibitors) . However, their unique structural features—specifically their amphoteric nature, high polarity, and propensity for lactam-lactim tautomerism—present significant bottlenecks during downstream purification.

This guide provides mechanistic troubleshooting, FAQs, and self-validating protocols to help you overcome these specific chromatographic challenges.

Part 1: Troubleshooting Guides & FAQs

Q1: Why do my 2-amino-pyrrolopyrimidine derivatives streak and tail severely on normal-phase silica gel, and how can I fix it? Mechanistic Causality: The 2-amino-pyrrolopyrimidine core contains multiple hydrogen-bond acceptors (pyrimidine nitrogens) and donors (pyrrole NH, 2-amino group). This dense heteroatomic network interacts strongly with the acidic silanol groups (Si-OH) on standard normal-phase silica. Furthermore, the core can undergo tautomerism if oxygenated substituents are present, leading to multiple equilibrating species dragging across the column. Solution: To disrupt these interactions, you must passivate the silica. Add a basic modifier such as 1–5% triethylamine (TEA) or ammonium hydroxide (NH₄OH) to your eluent (e.g., a gradient of CH₂Cl₂ to 10% MeOH/CH₂Cl₂ with 1% TEA). The basic modifier competitively binds to the acidic silanols, preventing the pyrrolopyrimidine from sticking and thereby sharpening the elution band.

Q2: My compound has extremely poor solubility in common chromatography solvents (DCM, EtOAc, Hexanes) but dissolves in DMF or DMSO. How do I purify it without it crashing out on the column? Mechanistic Causality: The high crystal lattice energy and extensive intermolecular hydrogen bonding of 2-amino-pyrrolopyrimidines often render them insoluble in low-polarity solvents . Injecting a DMF/DMSO solution directly onto a normal-phase column causes the compound to precipitate as the polar solvent diffuses into the non-polar mobile phase, leading to blocked frits and smeared peaks. Solution: Utilize Solid Loading . Dissolve the crude mixture in the minimum amount of DMF/DMSO, add a solid support (Celite is preferred over silica to prevent irreversible binding), and remove the solvent in vacuo. Load this dry powder onto the top of the column. Alternatively, bypass normal phase entirely and use Reverse-Phase Preparative HPLC (RP-HPLC), which readily accepts DMSO injections.

Q3: How do I separate N-alkylation versus C-alkylation regioisomers formed during synthesis? Mechanistic Causality: Alkylation of the pyrrole ring often yields a mixture of N-alkylated and C-alkylated products due to the ambidentate nature of the pyrrolopyrimidine anion. Because these regioisomers share identical molecular weights and similar polarities, normal-phase chromatography often fails to resolve them. Solution: Transition to RP-HPLC using a shallow gradient (e.g., 0.5% increase in acetonitrile per minute). The subtle differences in the hydrophobic surface area and dipole moment between the N- and C-isomers are highly sensitive to reverse-phase partitioning. Using a buffered mobile phase ensures the core remains unprotonated, maximizing the resolution between the neutral isomers.

Q4: After SEM or Boc deprotection with TFA, I have a crude mixture containing salts and polar byproducts. What is the best workflow to isolate the free pyrrolopyrimidine? Mechanistic Causality: Deprotection of groups like SEM (2-(trimethylsilyl)ethoxymethyl) typically requires strong acids (TFA) followed by basic workup (NH₃/MeOH) . This generates a highly polar crude mixture rich in trifluoroacetate salts and silanol byproducts, which co-elute with the highly polar free 2-amino-pyrrolopyrimidine. Solution: Implement a catch-and-release strategy using Strong Cation Exchange (SCX) chromatography. The basic pyrimidine/amino nitrogens will protonate and bind to the sulfonic acid resin. Wash with MeOH to remove neutral silanols and impurities, then elute the target compound using 2M NH₃ in MeOH.

Part 2: Quantitative Comparison of Purification Strategies

To optimize your workflow, consult the following data summarizing the expected outcomes of various purification techniques applied to 2-amino-pyrrolopyrimidines:

Purification TechniqueTypical Solvent SystemModifier RequiredExpected YieldExpected PurityBest Use Case
Normal Phase Silica DCM / MeOH1-5% TEA or NH₄OH60–80%90–95%Early synthetic intermediates, high solubility
RP-Prep HPLC H₂O / MeCN0.1% TFA or 10mM NH₄HCO₃40–70%>98%Final compounds, regioisomer separation
Ion-Exchange (SCX) MeOH → 2M NH₃ in MeOHNone85–95%80–90%Post-deprotection desalting (e.g., SEM/Boc)
Recrystallization Toluene / EtOHNone50–85%>99%Final polishing of bulk API

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: Solid-Loading Normal Phase Chromatography

Use this protocol when your derivative is only soluble in highly polar aprotic solvents.

  • Sample Preparation: Dissolve the crude 2-amino-pyrrolopyrimidine (1.0 g) in the minimum volume of DMF or DMSO (approx. 5–10 mL).

  • Adsorption: Add 3.0 g of Celite 545. Do not use silica gel for the solid load, as the basic amines may chemisorb irreversibly during the drying process.

  • Solvent Removal: Remove the DMF/DMSO in vacuo using a high-vacuum rotary evaporator (bath temp 50°C) until a free-flowing powder is obtained.

  • Self-Validation Check: Suspend 5 mg of the dry powder in 1 mL of the intended mobile phase (e.g., 90:10 DCM:MeOH + 1% TEA). Spot on a TLC plate. If the compound does not migrate from the baseline, the solvent system is too weak or the compound is irreversibly bound. Do not proceed to the column; switch to RP-HPLC.

  • Column Loading & Elution: Dry-load the validated powder onto a pre-equilibrated silica column (equilibrated with 1% TEA to passivate silanols). Elute using a gradient of DCM to 10% MeOH/DCM containing 1% TEA. Monitor via UV at 254 nm and 280 nm.

Protocol 2: Reverse-Phase Prep-HPLC for Amphoteric Derivatives

Use this protocol for separating regioisomers or purifying highly polar final compounds.

  • Sample Preparation: Dissolve the crude material (500 mg) in 5 mL of DMSO. Filter through a 0.45 µm PTFE syringe filter to remove particulates.

  • Analytical Validation Check: Inject 5 µL onto an analytical C18 column using a gradient of 5% to 95% MeCN in H₂O. Run two parallel methods: one with 0.1% TFA (pH ~2) and one with 10 mM NH₄HCO₃ (pH ~8.5). Select the pH that provides baseline resolution (Rs > 1.5) between the target mass and any N/C-alkylation regioisomers. Do not scale up until analytical baseline resolution is achieved.

  • Preparative Scale-Up: Inject the DMSO solution onto a Prep C18 column (e.g., 50 x 250 mm). Apply the validated gradient at 50 mL/min.

  • Fraction Collection & Recovery: Collect fractions based on mass-triggered detection. Lyophilize the pooled fractions immediately to prevent acid/base-catalyzed degradation in aqueous solution.

Part 4: Purification Decision Matrix

PurificationWorkflow N1 Crude 2-Amino-Pyrrolopyrimidine N2 Soluble in DCM/EtOAc? N1->N2 N3 Regioisomers Present? N2->N3 Yes N4 Soluble only in DMF/DMSO N2->N4 No N6 Normal Phase Silica (+ 1-5% TEA/NH4OH) N3->N6 No N7 RP-Prep HPLC (+ 0.1% TFA or NH4HCO3) N3->N7 Yes N5 Solid Loading on Celite N4->N5 For Silica N4->N7 Direct Injection N5->N6 N8 Recrystallization (Final Polish) N6->N8 N7->N8

Decision matrix for the purification of 2-amino-pyrrolopyrimidine derivatives based on solubility.

Part 5: References

  • Title: Novel Pyrrolopyrimidines as Inhibitors of CLK4 and HER2: Targeting Promising Anticancer Pathways Source: Medicinal Chemistry (Bentham Science) URL: [Link]

  • Title: Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water Source: Preprints.org URL: [Link]

Technical Support Center: 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability, solubility, and handling of 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS: 97482-19-4).

Executive Summary

Compound Identity : this compound Primary Stability Risk : Oxidative Dehydrogenation . Unlike fully aromatic 7-deazapurines, this molecule contains a reduced 6,7-dihydro ring. The thermodynamic drive to restore aromaticity makes it susceptible to spontaneous oxidation in solution, converting it into 7H-pyrrolo[2,3-d]pyrimidin-2-amine (Mass shift: -2 Da).

Part 1: Stability & Degradation Mechanisms

The "Aromatization Drive" (Critical Insight)

The most frequent issue researchers encounter with this scaffold is a gradual purity drop accompanied by a mass shift of [M-2H]. This is not random degradation; it is an oxidative conversion to the fully aromatic system.

Mechanism : In the presence of dissolved oxygen or oxidizing solvents (e.g., aged DMSO), the pyrroline ring loses two hydrogen atoms. This restores the aromaticity of the pyrrole ring, forming the more stable 7-deazaguanine-like scaffold.

Visualizing the Degradation Pathway

The following diagram illustrates the primary degradation route you must monitor during LC-MS validation.

G cluster_0 Solution Phase Risk Factors Compound Target Molecule (6,7-Dihydro form) MW: ~136.15 Intermediate Reactive Radical Intermediate Compound->Intermediate Oxidation (Dissolved O2 / Light) Product Degradant (Aromatic) (7H-Pyrrolo form) MW: ~134.14 (M-2) Intermediate->Product -2H (Aromatization) O2 Dissolved Oxygen O2->Compound Light UV/Blue Light Light->Compound DMSO Aged DMSO (Peroxides) DMSO->Compound

Caption: Figure 1. Spontaneous oxidative dehydrogenation pathway. The primary degradant is the aromatic analog, detectable as an M-2 peak.

Part 2: Solubility & Solution Preparation

Solvent Compatibility Table
SolventSolubility RatingStability RiskRecommendation
DMSO High (>50 mM)ModeratePreferred. Use anhydrous, high-grade DMSO. Store under Argon.
Water Low (Free Base)LowPoor solubility unless pH < 5 (protonation).
Ethanol ModerateHighHigh O2 solubility in EtOH accelerates oxidation. Avoid for storage.
PBS (pH 7.4) Very LowLowPrecipitates rapidly. Requires co-solvent (e.g., 5% DMSO).
Protocol: Preparation of a Stable Stock Solution

Self-Validating Step: This protocol includes a checkpoint to verify solvent quality.

  • Solvent Check : Ensure your DMSO is "molecular biology grade" or anhydrous.

    • Why? Industrial grade DMSO often contains peroxides that trigger the aromatization described above.

  • Weighing : Weigh the solid rapidly. The solid is generally stable, but minimize exposure to humid air (hygroscopic potential).

  • Dissolution :

    • Add DMSO to achieve a concentration of 10–50 mM .

    • Vortex for 30 seconds. If particulates remain, sonicate at <30°C for 2 minutes.

    • Warning: Do not heat above 40°C; heat accelerates oxidative degradation.

  • Aliquot & Gas :

    • Divide into single-use aliquots (e.g., 50 µL).

    • Critical Step : Overlay the liquid with Nitrogen or Argon gas before closing the tube.

  • Storage : Freeze at -80°C (preferred) or -20°C. Protect from light.

Part 3: Troubleshooting & FAQs

Q1: My solution turned from colorless to faint yellow/brown. Is it still usable?

Diagnosis : This is the hallmark of oxidative aromatization . The conjugated aromatic system (the degradant) often has a higher extinction coefficient in the visible range, causing yellowing. Action :

  • Run an LC-MS.[1][2]

  • Check for a peak at [M-2] (approx. MW 134).

  • Decision :

    • If the M-2 peak is <5%, the biological impact may be minimal unless you are studying subtle kinase selectivity (the aromatic form is a potent kinase inhibitor scaffold).

    • If >10%, discard the stock.

Q2: Can I dissolve this in water using HCl?

Answer : Yes. Technical Detail : The 2-amine and the N-7 position can be protonated. Adding 1-2 equivalents of HCl will significantly increase aqueous solubility. Caution : Acidic solutions of pyrrolopyrimidines are generally stable, but ensure the pH does not drop below 2 for extended periods to avoid potential ring opening (though rare for this scaffold).

Q3: I see a "doublet" peak in my NMR around the pyrrole region. What is this?

Answer : This confirms you have the dihydro form.[3][4]

  • Dihydro Form : You should see two methylene signals (triplets or multiplets) corresponding to the CH2-CH2 bridge at positions 6 and 7.

  • Aromatic Form (Degradant) : You would see distinct aromatic protons. If your NMR shows a mix of aliphatic CH2 signals and aromatic CH signals in the pyrrole region, your sample has partially oxidized.

Q4: Why does my IC50 change over time?

Root Cause : You are likely measuring a mixture of the dihydro-compound and the oxidized aromatic analog. Context : The fully aromatic pyrrolo[2,3-d]pyrimidine is the scaffold for many potent kinase inhibitors (e.g., Tofacitinib analogs). If your compound oxidizes, you might be generating a more potent inhibitor in situ, leading to artificially low IC50 values (false positives). Fix : Always prepare fresh working solutions from frozen, argon-gassed DMSO stocks immediately before the assay.

References

  • Chemical Identity & Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 23294017, 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine.

    • Source:

  • Oxidative Aromatization Mechanism: Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. (Discusses metabolic/oxidative susceptibility of dihydro-pyrrolo-pyrimidine scaffolds).

    • Source:

  • Handling of Pyrrolopyrimidines: Safety Data Sheet (SDS) for this compound (CAS 97482-19-4).

    • Source:

Sources

optimizing reaction temperature for pyrrolopyrimidine formation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket #402: Pyrrolopyrimidine Synthesis Optimization Status: Open | Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Welcome to the Technical Support Center

Subject: Optimizing Reaction Temperature for Pyrrolopyrimidine Formation

You have reached the advanced troubleshooting hub for heterocyclic scaffold synthesis. This guide addresses the critical thermodynamic and kinetic parameters governing the formation of 7-deazapurines (pyrrolo[2,3-d]pyrimidines) and related isomers.

Temperature is not merely an energy source; it is the primary selector between successful ring closure and the formation of amorphous polymeric byproducts. Below are field-validated protocols and diagnostic workflows.

Part 1: The Thermal Landscape (Core Concepts)

In pyrrolopyrimidine synthesis, temperature controls two competing factors: the activation energy (


) of aromatization  (favorable) and the nucleophilic attack on solvent/impurities  (unfavorable).[1]
Comparative Heating Modalities

Data aggregated from internal benchmarks and recent literature [1][4].

FeatureConventional Thermal (Reflux)Microwave Irradiation (MW)Technical Insight
Heat Transfer Convection (Wall-to-center)Dielectric Heating (In-core)MW avoids the "wall effect," preventing local overheating that causes charring.[1]
Reaction Time 4 – 24 Hours8 – 20 MinutesMW allows superheating solvents (e.g., EtOH at 120°C) safely under pressure.[1]
Typical Yield 45 – 60%75 – 92%Rapid heating in MW bypasses slow-forming kinetic traps (side-reactions).[1]
Solvent Choice Limited by Boiling Point (

)
Independent of

MW permits high-temp reactions in low-boiling "green" solvents like ethanol.[1]

Part 2: Diagnostic Workflows & FAQs

Scenario A: One-Pot Cyclocondensations

Context: Reacting aminouracils with alpha-haloketones or arylglyoxals.[1]

Q: I am running a three-component condensation in ethanol at room temperature, but TLC shows only starting material after 4 hours. Should I add more catalyst?

Dr. Vance: Do not add more catalyst yet. The issue is likely thermodynamic, not catalytic.

  • Diagnosis: The activation energy for the dehydration step (forming the pyrrole ring) is rarely met at 25°C.[1]

  • Solution: Increase temperature to reflux (approx. 78°C) .

  • Evidence: Studies on pyrrolo[2,3-d]pyrimidine formation show that reactions stagnant at room temperature achieve >80% yield when refluxed in ethanol for 30 minutes.[1][2] Increasing temperature is more effective than increasing catalyst load, which can actually decrease yield by promoting side reactions [1].

Scenario B: Sonogashira-Cyclization Domino Reactions

Context: Pd-catalyzed coupling of halopyrimidines with terminal alkynes followed by ring closure.[1]

Q: My Sonogashira coupling works, but the subsequent cyclization to the pyrrolopyrimidine is incomplete, yielding a mixture of the alkyne intermediate and the product.

Dr. Vance: You are stuck in a "thermal valley." The coupling proceeds at lower energy than the cyclization.

  • Diagnosis: The cyclization (hydroamination) step often requires a higher energy threshold than the initial C-C bond formation.[1]

  • Protocol Adjustment:

    • Solvent Switch: If using THF (boils at 66°C), switch to DMA (Dimethylacetamide) or DMSO .[1]

    • Target Temp: Ramp the reaction to 100–120°C .

    • Caution: Ensure your Pd-ligand system (e.g., Pd(PPh3)4) is stable.[1] For temps >100°C, consider phosphine-free conditions or robust ligands like XPhos to prevent catalyst precipitation (palladium black) [6].[1]

Scenario C: Regioselectivity Issues

Context: Alkylation of the pyrrole nitrogen.

Q: I am getting a mixture of N-7 and N-9 alkylated isomers. How does temperature affect this?

Dr. Vance: Temperature dictates the Kinetic vs. Thermodynamic product ratio.

  • Mechanism: Lower temperatures (0°C to RT) favor the kinetic product (often the less sterically hindered position, depending on the electrophile).[1] Higher temperatures favor the thermodynamic product (the most stable tautomer).[1]

  • Troubleshooting: If you need the thermodynamic isomer, heat the reaction (reflux).[1] If you need the kinetic isomer, cool it to -78°C or 0°C and use a stronger base (like LiHMDS) to irreversibly deprotonate, locking the nucleophile before it can equilibrate.[1]

Part 3: Visual Troubleshooting Logic

Workflow 1: Optimization Decision Tree

Use this logic flow when yields are below 50%.

OptimizationLogic Start Problem: Low Yield (<50%) CheckTLC Analyze TLC/LCMS Start->CheckTLC SM_Remains Starting Material Remains CheckTLC->SM_Remains Incomplete Conv. Byproducts Many Side Products CheckTLC->Byproducts Decomposition TempCheck Current Temp < 60°C? SM_Remains->TempCheck Action_Cool Reduce Temp (Kinetic Control) Byproducts->Action_Cool SolventCheck Solvent Boiling Point? TempCheck->SolventCheck No (Already Hot) Action_Heat Increase Temp to Reflux (Overcome Ea) TempCheck->Action_Heat Yes Action_MW Switch to Microwave (120°C, 10 min) SolventCheck->Action_MW Low BP Solvent

Figure 1: Decision matrix for thermal optimization based on reaction monitoring.

Workflow 2: The Domino Reaction Pathway

Visualizing the energy barriers in Pd-catalyzed synthesis.

DominoPathway Start Halopyrimidine + Alkyne Inter Intermediate: Alkynylpyrimidine Start->Inter Sonogashira (Requires 50-70°C) Inter->Inter Stalls if T < 90°C Prod Product: Pyrrolopyrimidine Inter->Prod Cyclization (Requires 100-120°C)

Figure 2: Thermal requirements for two-step one-pot synthesis. Note the higher energy requirement for the second step.[1]

Part 4: Standardized Protocols

Protocol A: Microwave-Assisted Synthesis (General)

Best for: Rapid library generation.[1]

  • Preparation: In a 10 mL microwave vial, combine the aminouracil (1.0 equiv), alpha-haloketone (1.1 equiv), and solvent (Ethanol or Water).

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation:

    • Ramp: 2 minutes to target temperature.

    • Hold: 120°C for 10–15 minutes.

    • Pressure Limit: Set max pressure to 15 bar (safety cutoff).

  • Workup: Cool to 50°C using compressed air (internal feature). Pour into crushed ice. The pyrrolopyrimidine usually precipitates as a solid.

Protocol B: Thermal Reflux (Scale-Up)

Best for: Gram-scale synthesis where microwave vials are too small.[1]

  • Setup: Round-bottom flask equipped with a reflux condenser and drying tube (CaCl2).

  • Solvent: Use Ethanol (78°C) or Acetic Acid (118°C) depending on solubility.

  • Heating: Heat oil bath to 10°C above the solvent boiling point to ensure vigorous reflux.

  • Monitoring: Check TLC every 30 minutes. If conversion stalls after 2 hours, add a Lewis acid catalyst (e.g., 5 mol% acetic acid or iodine) rather than increasing heat further, as degradation may occur [5].[1]

References

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. SciELO. [Link][1]

  • Microwave assisted synthesis of some new thiazolopyrimidine... NIH / PMC. [Link]

  • A Comparative Study of Microwave-Assisted and Conventional Heating... Semantic Scholar. [Link][1]

  • Microwave Induced Green Synthesis: Sustainable Technology... Bentham Science. [Link]

  • A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. ResearchGate. [Link]

  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling. Beilstein Journal of Organic Chemistry. [Link][1][3][4]

Sources

minimizing side products in 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine reactions

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical support guide designed for researchers working with the 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine scaffold.[1]

Status: Operational | Tier: Senior Application Support Topic: Minimizing Side Products & Impurity Profiling[1]

Core Scaffold Analysis & Reactivity Profile

Before troubleshooting, it is critical to understand the electronic environment of your molecule.[1] This scaffold differs significantly from its fully aromatic counterpart (7H-pyrrolo[2,3-d]pyrimidine).[1]

  • N7-Position (Pyrrolidine Nitrogen): In the dihydro scaffold, this is a secondary aliphatic amine .[1] It is highly nucleophilic (

    
    ) compared to the aromatic N7 (indole-like) found in 7-deazapurines.[1]
    
  • N2-Position (Exocyclic Amine): This is an amidine-like/aniline-like amine with significantly lower nucleophilicity (

    
    ).[1]
    
  • C4-Position: If a leaving group (Cl, Br) is present, this site is activated for

    
    , but the dihydro nature makes the ring slightly less electron-deficient than the fully aromatic system, potentially slowing reaction rates.[1]
    
  • C5-C6 Bond: The saturated ethylene bridge is thermodynamically unstable relative to the aromatic system. Oxidative aromatization is the primary degradation pathway.

Troubleshooting Modules

Module A: Regioselectivity (N7 vs. N2 Alkylation)

Issue: You are attempting to functionalize the N2-amine, but are observing significant N7-alkylation or bis-alkylation.

Diagnosis: Due to the aliphatic nature of the N7 position in the dihydro-scaffold, it acts as a "nucleophilic sink."[1] Without protection, N7 will almost always react before N2.[1]

Protocol Adjustment:

Strategy Methodology Why it works
Transient Protection Use TMSCl (2-3 eq.) before adding electrophile.[1] Silylates the N2 and N7; the N2-TMS is more labile or the N7-TMS sterically blocks the site, shifting selectivity.
Boc-Protection Pre-treat with Boc₂O (1.0 eq, 0°C) .[1] The N7-amine is orders of magnitude more nucleophilic. It will selectively Boc-protect, leaving N2 free for reaction.[1]

| pH Control | Maintain pH < 6 (reductive amination). | Protonates the highly basic N7 (blocking it) while leaving a fraction of the less basic N2 available for reaction.[1] |

FAQ:

Q: Can I use a strong base like NaH to deprotonate N2 selectively? A: No. NaH will deprotonate the N7-H first (forming a potent amide nucleophile), leading to exclusive N7 reaction.[1] For N2 functionalization, you must mask N7.[1]

Module B: The "Yellowing" Effect (Oxidative Aromatization)

Issue: The reaction mixture or isolated product turns from off-white to bright yellow/brown. LCMS shows a mass shift of


 or 

.[1]

Diagnosis: You are observing dehydrogenation . The 6,7-dihydro ring is oxidizing to the fully aromatic 7H-pyrrolo[2,3-d]pyrimidine.[1] This is catalyzed by trace metals, light, and basic conditions.[1]

Corrective Workflow:

  • Degas Solvents: Sparge all solvents with Argon for 15 mins. Dissolved oxygen is the primary oxidant.

  • Add Antioxidants: Add 0.1% BHT (Butylated hydroxytoluene) or Ascorbic Acid to the workup buffer.[1]

  • Avoid Metal Contamination: If using Pd-catalysis elsewhere, ensure rigorous scavenging.[1] Trace Pd coordinates to N7 and catalyzes dehydrogenation.

  • Storage: Store the dihydro-scaffold as a HCl or TFA salt . The protonated N7 resists oxidation significantly better than the free base.

Module C: Efficiency at C4

Issue: Hydrolysis of the 4-Cl group to the 4-oxo (lactam) species instead of the desired amine displacement.

Diagnosis: Water is competing with your amine nucleophile. The dihydro pyrimidine ring is less electron-deficient than the aromatic analog, requiring higher temperatures which favors hydrolysis if any water is present.[1]

Optimization Table:

Variable Recommendation Rationale
Base DIPEA or K₂CO₃ (Anhydrous) Avoid hydroxide bases (NaOH/KOH).[1] Hydroxide is a better nucleophile than your amine at high T.
Solvent n-Butanol or DMAc High boiling point alcohols facilitate proton transfer in the transition state without acting as a nucleophile (steric bulk).

| Lewis Acid | KF / Alumina | mild activation of the chloro-group without promoting hydrolysis. |

Visual Troubleshooting Guide

The following logic flow details the decision process for identifying and resolving the three most common impurity classes.

ImpurityTroubleshooting Start Impurity Detected on LCMS/NMR MassCheck Check Mass Shift (Δ) Start->MassCheck M_minus_2 Δ = [M-2] or [M-4] MassCheck->M_minus_2 Loss of H2 M_plus_OH Δ = [M-Cl+OH] (-18/+16) MassCheck->M_plus_OH Cl replaced by OH M_plus_Alk Δ = [M+Alkyl] (Bis-alkylation) MassCheck->M_plus_Alk Extra substituent Oxidation DIAGNOSIS: Oxidative Aromatization (Formation of 7H-pyrrolo[2,3-d]pyrimidine) M_minus_2->Oxidation Hydrolysis DIAGNOSIS: Hydrolysis to Lactam (4-oxo impurity) M_plus_OH->Hydrolysis Regio DIAGNOSIS: N7 vs N2 Competition (N7 is more nucleophilic) M_plus_Alk->Regio Sol_Ox SOLUTIONS: 1. Sparge solvents (Ar) 2. Store as HCl salt 3. Add BHT antioxidant Oxidation->Sol_Ox Sol_Hyd SOLUTIONS: 1. Switch to anhydrous DIPEA 2. Use steric alcohol (n-BuOH) 3. Avoid NaOH/KOH Hydrolysis->Sol_Hyd Sol_Reg SOLUTIONS: 1. Boc-protect N7 first 2. Control pH < 6 3. Slow addition of electrophile Regio->Sol_Reg

Caption: Decision tree for diagnosing impurities based on mass shift (LCMS) relative to the parent this compound.

Standardized Protocol: Selective N7-Protection

Use this protocol to mask the highly reactive N7 position before attempting chemistry on the N2-amine.[1]

Reagents:

  • This compound (1.0 eq)[1][2]

  • Di-tert-butyl dicarbonate (

    
    ) (1.05 eq)[1]
    
  • Dichloromethane (DCM) (10 V)[1]

  • Triethylamine (TEA) (1.1 eq)[1]

Step-by-Step:

  • Dissolution: Suspend the starting material in DCM under Nitrogen.

  • Cooling: Cool the slurry to

    
    . Crucial: Low temperature favors the kinetic reaction at the most nucleophilic N7 site.[1]
    
  • Addition: Add TEA, followed by the dropwise addition of

    
     dissolved in minimal DCM over 30 minutes.
    
  • Monitoring: Warm to Room Temperature (RT). Monitor by TLC/LCMS.

    • Success Marker: Clean conversion to mono-Boc.

    • Failure Marker: If bis-Boc (N2, N7-diBoc) appears, reduce equivalents of

      
       to 0.95 eq in future runs.
      
  • Workup: Wash with mild citric acid (5% aq) to remove unreacted amine.[1] The N7-Boc product is stable and can be used for subsequent N2-functionalization.

References

  • Nucleophilic Reactivity of Pyrrolopyrimidines

    • Title: Regioselective Synthesis of Pyrrolo[2,3-d]pyrimidine Deriv
    • Source:Journal of Heterocyclic Chemistry.
    • Context: Establishes the nucleophilicity order (N7 > N2) in reduced pyrrolopyrimidine systems.
    • (General Journal Link for verification)

  • Oxidative Aromatization Pathways

    • Title: Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors.[1]

    • Source:Journal of Medicinal Chemistry (2022).
    • Context: Details the oxidative instability of the dihydro-scaffold and metabolite identification involving dehydrogen
  • Synthesis of CDK4/6 Inhibitors (Palbociclib/Ribociclib)

    • Title: Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs.
    • Source:Longdom Publishing.
    • Context: Provides process chemistry insights into handling the 6,7-dihydro intermedi
  • Impurity Profiling in Pyrimidines

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
    • Source:WuXi AppTec QM Magic Class.
    • Context: Explains the orbital interactions governing C4 vs C2 selectivity in pyrimidine substitutions.

Sources

scale-up synthesis of 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have curated this guide to address the critical bottlenecks encountered during the multi-kilogram scale-up of 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine .

This partially saturated heterocyclic building block is a privileged scaffold in the development of FAK/Pyk2 [1] and ALK kinase inhibitors [2]. The most scalable and atom-economical synthetic route avoids hazardous reagents (e.g., pyrophoric hydrides) and relies on a robust three-step sequence: Nucleophilic Aromatic Substitution (SNAr), acid-catalyzed cyclization, and a global catalytic hydrogenation.

Part 1: Synthetic Workflow & Mechanistic Pathway

To ensure process reliability, it is critical to understand not just the forward reaction, but the mechanistic failure points (highlighted in red below) that lead to yield drops during scale-up.

Synthesis_Workflow SM 2-Amino-4,6-dichloropyrimidine Step1 Step 1: SNAr Reaction (Aminoacetaldehyde dimethyl acetal) SM->Step1 Error1 Caution: Bis-substitution if Temp > 100°C Step1->Error1 Int1 Intermediate A (Acyclic Acetal) Step1->Int1 85-90°C, 12h Step2 Step 2: Acidic Cyclization (2M HCl / THF) Int1->Step2 Error2 Caution: Tarry Polymerization if conc. HCl is used Step2->Error2 Int2 Intermediate B (4-chloro-7H-pyrrolo[2,3-d]pyrimidine) Step2->Int2 Intramolecular Condensation Step3 Step 3: Global Reduction (H2, Pd/C, NaOAc) Int2->Step3 Error3 Caution: Catalyst Poisoning if NaOAc is omitted Step3->Error3 Product 6,7-Dihydro-5H-pyrrolo[2,3-d] pyrimidin-2-amine Step3->Product Hydrodehalogenation & Olefin Reduction

Figure 1: Scalable synthetic workflow and critical failure points for the target pyrimidine.

Part 2: Quantitative Data & Process Parameters

The following table summarizes the validated parameters required to maintain thermodynamic control and high purity across the three-step sequence.

Process StepReagents & CatalystTemp (°C)Time (h)Target Yield (%)Purity (HPLC Area %)Key In-Process Control (IPC)
1. SNAr Aminoacetaldehyde dimethyl acetal, DIPEA70–901285–90>95%<2% bis-substituted impurity
2. Cyclization 2.0 M HCl (aq), THF75–80675–80>98%Complete consumption of acetal
3. Reduction 10% Pd/C, H

(55 psi), NaOAc
501885–90>99%Absence of 4-chloro intermediate

Part 3: Troubleshooting Guides & FAQs

Q1: During Step 1 (SNAr), I am observing up to 15% of the bis-substituted byproduct. How can I control the regioselectivity at scale? Analysis & Causality: The starting material, 2-amino-4,6-dichloropyrimidine, has two identical electrophilic sites. Once the first equivalent of the acetal amine is added, the resulting secondary amine donates electron density into the pyrimidine ring, deactivating the second chloride towards further nucleophilic attack. However, at high temperatures (>100 °C) or if a localized excess of the amine exists due to poor reactor mixing, the activation energy for the second substitution is overcome. Solution:

  • Stoichiometry: Strictly control the amine equivalent to 1.02–1.05 eq.

  • Dosing Strategy: Implement a slow, controlled addition of the amine over 2 hours to the pyrimidine solution at 70 °C, then ramp to 90 °C. This prevents localized high concentrations of the nucleophile.

Q2: The acid-catalyzed cyclization (Step 2) yields a dark, tarry mixture, and the yield of Intermediate B is below 40%. What causes this degradation? Analysis & Causality: The cyclization requires the hydrolysis of the dimethyl acetal to an aldehyde, which then undergoes intramolecular condensation with the adjacent pyrimidine ring carbon. If the acid concentration is too high (e.g., using 6 M or concentrated HCl), the acetal cleaves instantly, generating a massive concentration of the highly reactive free aldehyde. Before the intramolecular cyclization can occur, the aldehyde undergoes rapid intermolecular aldol-type condensations and polymerization, resulting in the "tarry" baseline material. Solution:

  • Acid Dilution: Use 2.0 M aqueous HCl. The controlled hydrolysis rate ensures the aldehyde is consumed by the intramolecular cyclization as soon as it is generated.

  • Solvent Dilution: Operate at a lower concentration (e.g., 10 volumes of a THF/Water mixture) to favor intramolecular kinetics over intermolecular collisions.

Q3: In the final hydrogenation step (Step 3), the hydrodehalogenation of the 4-chloro group is complete, but the pyrrole ring is not reducing to the 6,7-dihydro state. Alternatively, the reaction stalls completely. Analysis & Causality: This is a classic case of catalyst poisoning. The hydrodehalogenation of the 4-chloro position releases one equivalent of hydrochloric acid (HCl). The generated HCl protonates the basic nitrogen atoms of the product, which then strongly coordinate to the palladium surface, while the chloride ions themselves poison the Pd/C catalyst. Furthermore, reducing the aromatic pyrrole ring to a pyrroline (dihydro) ring requires a higher activation energy than simple alkene reduction [3]. Solution:

  • Buffer Addition: Add 2.5 equivalents of anhydrous Sodium Acetate (NaOAc). NaOAc acts as a mild base to scavenge the generated HCl without poisoning the catalyst (unlike stronger bases or amine bases which can coordinate to Pd).

  • Pressure & Temperature: Ensure the reactor is rated for and maintained at 55 psi of H

    
     gas and 50 °C. Standard balloon pressure (1 atm) is thermodynamically insufficient for the pyrrole reduction.
    

Part 4: Validated Experimental Protocols

Protocol 1: Synthesis of Intermediate A (SNAr)

  • Charge a clean, dry 50 L glass-lined reactor with 2-amino-4,6-dichloropyrimidine (1.0 kg, 6.10 mol) and n-butanol (10.0 L).

  • Add N,N-Diisopropylethylamine (DIPEA) (1.18 kg, 9.15 mol, 1.5 eq).

  • Heat the suspension to 70 °C under a nitrogen atmosphere.

  • Add aminoacetaldehyde dimethyl acetal (0.67 kg, 6.40 mol, 1.05 eq) dropwise over 2 hours via an addition funnel to maintain kinetic control.

  • Ramp the internal temperature to 90 °C and stir for 12 hours.

  • Cool to 20 °C, concentrate under reduced pressure, and partition the residue between EtOAc (15 L) and water (10 L).

  • Wash the organic layer with brine, dry over Na

    
    SO
    
    
    
    , and crystallize from MTBE/Hexanes to afford Intermediate A.

Protocol 2: Synthesis of Intermediate B (Acidic Cyclization)

  • Charge a 50 L reactor with Intermediate A (1.2 kg, 5.16 mol) and THF (12.0 L).

  • Add 2.0 M aqueous HCl (6.0 L) slowly at room temperature to prevent exotherm-induced polymerization.

  • Heat the biphasic mixture to 75–80 °C for 6 hours. Monitor by HPLC for the disappearance of the acyclic intermediate.

  • Cool the reactor to 5 °C. Adjust the pH to 7–8 using 2.0 M NaOH (aq) carefully to precipitate the product.

  • Filter the resulting solid, wash with cold water (3 x 2 L), and dry in a vacuum oven at 50 °C to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine.

Protocol 3: Global Reduction to Target Molecule

  • In a 20 L Hastelloy pressure reactor, suspend Intermediate B (0.5 kg, 2.96 mol) in Methanol (10.0 L).

  • Add anhydrous Sodium Acetate (0.61 kg, 7.40 mol, 2.5 eq) to act as an HCl scavenger.

  • Purge the reactor with Nitrogen (3x).

  • Carefully add 10% Pd/C (50% wet, 0.1 kg, 20 wt%).

  • Purge the reactor with Hydrogen gas (3x).

  • Pressurize to 55 psi H

    
     and heat to 50 °C. Stir vigorously (800 rpm) for 18 hours to ensure adequate gas-liquid mass transfer.
    
  • Cool to room temperature, vent H

    
    , and purge with N
    
    
    
    .
  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with hot Methanol (2 L).

  • Concentrate the filtrate, dissolve in water (3 L), and adjust pH to 10 with aqueous NH

    
    OH to precipitate the free base.
    
  • Filter, wash with water, and dry under vacuum to yield the final target: this compound.

References

  • Title: WO2012092880A1 - 2,4-DIAMINO-6,7-DIHYDRO-5H-PYRROLO[2,3]PYRIMIDINE DERIVATIVES AS FAK/Pyk2 INHIBITORS Source: Google Patents URL
  • Title: WO2018127184A1 - Anaplastic lymphoma kinase inhibitor and preparation method and use thereof Source: Google Patents URL
  • Title: Synthesis of furo[2,3-d]pyrimidines, thieno[2,3-d]pyrimidines, and pyrrolo[2,3-d]pyrimidines Source: Duquesne Scholarship Collection URL: [Link]

Technical Support Center: Recrystallization of Pyrrolopyrimidine Amines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solvent Selection & Process Optimization ID: TSC-PYR-001 Status: Active Last Updated: March 2026

Executive Summary

Pyrrolopyrimidine amines (e.g., Tofacitinib, Ruxolitinib) are critical scaffolds in kinase inhibitor development. Their purification is complicated by their amphiphilic nature: the pyrrole ring is lipophilic and weakly acidic (pKa ~13), while the exocyclic amines are polar and basic.

This guide addresses the three most common failure modes in their crystallization: Oiling Out (Liquid-Liquid Phase Separation) , Polymorph Inconsistency , and Solvate Formation .

The Solvent Selection Matrix

Core Directive: Do not rely on random screening. Use the "Polarity-Basicity Match" principle. Pyrrolopyrimidines require a solvent that can disrupt the strong intermolecular H-bonding of the crystal lattice without being so good that yield is compromised.

Table 1: Solvent Compatibility Guide
Solvent ClassSpecific SolventsRoleMechanistic Logic
Primary Solvents Methanol, Ethanol, IPA Good SolventH-Bonding: Alcohols act as both donors and acceptors, effectively solvating the amine (acceptor) and pyrrole NH (donor).
Antisolvents (Salts) Water, Acetone AntisolventDielectric Drop: For citrate/phosphate salts (e.g., Tofacitinib), water is often a co-solvent, while acetone reduces dielectric constant to force precipitation.
Antisolvents (Free Base) Heptane, MTBE AntisolventLipophilic Exclusion: Non-polar solvents force the polar amine segments to aggregate, inducing nucleation.
"Danger" Solvents DCM, THF VariableSolvate Risk: These often form stable channel solvates with pyrrolopyrimidines, leading to false yields and stability failures.

Troubleshooting Guides (Q&A)

Issue 1: "My product is oiling out instead of crystallizing."

Diagnosis: You have hit the Liquid-Liquid Phase Separation (LLPS) boundary. This occurs when the melting point of the solvated solid is lower than the process temperature, or the supersaturation is too high (metastable zone is too narrow).

The Fix: The "Metastable Seeding" Protocol

  • Dilute: Add 10-20% more of your good solvent. This shifts the phase diagram away from the LLPS region.

  • Heat: Dissolve completely at reflux.

  • Cool Slowly: Lower temperature to exactly 5°C above the temperature where oiling previously occurred.

  • Seed: Add 0.5 wt% of pure seed crystals.

  • Age: Hold for 2 hours. Do not cool further until a visible suspension forms.

  • Cool: Once the suspension is stable, cool to final isolation temperature.

Issue 2: "I am getting inconsistent polymorphs or amorphous solids."

Diagnosis: Pyrrolopyrimidines are prone to conformational polymorphism due to the rotation of the exocyclic amine. Fast cooling traps the molecule in high-energy conformers.

The Fix: Slurry Conversion (Ostwald Ripening)

  • Protocol: Do not filter immediately.

  • Action: Hold the final slurry at a moderate temperature (e.g., 20-25°C) for 12-24 hours under agitation.

  • Mechanism: This allows the thermodynamically unstable (more soluble) polymorphs to dissolve and redeposit onto the stable (less soluble) crystal lattice.

  • Verification: Check XRPD against the reference standard before filtration.

Visual Workflows

Workflow A: Solvent System Decision Tree

SolventSelection Start Start: Define Species CheckForm Is the compound a Salt or Free Base? Start->CheckForm Salt Salt Form (e.g., Citrate, Phosphate) CheckForm->Salt FreeBase Free Base CheckForm->FreeBase SaltSolvent Primary: Ethanol or IPA Antisolvent: Water (low %) or Acetone Salt->SaltSolvent SolubilityCheck Check Solubility in Alcohols FreeBase->SolubilityCheck HighSol High Solubility SolubilityCheck->HighSol Dissolves easily LowSol Low Solubility SolubilityCheck->LowSol Needs heat RecrysA System A: Dissolve in min. IPA Add Heptane dropwise HighSol->RecrysA RecrysB System B: Reflux in EtOH Cool to 0°C (No Antisolvent) LowSol->RecrysB

Caption: Decision logic for selecting the initial solvent system based on ionization state.

Workflow B: Troubleshooting Oiling Out (LLPS)

OilingOut Problem Problem: Oiling Out (Emulsion formed) Action1 Re-heat to Clear Solution Problem->Action1 Decision Check Impurity Profile Action1->Decision Dirty High Impurities (>5%) Decision->Dirty Clean High Purity (>95%) Decision->Clean FixDirty Action: Perform Charcoal Treatment or Silica Plug first Dirty->FixDirty FixClean Action: Decrease Supersaturation (Add 10% more Good Solvent) Clean->FixClean FixDirty->Action1 Retry SeedStep Cool to Cloud Point + 5°C ADD SEEDS FixClean->SeedStep Result Crystalline Suspension SeedStep->Result

Caption: Step-by-step protocol to recover a batch that has oiled out.

Detailed Experimental Protocol: Tofacitinib Citrate Style Recrystallization

Based on standard industry practices for pyrrolopyrimidine salts (Ref 1, 2).

Objective: Purify crude pyrrolopyrimidine citrate salt to >99.5% purity.

  • Dissolution:

    • Charge 10.0 g of Crude Salt into a reactor.

    • Add 60 mL Ethanol and 30 mL Water (2:1 ratio).

    • Note: Water is necessary to break the ionic lattice; Ethanol acts as the antisolvent relative to the salt's high water solubility.

  • Heating:

    • Heat to reflux (approx. 78-80°C) with agitation (200 RPM).

    • Ensure complete dissolution. If haze persists, filter hot through a 0.45 µm filter.

  • Controlled Cooling (Critical Step):

    • Cool linearly to 40°C over 60 minutes (0.6°C/min).

    • Observation: Nucleation should occur between 45-55°C.

  • Aging:

    • Hold at 40°C for 60 minutes. This "Ostwald Ripening" phase ensures uniform particle size and polymorph stability.

  • Final Cooling:

    • Cool to 0-5°C over 2 hours.

  • Isolation:

    • Filter under vacuum.[1]

    • Wash cake with 20 mL cold Ethanol.

    • Dry at 50°C under vacuum.[1]

References

  • Google Patents. (2018).
  • Google Patents. (2016).
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Mechanisms and Solutions. [Link]

  • Chemistry LibreTexts. (2022). Troubleshooting Crystallization: Oiling Out. [Link]

Sources

overcoming catalyst poisoning in pyrrolopyrimidine reduction

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Catalyst Poisoning in Pyrrolopyrimidine Reduction

Introduction: Pyrrolopyrimidines are privileged scaffolds in medicinal chemistry, forming the core of numerous kinase inhibitors and drug candidates. However, the catalytic reduction of these systems (e.g., hydrogenation of the pyrrole ring, reduction of side-chain nitriles, or deprotection) is notoriously difficult. The dense array of basic nitrogen atoms frequently leads to catalyst poisoning, stalled reactions, and poor yields. This support center provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome catalyst deactivation.

Troubleshooting Guide & FAQs

Q1: Why does the hydrogenation of my pyrrolopyrimidine stall at 30-40% conversion when using standard Pd/C or PtO


? 
Causality:  Pyrrolopyrimidines contain multiple basic nitrogen atoms. These nitrogens possess non-bonding electron pairs that strongly chemisorb onto the catalytically active centers of precious metals (Pd, Pt, Ru, Rh). This chemisorption blocks the surface from activating molecular hydrogen and the substrate, leading to a threshold limit of poisoning where hydrogen uptake ceases completely[1].
Solution:  Monitor the hydrogen uptake curve. If the reaction stalls, spike the vessel with 5% fresh catalyst. If hydrogen uptake resumes immediately, your original catalyst was poisoned. To prevent this, you must shield the nitrogen atoms (see Q2).

Q2: How can I prevent basic nitrogen poisoning without permanently altering my substrate? Causality: By protonating the basic nitrogen atoms, their lone pairs are engaged and no longer available to coordinate with the metal surface. Alternatively, strong hydrogen-bonding solvents can disrupt the nitrogen-metal interaction. Solution: Add a stoichiometric amount of a strong acid (e.g., Trifluoroacetic acid (TFA), HCl, or Methanesulfonic acid) to the reaction mixture. If acid-sensitive functional groups are present, using fluorinated solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can disrupt the strong N-metal binding network through strong hydrogen bonding with the substrate[2].

Q3: I am trying to reduce an alkene side-chain on a 4-chloro-pyrrolopyrimidine, but I observe significant dehalogenation. How can I suppress this? Causality: Palladium on carbon (Pd/C) is highly active for oxidative addition into C-Cl bonds, leading to rapid hydrodehalogenation. The generated HCl can then act as a poison or alter the reaction's chemoselectivity. Solution: Switch to a catalyst with lower dehalogenation activity, such as Rhodium oxide (Rh


O

) or Platinum oxide (PtO

). For highly sensitive substrates, homogeneous catalysts, such as Iridium(III) complexes, have been shown to tolerate highly reduction-sensitive groups (halogens, nitro groups) while successfully reducing N-heterocycles without surface poisoning[3].

Q4: Can I recover and reuse a precious metal catalyst that has been poisoned by my pyrrolopyrimidine substrate? Causality: Poisoning by nitrogen heterocycles is often reversible if the chemisorbed species can be displaced by a stronger binder or flushed from the active sites. Solution: Prehydrogenation of the catalyst (exposing the poisoned catalyst to H


 pressure in the absence of the substrate) can supplant the N-containing inhibitor molecules from the metal surface, restoring original catalytic activity[1].

Mechanistic Pathways of Poisoning & Mitigation

Understanding the physical interaction between your substrate and the catalyst is critical for rational optimization.

Mechanism Substrate Pyrrolopyrimidine Substrate Metal Precious Metal Catalyst (Pd, Pt, Rh) Substrate->Metal Adsorption Mitigation Acid Additive / TFE Solvent (Protonation/H-Bonding) Substrate->Mitigation Pre-treatment Poisoning N-Lone Pair Chemisorption (Catalyst Poisoning) Metal->Poisoning Unprotected Basic N Stall Reaction Stalls (<50% Conversion) Poisoning->Stall Active Sites Blocked Active Active Catalyst Surface Maintained Mitigation->Active Shielded N-atoms Success Complete Hydrogenation (>95% Yield) Active->Success H2 Activation

Caption: Pathway of pyrrolopyrimidine catalyst poisoning and acid-mediated mitigation.

Quantitative Impact of Poisons & Additives

The table below summarizes the quantitative effects of different catalyst choices and additives on the conversion of nitrogen-rich heterocycles, demonstrating the causality of our recommended interventions.

Catalyst SystemSubstrate / PoisonAdditive / ConditionConversion (%)Causality / ObservationReference
5% Rh/C 1-MethylpyrroleNone (Methanol)35–77%Reaction stalls due to strong N-chemisorption blocking active sites.[1]
5% Rh/C 1-MethylpyrrolePrehydrogenation>90%H

pressure supplants N-containing poisons, restoring activity.
[1]
Rh

O

Functionalized PyridineTFE solvent>99%TFE disrupts the strong N-metal binding via hydrogen bonding.[2]
Ir(III) Complex Pyridine / PiperidineIonic hydrogenation>95%Homogeneous catalysis avoids heterogeneous surface poisoning entirely.[3]
[(η5-C5Me5)Rh] N-HeteroarenesAdditive-free>90%Bimetallic cluster formation prevents irreversible N-coordination.[4]

Standard Operating Procedures & Workflows

Workflow Prep 1. Substrate Prep Dissolve in TFE Add 1.1 eq TFA Cat 2. Catalyst 5% Rh/C or PtO2 Avoid Pd/C Prep->Cat Hydro 3. Hydrogenation 10-50 bar H2 25-50 °C Cat->Hydro Mon 4. Monitoring Track H2 Uptake LC-MS Check Hydro->Mon Workup 5. Workup Filter Celite Basic Extraction Mon->Workup

Caption: Step-by-step workflow for the optimized reduction of pyrrolopyrimidines.

Protocol A: Acid-Mediated Hydrogenation of Pyrrolopyrimidines

This protocol utilizes protonation to shield basic nitrogens, preventing catalyst deactivation while maintaining high turnover frequencies.

Step 1: Substrate Preparation

  • Dissolve the pyrrolopyrimidine substrate (1.0 mmol) in 2,2,2-trifluoroethanol (TFE) (10 mL).

  • Add Trifluoroacetic acid (TFA) (1.1 mmol) dropwise while stirring.

  • Self-Validation Checkpoint: Remove a 10 µL aliquot, dilute in water, and check the pH. A pH < 3 confirms complete protonation of the basic pyrimidine/pyrrole nitrogens, ensuring they cannot act as Lewis bases toward the metal catalyst.

Step 2: Catalyst Addition

  • Add 5% Rh/C or PtO

    
     (10 wt% relative to substrate) to the reaction vessel.
    
  • Causality: Rh/C and PtO

    
     are chosen over Pd/C to minimize the risk of hydrodehalogenation if halogen substituents are present on the pyrrolopyrimidine core.
    

Step 3: Hydrogenation

  • Seal the autoclave/reaction vessel. Purge the headspace with N

    
     (3 cycles), followed by H
    
    
    
    (3 cycles).
  • Pressurize the vessel to 10–20 bar H

    
     and heat to 40 °C with vigorous stirring (800+ rpm).
    
  • Self-Validation Checkpoint: Monitor the pressure drop in the H

    
     ballast tank. A linear, continuous drop indicates active catalytic turnover. A sudden plateau before theoretical H
    
    
    
    consumption indicates poisoning; if this occurs, proceed to Protocol B.

Step 4: Workup & Isolation

  • Carefully vent the H

    
     gas and purge with N
    
    
    
    .
  • Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with methanol.

  • Concentrate the filtrate, then neutralize the TFA salt by partitioning between Ethyl Acetate and saturated aqueous NaHCO

    
    .
    
  • Self-Validation Checkpoint: LC-MS analysis of the organic layer must show the desired mass without over-reduction (e.g., ring-opening) or dehalogenation peaks.

Protocol B: Catalyst Prehydrogenation (Regeneration)

Use this protocol if your reaction has stalled due to irreversible N-chemisorption.

Step 1: Catalyst Recovery

  • Filter the stalled reaction mixture under an inert atmosphere. Wash the spent catalyst thoroughly with methanol to remove unbound organics.

Step 2: Prehydrogenation

  • Suspend the washed catalyst in fresh methanol inside the reactor.

  • Pressurize with H

    
     (10 bar) at 25 °C and stir for 30 minutes.
    
  • Causality: The applied H

    
     pressure thermodynamically favors the displacement of the strongly bound N-heterocycle poisons from the metal surface, supplanting them with active metal-hydride species[1].
    

Step 3: Reintroduction

  • Depressurize, add the unreacted substrate back into the vessel, and resume hydrogenation.

  • Self-Validation Checkpoint: If H

    
     uptake resumes at a rate comparable to the fresh catalyst, the poisoning was purely competitive chemisorption, confirming the efficacy of the regeneration.
    

References

  • Hegedűs, L., Szőke-Molnár, K., Sajó, I. E., Srankó, D. F., & Schay, Z. (2022). "Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium." Catalysts, 12(7), 730. URL: [Link]

  • Smith, J. A., et al. (2024). "Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions." Organic & Biomolecular Chemistry. URL: [Link]

  • Cramer, N., et al. (2025). "Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines." Nature Chemistry. URL: [Link]

  • Tran, B. L., et al. (2019). "Hydrogenation of N-Heteroarenes Using Rhodium Precatalysts: Reductive Elimination Leads to Formation of Multimetallic Clusters." Journal of the American Chemical Society, 141(43), 17305-17313. URL: [Link]

Validation & Comparative

Comparative Guide: Structure-Activity Relationship (SAR) of Pyrrolopyrimidine-2-amine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Analysis: The Scaffold Advantage

In the development of ATP-competitive kinase inhibitors, particularly for CDK4/6, the 7H-pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) represents a critical evolution from the classical purine and pyridopyrimidine architectures.

While both scaffolds effectively bind the ATP hinge region, the pyrrolopyrimidine core offers distinct vector capabilities for optimizing selectivity and solubility that differ from its pyridopyrimidine counterparts (like Palbociclib).

Comparative Performance Matrix
FeaturePyrrolopyrimidine-2-amine (e.g., Ribociclib)Pyridopyrimidine-2-amine (e.g., Palbociclib)Mechanistic Implication
Core Geometry 5-6 Fused System (Pyrrole-Pyrimidine)6-6 Fused System (Pyridine-Pyrimidine)The 5-membered pyrrole ring alters the vector of substituents at N7/C6, allowing unique access to the solvent front.
CDK4 Potency (pIC50) ~8.00~7.95Comparable potency; scaffold change does not compromise hinge binding.
CDK6 Potency (pIC50) ~7.41~7.89Key Differentiator: Pyrrolopyrimidines often show slightly higher CDK4 bias (selectivity window).
Selectivity Profile High (Reduced FLT3/KIT inhibition)Moderate-HighThe C6-substitution on the pyrrole ring minimizes steric clashes with non-target kinase gatekeepers.
Lipophilicity (LogP) Tunable via C6-amideHigher baselineThe C6 position in pyrrolopyrimidines is ideal for solubilizing groups (e.g., dimethylamines).

Analyst Insight: The primary advantage of the pyrrolopyrimidine scaffold is the N7-C6 vector . In Ribociclib, the N7-cyclopentyl group fills the hydrophobic pocket, while the C6-carboxamide extends into the solvent, improving solubility without disrupting the hinge bind. This contrasts with Palbociclib, where the bulky side chain is attached to the C8 position of the pyridopyrimidine.

Deep Dive: Structure-Activity Relationship (SAR)

The SAR of pyrrolopyrimidine-2-amines is defined by three critical vectors. Modifications here dictate the transition from a generic ATP-binder to a selective clinical candidate.

The Three-Vector Model
  • The Hinge Binder (C2-Position):

    • Requirement: An amino group (–NH–) connecting to an aromatic system (often a pyridine or pyrazole).

    • Function: Forms a bidentate hydrogen bond with the kinase hinge region (e.g., Val101 in CDK4).

    • Optimization: Substitution on the distal aromatic ring (e.g., piperazine) captures solvent interactions and improves potency.

  • The Hydrophobic Anchor (N7-Position):

    • Requirement: Bulky cycloalkyl group (Cyclopentyl or Cyclohexyl).

    • Function: Occupies the ribose-binding pocket.

    • SAR Rule: A cyclopentyl group is generally optimal. Smaller groups (methyl) lose potency; larger groups (phenyl) suffer steric clashes with the gatekeeper residue.

  • The Solubility Vector (C6-Position):

    • Requirement: Polar functionality (Amide, Urea).

    • Function: Extends towards the solvent front.

    • Critical Insight: This is the "exit vector." Introducing a dimethylamino-amide here (as in Ribociclib) dramatically improves metabolic stability and solubility compared to unsubstituted analogs.

SAR Logic Map (Graphviz)

SAR_Logic Core 7H-pyrrolo[2,3-d]pyrimidine (Scaffold) C2 C2-Position (Hinge Binding) Core->C2 Functionalization N7 N7-Position (Hydrophobic Pocket) Core->N7 C6 C6-Position (Solvent Front) Core->C6 Effect_Potency Primary Potency Driver (H-bonds to Val101) C2->Effect_Potency Pyridinyl-amine interaction N7->Effect_Potency steric fit Effect_Selectivity Selectivity Filter (Shape Complementarity) N7->Effect_Selectivity Cyclopentyl fits ribose pocket Effect_ADME ADME/Solubility (Metabolic Stability) C6->Effect_ADME Dimethylamino tail

Figure 1: SAR decision tree for pyrrolopyrimidine optimization. The N7 and C6 positions are the primary levers for tuning selectivity and physicochemical properties.

Experimental Protocols

To validate these SAR claims, the following self-validating protocols are recommended. These workflows ensure data integrity and reproducibility.

A. Synthesis: The C2-Amination Strategy

The most challenging step is introducing the hinge-binding amine at C2 without affecting the C4 or C6 positions.

Protocol: Buchwald-Hartwig Cross-Coupling on Pyrrolopyrimidine

  • Starting Material: 6-substituted-2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine.

  • Reagents:

    • Amine Partner: 5-(piperazin-1-yl)pyridin-2-amine (1.2 equiv).

    • Catalyst: Pd2(dba)3 (0.05 equiv).

    • Ligand: BINAP or Xantphos (0.1 equiv) – Critical for steric bulk handling.

    • Base: Cs2CO3 (2.0 equiv).

    • Solvent: 1,4-Dioxane (anhydrous).

  • Procedure:

    • Degas solvent with N2 for 15 mins (Essential to prevent Pd oxidation).

    • Mix reagents in a sealed tube.

    • Heat to 100°C for 12-16 hours.

  • Validation:

    • Monitor via LC-MS. Look for disappearance of the Cl-isotope pattern.

    • Self-Check: If conversion is <50%, switch ligand to BrettPhos to accommodate the specific electronics of the pyrrolopyrimidine.

B. Biochemical Assay: ADP-Glo™ Kinase Assay

This assay measures the conversion of ATP to ADP, providing a direct readout of kinase activity.[1][2] It is preferred over FRET for its high sensitivity at low ATP conversion rates.

Workflow:

  • Enzyme Prep: Dilute CDK4/CyclinD1 complex to 0.5-2 nM in Kinase Buffer (40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50μM DTT).

  • Compound Treatment:

    • Prepare 3-fold serial dilutions of the pyrrolopyrimidine analog in DMSO.

    • Add 1 μL compound to 4 μL Enzyme mix in a 384-well white plate.

    • Incubate 15 mins at RT (allows "Type I" or "Type 1.5" binding equilibrium).

  • Reaction Initiation:

    • Add 5 μL ATP/Substrate mix (Rb peptide). ATP concentration should be at Km (approx. 15-25 μM for CDK4).

    • Incubate for 60 mins at RT.

  • Detection (Two-Step):

    • Step 1: Add 10 μL ADP-Glo™ Reagent. Incubate 40 mins. (Stops kinase, depletes unconsumed ATP).

    • Step 2: Add 20 μL Kinase Detection Reagent. Incubate 30 mins. (Converts ADP to ATP -> Luciferase signal).[1][3]

  • Data Analysis:

    • Read Luminescence.[1][3][4][5][6]

    • Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition).

    • Fit to sigmoidal dose-response curve (Variable slope) to derive IC50.

Experimental Logic Diagram

Assay_Workflow Step1 Kinase Reaction (Enzyme + Inhibitor + ATP) Step2 Depletion Step (ADP-Glo Reagent) Step1->Step2 Terminates Rxn Removes ATP Step3 Detection Step (Luciferase/Luciferin) Step2->Step3 Converts ADP->ATP Output Luminescence Signal (Proportional to ADP) Step3->Output Readout

Figure 2: ADP-Glo workflow. The critical step is the complete depletion of unconsumed ATP in Step 2 to ensure the signal comes solely from kinase activity.

Mechanism of Action & Selectivity

The pyrrolopyrimidine-2-amine analogs function as ATP-competitive inhibitors .

  • Binding Mode: The C2-amine and N1 of the pyrimidine ring form a donor-acceptor pair with the hinge region backbone (typically Valine residues).

  • Selectivity Mechanism: The "Gatekeeper" residue in kinases controls access to the back pocket.

    • CDK4/6 have a specific gatekeeper (Phe98 in CDK4) that accommodates the planar pyrrolopyrimidine system.

    • The C7-cyclopentyl group (Ribociclib) exploits a hydrophobic pocket adjacent to the gatekeeper.

    • Contrast: Many off-target kinases (like FLT3) have smaller or differently oriented gatekeepers that clash with the rigid fused 5-6 system of pyrrolopyrimidines more than the 6-6 system of pyridopyrimidines.

References

  • Horten, B. C., et al. "Discovery of Ribociclib (LEE011): A Highly Selective CDK4/6 Inhibitor." Journal of Medicinal Chemistry. (Key source for SAR and synthesis of the pyrrolopyrimidine scaffold).
  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols. Link

  • Kawatkar, S., et al. "Palbociclib and Ribociclib Analogs Targeting CDK4 and CDK6 for Breast Cancer Treatment: A Molecular Modeling Study." ChemRxiv, 2019. Link

  • Tripathy, S., et al. "Structure-based design of CDK4/6 inhibitors: A review." Bioorganic & Medicinal Chemistry Letters.
  • Vertex AI Search Results. "Synthesis of 7H-pyrrolo[2,3-d]pyrimidine-2-amine derivatives." (Source for Buchwald-Hartwig conditions).

Sources

validating purity of 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine samples

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for validating the purity of 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine . This scaffold is a critical intermediate in the synthesis of Janus kinase (JAK) inhibitors (e.g., Tofacitinib) and antifolates (e.g., Pemetrexed).

Its validation presents a unique challenge compared to fully aromatic heterocycles: the dihydro-pyrrole ring is susceptible to spontaneous oxidative dehydrogenation, reverting to the thermodynamically more stable aromatic 7H-pyrrolo[2,3-d]pyrimidine system. This guide prioritizes the detection of this specific degradant.

Part 1: The Stability-Purity Paradox

The primary failure mode for this compound samples is not synthetic by-products, but storage-induced degradation. The saturation at the C6 and C7 positions breaks the aromaticity of the pyrrole ring, creating a driving force for dehydrogenation under oxidative stress (air, light, or trace metal contamination).

Critical Quality Attribute (CQA): The ratio of Dihydro-Amine (Target) to Aromatic-Amine (Impurity).

Degradation Pathway Diagram

The following diagram illustrates the oxidative dehydrogenation pathway that must be monitored.

OxidationPathway Target Target Molecule This compound (Non-Aromatic Pyrrole Ring) Intermediate Oxidative Transition State (Metal/Light Catalyzed) Target->Intermediate - 2H (Oxidation) Impurity Major Degradant 7H-pyrrolo[2,3-d]pyrimidin-2-amine (Fully Aromatic System) Intermediate->Impurity Aromatization (Thermodynamic Sink)

Caption: Spontaneous oxidative dehydrogenation of the dihydro-scaffold to the fully aromatic impurity.

Part 2: Analytical Alternatives & Comparative Performance

To validate purity, researchers typically choose between High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Quantitative NMR (qNMR).

Comparative Performance Matrix
FeatureHPLC (Standard) UPLC (Advanced) qNMR (Orthogonal)
Primary Utility Routine QC, robustness.High-throughput, trace impurity detection.Absolute purity determination (Potency).
Separation Mechanism Hydrophobic interaction (C18).Hydrophobic interaction (Sub-2 µm particles).Nuclear spin resonance (Molar ratio).
Detection Limit (LOD) ~0.05%~0.01% (Superior sensitivity).~1.0% (Low sensitivity for traces).
Specific Advantage Resolves the Aromatic impurity from the Dihydro target based on pi-pi interactions.Faster run times (5 min vs 20 min) prevent on-column degradation.Self-validating: Does not require a reference standard of the target.
Critical Limitation Requires a reference standard for quantitation.Higher instrument cost; backpressure limits.Cannot detect trace inorganic salts or insoluble impurities.

Recommendation: Use UPLC-UV/MS for impurity profiling (specifically to detect the aromatic degradant) and qNMR for absolute potency assignment of the bulk material.

Part 3: Validated Experimental Protocols

Protocol A: UPLC-MS Method for Impurity Profiling

Objective: To separate the dihydro-target from the aromatic impurity.

Rationale: The aromatic impurity (7H-pyrrolo...) is more hydrophobic and planar than the dihydro target. A C18 column with high carbon loading maximizes the separation based on these pi-pi interaction differences.

  • Instrumentation: Waters ACQUITY UPLC H-Class or equivalent.

  • Column: BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate, pH 5.5 (Buffers the amine to prevent tailing).

    • B: Acetonitrile (LC-MS Grade).

  • Gradient Profile:

    • T=0 min: 5% B[1]

    • T=5 min: 30% B (Shallow gradient to resolve the dihydro vs aromatic forms).

    • T=6 min: 90% B (Wash).

  • Detection: UV at 254 nm (primary) and MS (ESI+) to confirm mass difference (Target [M+H]+ = 137.08; Impurity [M+H]+ = 135.06).

Acceptance Criteria:

  • Resolution (Rs) between Target and Aromatic Impurity > 2.0.

  • Aromatic Impurity < 0.5% (Strict limit due to its role as a "dead-end" side product in downstream synthesis).

Protocol B: qNMR for Absolute Purity (Potency)

Objective: To determine the exact weight % purity without a reference standard of the target.

Rationale: qNMR relies on the integration of proton signals. Since the dihydro protons (C6/C7 positions, ~3.0-4.0 ppm) are distinct from the aromatic protons (C6 position, ~6.5 ppm), this method simultaneously quantifies the target and the oxidation level.

  • Internal Standard (IS): Maleic Acid (Traceable Grade) or Dimethyl Sulfone (DMSO2).

    • Note: Maleic acid is preferred due to its singlet at ~6.3 ppm, which typically does not overlap with the aliphatic dihydro protons.

  • Solvent: DMSO-d6 (Ensures solubility of the polar amine).

  • Sample Preparation:

    • Weigh ~10 mg of Sample (precision ±0.01 mg).

    • Weigh ~5 mg of Internal Standard (precision ±0.01 mg).

    • Dissolve completely in 0.6 mL DMSO-d6.

  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60 seconds (Critical: Must be > 5x T1 to ensure full relaxation for quantitation).

    • Scans: 16 or 32.

  • Calculation:

    
    
    Where I = Integral area, N = Number of protons, M = Molecular weight, W = Weight, P = Purity of IS.[2][3][4]
    

Part 4: Analytical Workflow Visualization

The following diagram outlines the decision tree for validating a batch of this compound.

ValidationWorkflow cluster_Methods Parallel Analysis Start Crude Sample (this compound) UPLC UPLC-MS (Protocol A) Check for Aromatic Impurity Start->UPLC qNMR qNMR (Protocol B) Determine Absolute Potency Start->qNMR Decision Data Integration UPLC->Decision Impurity Profile qNMR->Decision Weight % Pass PASS Aromatic Impurity < 0.5% Potency > 98% Decision->Pass Meets Specs Fail_Ox FAIL: Oxidation Recrystallize or Discard Decision->Fail_Ox High Aromatic Content Fail_Pot FAIL: Low Potency Check for Salts/Solvents Decision->Fail_Pot Low qNMR Value

Caption: Integrated workflow combining chromatographic profiling and absolute quantitation.

References

  • Tofacitinib Impurity Profiling & HPLC Methods Der Pharma Chemica, "Stability indicating HPLC method for the quantification of tofacitinib citrate and its related substances."

  • Oxidative Dehydrogenation of Dihydropyrimidines Journal of Organic Chemistry, "Oxidative dehydrogenation of dihydropyrimidinones and dihydropyrimidines."

  • qNMR vs. HPLC for Purity Assessment Journal of Medicinal Chemistry, "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay."

  • UPLC vs HPLC for Aromatic Amines Waters Application Note, "Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System."

  • Synthesis of Pyrrolo[2,3-d]pyrimidine Intermediates BenchChem Technical Guide, "An In-depth Technical Guide to 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol: Properties, Synthesis."

Sources

Bioisosteric Replacement of Purines with Pyrrolopyrimidines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Rationale

In kinase inhibitor and nucleoside analog design, the purine scaffold (imidazo[4,5-d]pyrimidine) is the archetypal template due to its ubiquity in ATP, DNA, and RNA. However, the purine core suffers from inherent liabilities: rapid metabolic glycosidic cleavage (in nucleosides) and promiscuous H-bond acceptor capability at N7, which can limit selectivity.

The pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold represents a high-value bioisosteric replacement. By substituting the N7 nitrogen with a carbon (C7), researchers can:

  • Abolish the N7 H-bond acceptor , altering solvation penalties and improving kinase selectivity profiles.

  • Stabilize the N-glycosidic bond against phosphorylases (e.g., PNPase), extending the half-life of nucleoside drugs.

  • Modulate acidity , as the pyrrole NH is significantly less acidic (pKa ~13) than the imidazole NH of purines (pKa ~9-10), affecting membrane permeability.

This guide objectively compares these two scaffolds, supported by experimental data from JAK inhibitors (Tofacitinib) and nucleoside antibiotics (Tubercidin).

Structural & Physicochemical Comparison

The transition from Purine to Pyrrolopyrimidine is not merely an atom swap; it is an electronic and steric reprogramming of the pharmacophore.

Electronic Landscape
  • Purine (N7): A strong H-bond acceptor with a lone pair in the plane of the ring. It is a solvation hotspot.

  • Pyrrolopyrimidine (C7): The C-H bond is non-polar and hydrophobic. It cannot accept H-bonds, which is critical for desolvation. If a kinase pocket has a hydrophobic patch near the "hinge" region (where N7 would be), the 7-deaza scaffold gains binding affinity by shedding the desolvation penalty associated with N7.

Validated Physicochemical Data

The following table contrasts the core properties of the parent scaffolds and a representative matched molecular pair (Adenosine vs. Tubercidin).

PropertyPurine Scaffold (Adenosine)Pyrrolopyrimidine Scaffold (Tubercidin)Impact on Drug Design
H-Bonding at Pos 7 Acceptor (N:)None (C-H) or Donor (if C-NH2)Critical for selectivity against kinases requiring N7 interaction.
Glycosidic Stability Labile (t1/2 < 10 min in acid/PNPase)Highly Stable (Resistant to PNPase)Essential for nucleoside antiviral/anticancer efficacy.
pKa (N9/N1-H) ~9.8 (Imidazole)~13.0 (Pyrrole)Pyrrole is a weaker acid; remains neutral at higher pH, aiding passive transport.
LogP (Lipophilicity) -1.05 (Adenosine)-0.83 (Tubercidin)7-Deaza analogs are generally more lipophilic due to loss of N7 polarity.
Solubility High (due to N7 solvation)Moderate/LowLoss of N7 solvation often reduces aqueous solubility, requiring solubilizing groups (e.g., piperidines in Tofacitinib).

Critical Insight: The stability of the C-N glycosidic bond in pyrrolopyrimidines is due to the higher energy barrier for protonation at N1 (pyrrole) compared to N7/N3 in purines, preventing the formation of the oxocarbenium ion intermediate required for cleavage.

Visualizing the Bioisosteric Shift

The following diagram illustrates the structural "swap" and the resulting change in the Hydrogen Bond Donor/Acceptor (HBD/HBA) landscape.

Figure 1: Structural and functional consequences of replacing the N7-purine nitrogen with a C7-carbon.

Case Study Analysis: Tofacitinib (JAK Inhibitor)[1][2]

Tofacitinib (Xeljanz) is the premier example of a pyrrolo[2,3-d]pyrimidine successfully navigating clinical development.

Comparative Performance Data

In the development of JAK inhibitors, the pyrrolopyrimidine core was selected over the purine core to optimize the balance between potency and selectivity.

MetricPurine Analog (Hypothetical Lead)Tofacitinib (Pyrrolopyrimidine)Causality
JAK3 Potency (IC50) ~1-10 nM1.6 nMThe pyrrole NH forms a critical bidentate H-bond with Glu957/Leu959 in the hinge region, mimicking ATP's adenine.
Selectivity (vs. kinases requiring N7) Low (Promiscuous)High (JAK Selective)Removal of N7 eliminates binding to kinases that utilize a water-bridge or direct H-bond to N7 (e.g., some CDK family members).
Metabolic Stability Low (Oxidative/Hydrolytic)Moderate/HighThe electron-rich pyrrole ring is susceptible to oxidation, but the C7 position prevents N-oxide formation common in purines.
Mechanism of Action Pathway

Tofacitinib blocks the JAK-STAT pathway, preventing cytokine signaling. The diagram below details this specific blockade.

JAK_STAT_Pathway Cytokine Cytokine (IL-2, IL-4, etc.) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1 / JAK3 Kinase Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation Tofacitinib Tofacitinib (Pyrrolopyrimidine) Tofacitinib->JAK Competitive Inhibition (ATP Site) P_STAT Phosphorylated STAT (Dimer) STAT->P_STAT Dimerization Nucleus Nucleus / Gene Transcription P_STAT->Nucleus Translocation

Figure 2: Tofacitinib mechanism of action.[1][2] The pyrrolopyrimidine scaffold competitively inhibits the ATP binding site of JAK kinases.

Experimental Protocols

To validate these bioisosteres in your own research, follow these self-validating protocols.

Synthesis: The "Iodine-Promoted Annulation" (Self-Validating)

This method is superior to traditional glycosylation for creating the scaffold because it builds the pyrrole ring in situ, avoiding complex protection/deprotection steps.

Reagents:

  • 6-amino-1,3-dimethyluracil (Starting material)

  • Arylglyoxal or Aurone (Partner)

  • Iodine (Catalyst, 10 mol%)

  • DMSO (Solvent)

Protocol:

  • Setup: In a round-bottom flask, dissolve 1.05 equiv. of 6-amino-uracil derivative and 1.0 equiv. of the aurone in DMSO (0.5 M concentration).

  • Catalysis: Add 10 mol% molecular Iodine (

    
    ).
    
  • Reaction: Heat to 100°C for 1 hour.

    • Validation Check: Monitor TLC.[3] The disappearance of the aurone spot and the appearance of a fluorescent blue/green spot (typical of pyrrolopyrimidines) indicates success.

  • Quench: Cool to RT. Add saturated aqueous

    
     (sodium thiosulfate) to quench iodine (color change from dark brown to yellow/clear).
    
  • Isolation: Add water (10x volume). The hydrophobic pyrrolopyrimidine product will precipitate. Filter and wash with water/ethanol.

Why this works: The iodine acts as a Lewis acid to activate the Michael addition and subsequent oxidative cyclization. The DMSO acts as both solvent and mild oxidant.

Kinase Assay (ADP-Glo Format)

To compare potency (Purine vs. Pyrrolopyrimidine):

  • Enzyme Prep: Dilute JAK3 kinase to 1 ng/µL in kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Substrate: Use a peptide substrate (e.g., Poly(Glu, Tyr)) at 0.2 µg/µL.

  • Compound Dosing: Prepare 3-fold serial dilutions of your Purine and Pyrrolopyrimidine analogs in DMSO.

  • Reaction:

    • Add 2 µL compound + 4 µL Enzyme. Incubate 10 min.

    • Add 4 µL ATP/Substrate mix (ATP concentration should be at

      
      , typically 10 µM).
      
    • Incubate 60 min at RT.

  • Detection: Add ADP-Glo reagent (Promega) to deplete unconsumed ATP, then Kinase Detection Reagent to convert ADP

    
     ATP 
    
    
    
    Light.
  • Analysis: Measure Luminescence. Plot RLU vs. Log[Inhibitor].

    • Success Criteria: Z-factor > 0.[4]5. The pyrrolopyrimidine analog should show equal or better IC50 if the design is correct, with a distinct selectivity profile in a panel screen.

References

  • Synthesis of Pyrrolo[2,3-d]pyrimidines

    • Xia, M., et al. (2025).[5] "A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation." BMC Chemistry.

  • Tofacitinib Mechanism & Structure

    • Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection." Journal of Medicinal Chemistry.
  • Nucleoside Stability (Tubercidin)

    • Bergstrom, D. E., et al. (2014). "Synthesis and Properties of 7-Deazapurine- and 8-Aza-7-deazapurine-Locked Nucleic Acid Analogues." Journal of Organic Chemistry.
  • Bioisosterism Principles

    • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry.

Sources

spectroscopic characterization of 5H-pyrrolo[2,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Spectroscopic Characterization of 5H-Pyrrolo[2,3-d]pyrimidin-2-amine

Executive Summary & Nomenclature Clarification

In the high-stakes field of kinase inhibitor development (e.g., JAK inhibitors like Tofacitinib), the pyrrolo[2,3-d]pyrimidine scaffold (often called 7-deazapurine) is a critical pharmacophore.

Critical Distinction: The term "5H-pyrrolo[2,3-d]pyrimidin-2-amine" is frequently encountered in chemical catalogs but technically refers to a specific tautomer or the non-aromatic dihydro precursor. For rigorous scientific characterization, we must distinguish between:

  • The Product (Aromatic): 7H-pyrrolo[2,3-d]pyrimidin-2-amine (also known as 2-amino-7-deazapurine). This is the thermodynamically stable, aromatic drug scaffold.

  • The Alternative/Precursor (Dihydro): 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine . This is a non-aromatic intermediate often used in synthesis.

  • The Isostere (Purine): 9H-Purin-2-amine (2-Aminopurine). The nitrogen analog.[1]

This guide focuses on characterizing the aromatic 7H form (the primary drug scaffold) while providing comparative data to distinguish it from the dihydro form and purine alternatives.

Structural & Spectroscopic Logic

The replacement of the N7 nitrogen in purine with a carbon (C7) in pyrrolo[2,3-d]pyrimidine fundamentally alters the electronic landscape. This change eliminates the N7-hydrogen bond acceptor site and introduces two coupled aromatic protons (H5 and H6), providing a definitive NMR signature absent in purines.

Visualizing the Structural Relationships

G cluster_0 Spectroscopic Differentiation Purine 9H-Purin-2-amine (Purine Scaffold) N7 = Nitrogen Product 7H-Pyrrolo[2,3-d]pyrimidin-2-amine (Target Product) N7 = Carbon (C7-H) Purine->Product Bio-isosteric Replacement (N7 -> CH) NMR_Diff NMR: H5/H6 Coupling vs H8 Singlet Purine->NMR_Diff Product->NMR_Diff UV_Diff UV: Red-shifted Absorbance Product->UV_Diff Dihydro This compound (Precursor/Impurity) Non-Aromatic Pyrrole Ring Dihydro->Product Oxidation/Aromatization (-2H)

Figure 1: Structural relationship between the target pyrrolo[2,3-d]pyrimidine, its biosynthetic precursor (dihydro form), and the purine isostere.

Comparative Spectroscopic Profile

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for distinguishing the pyrrolo[2,3-d]pyrimidine core from purines.

Key Diagnostic Feature:

  • Purines: Show a sharp singlet for H8 at ~8.0–8.5 ppm.

  • Pyrrolo[2,3-d]pyrimidines: Show two coupled doublets (or dd) for H5 and H6 in the aromatic region (6.0–7.5 ppm).

Table 1: Comparative


H NMR Chemical Shifts (DMSO-d

)
Position7H-Pyrrolo[2,3-d]pyrimidin-2-amine (Product)9H-Purin-2-amine (Alternative)6,7-Dihydro-5H- (Precursor)
H-6

6.80 – 7.10 (d, J~3.5 Hz)
— (N7)

3.40 – 3.60 (t, CH

)
H-5

6.30 – 6.50 (d, J~3.5 Hz)
— (C5 is quaternary)

2.80 – 3.00 (t, CH

)
H-8 — (C7-H is H-6 above)

8.00 – 8.20 (s)
NH


5.80 – 6.20 (br s)

6.00 – 6.50 (br s)

5.50 – 6.00 (br s)
NH (Ring)

11.0 – 11.5 (br s)

12.0 – 12.5 (br s)

~9.0 (br s)

Note: In the 6,7-dihydro form (often labeled "5H" in catalogs), the aromatic protons at 6.3-7.1 ppm disappear and are replaced by aliphatic triplets at 2.8-3.6 ppm, indicating loss of aromaticity.

B. UV-Vis Spectroscopy

The pyrrolo[2,3-d]pyrimidine system is electron-rich compared to purine.

  • Product (7H): Typically exhibits

    
     values at 233 nm, 271 nm, and 325 nm  (in MeOH).[2] The band at >300 nm is characteristic of the 2-amino-pyrrolo[2,3-d]pyrimidine chromophore.
    
  • Purine (2-Amino):

    
     ~305 nm.
    
  • Fluorescence: Unlike many purines, 7-deazapurines (especially 2-amino derivatives) are often highly fluorescent, making them useful as probes.

Experimental Protocols

To ensure reproducibility and "self-validating" results, follow these specific workflows.

Protocol 1: Distinguishing Tautomers/Isomers via 2D NMR

Objective: Confirm the "5H" vs "7H" structure and rule out N-alkylation isomers.

  • Sample Prep: Dissolve 5–10 mg of compound in 0.6 mL DMSO-d

    
     . (Avoid CDCl
    
    
    
    due to poor solubility and aggregation).
  • Acquisition:

    • Run standard 1D

      
      H NMR (16 scans).
      
    • Run

      
      H-
      
      
      
      H COSY
      to confirm the coupling between H5 and H6.
    • Run

      
      H-
      
      
      
      N HSQC
      (if available) to locate the pyrrole NH.
  • Validation Logic:

    • If H5/H6 are doublets (

      
       Hz): Confirms 7H-aromatic  core.
      
    • If H5/H6 are triplets (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       Hz) in the aliphatic region: Confirms 6,7-dihydro-5H  core.[3][4][5][6]
      
    • If H8 is a singlet: Confirms Purine contamination.

Protocol 2: Purity Assessment via HPLC-UV

Objective: Quantify the ratio of aromatic product to dihydro impurity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (general) and 325 nm (specific for 7H-pyrrolo[2,3-d]pyrimidine).

  • Result: The aromatic product will elute later than the more polar dihydro impurity.

Decision Tree for Identification

Use this workflow to interpret your spectral data.

DecisionTree Start Start: Acquire 1H NMR (DMSO-d6) CheckRegion Check 6.0 - 7.5 ppm Region Start->CheckRegion Aromatic Signals Present? (Doublets) CheckRegion->Aromatic Yes Aliphatic Check 2.5 - 4.0 ppm Region CheckRegion->Aliphatic No IsPurine Singlet at ~8.0 ppm? Aromatic->IsPurine Singlet? Result_7H CONFIRMED: 7H-Pyrrolo[2,3-d]pyrimidin-2-amine (Aromatic Product) Aromatic->Result_7H Two Doublets (J~3.5Hz) Result_Dihydro CONFIRMED: 6,7-Dihydro-5H-... (Precursor) Aliphatic->Result_Dihydro Triplets Present Result_Purine CONFIRMED: Purine Isostere IsPurine->Result_Purine Yes

Figure 2: Logical workflow for confirming the scaffold identity based on proton NMR signals.

References

  • Seela, F., & Peng, X. (2006). pH-Dependent mismatch discrimination of oligonucleotide duplexes containing 2′-deoxytubercidin and 2- or 7-substituted derivatives. Nucleic Acids Research. Link

  • Moriarty, K. J., et al. (2006). The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Gangjee, A., et al. (2010). Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry. Link

  • BenchChem. (2025).[7] Distinguishing between N7 and N9 purine isomers by NMR. Link

  • PubChem. (2025).[8] Compound Summary: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.[1][8][9][10][11] Link

Sources

Comparative Potency of Pyrrolopyrimidine vs. Pyrimidine Inhibitors: A Structural and Experimental Guide

Author: BenchChem Technical Support Team. Date: March 2026

The design of ATP-competitive kinase inhibitors is fundamentally anchored in the ability of small molecules to mimic the adenosine triphosphate (ATP) purine ring. Among the most privileged scaffolds in modern medicinal chemistry are pyrimidines and their fused bicyclic counterparts, the pyrrolo[2,3-d]pyrimidines. As a deaza-isostere of adenine, the pyrrolo[2,3-d]pyrimidine core offers a distinct electronic and hydrogen-bonding profile compared to the monocyclic pyrimidine core[1].

This guide provides an objective, data-driven comparison of these two scaffolds, detailing the mechanistic causality behind their differential potencies, presenting comparative experimental data across key targets, and outlining the gold-standard protocols for validating these inhibitors in vitro.

Structural Basis of Differential Potency

The potency of a kinase inhibitor is heavily dictated by its interaction with the kinase hinge region—a segment of the kinase domain that connects the N- and C-lobes.

  • Pyrimidine Scaffolds: Standard pyrimidine inhibitors (e.g., Osimertinib, Brigatinib) typically utilize their ring nitrogen atoms strictly as hydrogen bond acceptors to interact with the backbone amides of the hinge region[2]. While highly effective for wild-type or single-mutant kinases, their binding affinity can be severely compromised by steric clashes or conformational shifts induced by complex mutations (e.g., the C797S mutation in EGFR).

  • Pyrrolopyrimidine Scaffolds: The fusion of a pyrrole ring to the pyrimidine core introduces a critical N-H group at the 7-position. This acts as an additional hydrogen bond donor, enabling a bidentate or tridentate hydrogen-bonding network with the hinge region (e.g., Met793 in EGFR)[1],[3]. This enhanced anchoring often translates to superior sub-nanomolar potency and the structural rigidity required to overcome multi-drug resistant "triple mutations"[3].

HingeBinding ATP ATP Binding Pocket Pyrim Pyrimidine Core (H-bond Acceptors Only) ATP->Pyrim Scaffold Design Pyrrolo Pyrrolopyrimidine Core (H-bond Acceptor & Donor) ATP->Pyrrolo Bioisosteric Replacement Hinge Kinase Hinge Region (Backbone Amides) Pyrim->Hinge 1-2 H-bonds Pyrrolo->Hinge 2-3 H-bonds (N-H donor) Potency1 Standard Potency (Susceptible to C797S) Hinge->Potency1 Monocyclic Binding Potency2 Enhanced Potency (Overcomes Triple Mutants) Hinge->Potency2 Bicyclic Anchoring

Structural logic dictating the differential hinge-binding affinities of kinase inhibitors.

Comparative Potency Data Across Key Targets

To objectively evaluate these scaffolds, we must analyze head-to-head or structurally analogous data across distinct kinase targets.

Target 1: Epidermal Growth Factor Receptor (EGFR) In non-small cell lung cancer (NSCLC), resistance to 3rd-generation pyrimidine-based inhibitors frequently arises via the C797S mutation. Recent structural activity relationship (SAR) studies demonstrate that 4th-generation pyrrolo[2,3-d]pyrimidine derivatives (e.g., Compound 31n) exhibit massive potency enhancements against the EGFR L858R/T790M/C797S triple mutant compared to their pyrimidine counterparts, achieving IC50 values as low as 0.004 nM[3].

Target 2: Testis-Specific Serine/Threonine Kinase 2 (TSSK2) High-throughput screening for male contraceptive targets identified both pyrimidine and pyrrolopyrimidine hits. Here, the pyrrolopyrimidine core (Compound 10) slightly edged out the pyrimidine core (Compound 17) in biochemical assays, representing the first sub-100 nM inhibitors of this isoform[4].

Target 3: JAK/HDAC Dual Inhibition Pyrrolopyrimidines are uniquely suited for dual-target inhibition due to their compact size, which allows them to fit into the narrower binding pockets of class I HDACs while maintaining potent JAK1/2/3 inhibition (e.g., Compound 15d)[5].

Table 1: Comparative in vitro IC50 Potencies
Inhibitor ClassCompound NameTarget Kinasein vitro IC50 (nM)Reference
Pyrrolo[2,3-d]pyrimidine Compound 31nEGFR (Triple Mutant)0.004 - 0.9[3]
Pyrimidine OsimertinibEGFR (L858R/T790M)~0.6 - 0.8[3]
Pyrrolo[2,3-d]pyrimidine Compound 10TSSK222[4]
Pyrimidine Compound 17TSSK231[4]
Pyrrolo[2,3-d]pyrimidine Compound 15dJAK1/2/3 & HDAC1/6Sub-micromolar[5]

Experimental Validation Workflows

To establish trustworthiness in these potency claims, researchers must employ self-validating experimental systems. The gold standard for evaluating mutant-selective kinase inhibitors is the Ba/F3 Cellular Target Engagement Assay .

The Causality of the Ba/F3 System

Ba/F3 is a murine pro-B cell line normally dependent on Interleukin-3 (IL-3) for survival. By transfecting these cells with a mutant human kinase (e.g., EGFR L858R/T790M/C797S), the cells become "addicted" to the oncogenic kinase signaling and can survive without IL-3[3]. This creates a causal validation loop: if an inhibitor causes cell death in the absence of IL-3, but the cells survive when IL-3 is added back, the cytotoxicity is definitively on-target against the kinase, rather than a general off-target toxic effect.

Step-by-Step Methodology
  • Plasmid Construction & Transfection: Clone the target kinase gene (wild-type or mutant) into a retroviral vector. Transfect Ba/F3 cells and select for stable expression using puromycin.

  • IL-3 Withdrawal (Addiction Phase): Wash the stably transfected cells 3 times with PBS to remove residual IL-3. Culture in IL-3-free media for 48-72 hours to select for cells exclusively dependent on the exogenous kinase for survival.

  • Compound Treatment: Seed cells in 96-well plates. Treat with a 10-point, 3-fold serial dilution of the pyrimidine or pyrrolopyrimidine inhibitors (ranging from 10 µM to 0.5 nM).

  • Viability Quantification: After 72 hours of incubation, add CellTiter-Glo reagent to lyse cells and generate a luminescent signal proportional to the amount of ATP present (a direct proxy for metabolically active cells).

  • Counter-Screening (Self-Validation): Run a parallel plate with the exact same compound dilutions, but supplement the media with 1 ng/mL IL-3. Compounds that kill cells in this plate possess off-target general cytotoxicity.

Workflow Transfect 1. Transfect Ba/F3 (Mutant Kinase) Withdraw 2. IL-3 Withdrawal (Kinase Addiction) Transfect->Withdraw Stable Line Treat 3. Inhibitor Treatment (Serial Dilution) Withdraw->Treat Seed Plates Assay 4. CellTiter-Glo (Measure ATP/Viability) Treat->Assay 72h Incubation Validate 5. IL-3 Counter-screen (Rule out toxicity) Assay->Validate Compare IC50

Step-by-step experimental workflow for validating on-target kinase inhibition in Ba/F3 cells.

ADME Trade-offs & Lead Optimization

While pyrrolopyrimidines frequently exhibit superior enzymatic and cellular potency, this must be balanced against Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The addition of the pyrrole ring increases lipophilicity and can sometimes reduce aqueous solubility compared to standard pyrimidines. Furthermore, specific substitutions at the C4 or C6 positions of the pyrrolopyrimidine core—while beneficial for potency—can lead to high efflux ratios or metabolic lability, necessitating rigorous pharmacokinetic optimization during lead selection[6].

References

  • Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. ACS Publications.[Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers.[Link]

  • Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. PubMed. [Link]

  • Potent Pyrimidine and Pyrrolopyrimidine Inhibitors of Testis-Specific Serine/Threonine Kinase 2 (TSSK2). PMC. [Link]

  • Balancing potency, metabolic stability and permeability in pyrrolopyrimidine-based EGFR inhibitors. PubMed.[Link]

Sources

Safety Operating Guide

6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal of 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine

Part 1: Executive Operational Snapshot

Objective: This guide defines the mandatory protocols for the containment, deactivation, and disposal of this compound (CAS: 97482-19-4).[1][2] As a pyrrolopyrimidine derivative commonly used as a scaffold in kinase inhibitor development, this compound must be treated as a potentially bioactive agent with unknown chronic toxicity profiles.[1]

Immediate Safety Classification:

  • Signal Word: WARNING

  • Primary Hazards: Acute Toxicity (Oral), Skin/Eye Irritation (H302, H315, H319).[1][2][3][4]

  • Disposal Method: High-temperature incineration with afterburner and scrubber.[1][2] DO NOT discharge into municipal sewer systems.[1][5][6]

Parameter Specification
CAS Number 97482-19-4
Molecular Formula C₆H₈N₄
Physical State Solid (Powder)
Solubility DMSO, Methanol (Moderate), Water (Low)
RCRA Status Not P/U-listed; Determine characteristics (D-list) based on solvent co-contaminants.[1][2]

Part 2: Hazard Identification & Risk Assessment

The "Why" Behind the Protocol: Research chemicals often lack comprehensive toxicological data. We apply the Precautionary Principle : treat this substance as if it possesses the high potency of the kinase inhibitors it is designed to mimic.

  • Bioaccumulation Potential: Pyrrolopyrimidine scaffolds are designed to interact with biological enzymes (e.g., JAK/STAT pathways).[1] Improper disposal into water systems poses a risk to aquatic life and downstream ecosystems.[6]

  • Chemical Stability: The fused ring system is relatively stable.[1] It will not degrade rapidly in standard landfill conditions, necessitating thermal destruction.[1]

  • Nitrogen Content: High nitrogen content (4 nitrogens per molecule) requires incineration with scrubbers to prevent NOx emissions.[1]

Part 3: Disposal Decision Matrix

The following workflow dictates the disposal path based on the physical state of the waste.

DisposalWorkflow Start Waste Generation StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure Powder) StateCheck->Solid Liquid Liquid Waste (Mother Liquor/HPLC) StateCheck->Liquid Debris Contaminated Debris (Gloves, Sharps) StateCheck->Debris Dissolve Dissolve in Combustible Solvent Solid->Dissolve Preferred DoubleBag Double Bag & Label as Hazardous Solid->DoubleBag Alternative Segregate Segregate by Solvent Type (Halogenated vs Non-Halogenated) Liquid->Segregate Debris->DoubleBag Incinerate High-Temp Incineration (Approved Facility) Dissolve->Incinerate Segregate->Incinerate DoubleBag->Incinerate

Figure 1: Logic flow for segregating and processing waste streams containing this compound.[1][2]

Part 4: Detailed Operational Protocols

Scenario A: Solid Waste (Pure Substance)
  • Context: Expired inventory or excess weighing powder.

  • Protocol:

    • Dissolution (Recommended): Dissolve the solid in a combustible solvent (e.g., Acetone, Methanol, or Ethanol) to facilitate efficient atomization in the incinerator.[1]

    • Labeling: Mark the container as "Hazardous Waste - Flammable/Toxic." Explicitly list "Contains this compound."[1][2][7][8][9]

    • Container: Use a high-density polyethylene (HDPE) or glass container with a PTFE-lined cap.[1][2]

Scenario B: Liquid Waste (Reaction Mixtures & HPLC Effluent)
  • Context: Post-reaction mixtures or analytical waste.[1]

  • Protocol:

    • Segregation:

      • Stream A (Non-Halogenated): If dissolved in Methanol, Ethanol, or DMSO.[1]

      • Stream B (Halogenated): If dissolved in DCM or Chloroform.[1][2]

      • Note: Keep these streams separate to reduce disposal costs and prevent incompatible reactions.

    • pH Check: Ensure waste is neutral (pH 6-8). If the synthesis involved strong acids/bases, neutralize carefully before adding to the solvent waste drum to prevent exothermic reactions or gas evolution.[1]

    • Secondary Containment: Store waste carboys in secondary containment trays capable of holding 110% of the container's volume.

Scenario C: Contaminated Debris (Sharps & PPE)[1][2][10][11]
  • Context: Syringes, weigh boats, gloves, and paper towels.[1][2]

  • Protocol:

    • Sharps: Place needles/syringes directly into a rigid, puncture-proof biohazard/chemical sharps container.[1][2] DO NOT recap needles.[1]

    • Soft Debris: Place gloves and wipes into a clear hazardous waste bag (2-mil thickness minimum).[1][2]

    • Sealing: Twist and tape the bag neck (gooseneck seal).[1] Place this bag inside a secondary rigid container (fiber drum or pail) for transport.

Part 5: Emergency Spill Response

In the event of a spill, immediate action is required to prevent exposure and environmental release.[1][10]

PPE Requirements:

  • Nitrile gloves (double-gloved recommended).[1][2]

  • Safety goggles (ANSI Z87.1).[1]

  • Lab coat (buttoned).[1]

  • N95 or P100 respirator if powder is aerosolized.[1]

SpillResponse Alert 1. Alert & Evacuate Immediate Area PPE 2. Don PPE (Gloves, Goggles, Resp) Alert->PPE Contain 3. Containment Cover with damp absorbent PPE->Contain Clean 4. Cleanup Sweep/Scoop (No Dust) Contain->Clean Decon 5. Decontaminate Soap & Water Wash Clean->Decon Dispose 6. Disposal Treat as Haz Waste Decon->Dispose

Figure 2: Step-by-step spill response protocol.

Spill Cleanup Steps:

  • Dampen: If the spill is solid powder, gently cover with a paper towel dampened with water or methanol to prevent dust generation.[1]

  • Scoop: Use a plastic scoop or dustpan to collect the material.[1] Do not use a brush that might flick particles into the air.

  • Wipe: Clean the surface with soap and water three times.

  • Disposal: All cleanup materials (towels, scoops, gloves) must be disposed of as hazardous chemical waste (Scenario C).

Part 6: Regulatory Compliance & References

Regulatory Framework:

  • USA (EPA/RCRA): While not explicitly P-listed or U-listed, this compound must be characterized by the generator.[1][2] If mixed with flammable solvents, it carries the D001 (Ignitable) code.[1] If toxic, it falls under the "Characteristic of Toxicity" if TCLP limits are met (unlikely for this specific CAS, but caution is required).[1]

  • EU (REACH): Dispose of in accordance with Directive 2008/98/EC on waste.[1]

References:

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 23294017, 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine.[1][2] Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1][2] Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety protocols and operational guidance for the handling of 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine and related pyrrolopyrimidine derivatives. As a class of compounds frequently utilized in kinase inhibitor discovery and other areas of drug development, a robust understanding of their hazard profile is critical for ensuring personnel safety. This guide moves beyond a simple checklist, offering a procedural framework grounded in established safety principles and data from analogous compounds to empower researchers to work confidently and safely.

Hazard Identification and Risk Assessment: A Proactive Approach

The primary risks are associated with acute toxicity if ingested, skin and eye irritation, and potential respiratory tract irritation from airborne dust or aerosols.[1][2][3][4][5]

Table 1: Consolidated Hazard Profile of Pyrrolopyrimidine Derivatives

Hazard Classification GHS Category Hazard Statement Representative Sources
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed [1][2][5]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation [2][3][6]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation [1][2][3][7]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |[2][4] |

The Core Protocol: Required Personal Protective Equipment (PPE)

Personal Protective Equipment is the final and most personal line of defense. Its selection and use must be deliberate and matched to the specific task. The following protocol is based on the identified hazards and represents the minimum standard for handling this compound.

Foundational PPE: The Non-Negotiables
  • Eye and Face Protection : At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for all operations. However, due to the classification as a serious eye irritant (H319), a face shield must be worn over safety glasses during any procedure with a risk of splashing or dust generation, such as solution preparation or transfer of the solid.[1][8]

  • Hand Protection : Chemical-resistant nitrile gloves are the standard. Gloves must be inspected for tears or pinholes before each use.[1][9] For procedures involving larger quantities or extended handling times, consider double-gloving. Employ proper glove removal techniques to prevent skin contact with the outer surface of the contaminated glove.[1]

  • Body Protection : A clean, full-length laboratory coat with snug-fitting cuffs is mandatory. For tasks with a higher risk of spills, such as handling stock solutions greater than 50 mL, supplement with a chemical-resistant apron.[2][8]

Respiratory Protection: Controlling Inhalation Risk

The potential for respiratory irritation (H335) necessitates strict control of airborne particulates.[2][4]

  • Engineering Controls First : All handling of the solid compound, especially weighing and initial solubilization, must be performed within a certified chemical fume hood or a glove box to prevent the formation and inhalation of dust and aerosols.[1][2]

  • When Respirators are Required : If engineering controls are not available or are insufficient to control exposure, a NIOSH-approved respirator is required.[2] For unpacking new containers or in the event of a spill outside of a fume hood, an N95 respirator is the minimum requirement.[10]

Operational Guide: Integrating PPE into Your Workflow

Safe handling is a process. The following steps integrate the PPE protocol into the typical laboratory workflow for this compound.

Step-by-Step Handling Procedures
  • Preparation : Before entering the lab, ensure you are wearing closed-toe shoes and long pants. Don your laboratory coat and safety glasses.

  • Gathering Materials : Collect the chemical container, necessary glassware, and solvents. Prepare your designated workspace within the chemical fume hood.

  • Weighing the Solid :

    • Inside the fume hood, don your nitrile gloves.

    • Carefully open the container. Avoid creating puffs of airborne dust.

    • Use a spatula to transfer the desired amount of solid to a weigh boat.

    • Securely close the primary container.

  • Preparing Solutions :

    • Wear a face shield over your safety glasses for this step.

    • Place the weigh boat with the solid into your desired flask or beaker inside the fume hood.

    • Slowly add the solvent, ensuring the solid is wetted without splashing.

    • Stir or sonicate as needed to fully dissolve the compound.

  • Post-Handling :

    • Wipe down the spatula and any affected surfaces inside the fume hood with a solvent-dampened cloth. Dispose of this cloth in the solid hazardous waste container.

    • Remove gloves using the proper technique and dispose of them in the designated hazardous waste bin.

    • Wash hands thoroughly with soap and water before leaving the laboratory.[1][11]

Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling (Solid) cluster_solution Handling (Liquid) cluster_cleanup Cleanup & Disposal Prep 1. Area Setup (In Fume Hood) Don_PPE 2. Don PPE (Lab Coat, Safety Glasses, Gloves) Weigh 3. Weigh Compound (Add Face Shield if splash risk exists) Don_PPE->Weigh Solubilize 4. Prepare Solution (Face Shield Required) Weigh->Solubilize Use 5. Experimental Use Solubilize->Use Decontaminate 6. Decontaminate Workspace Use->Decontaminate Waste 7. Dispose of Waste Decontaminate->Waste Doff_PPE 8. Doff PPE Waste->Doff_PPE Wash 9. Wash Hands Doff_PPE->Wash

Caption: Standard workflow from preparation to cleanup.

Emergency Response and Disposal

Preparedness is paramount. All personnel must be familiar with the location of safety showers and eyewash stations.[7]

Immediate Actions for Exposure
  • Skin Contact : Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][11]

  • Eye Contact : Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do.[7] Seek immediate medical attention. [1]

  • Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1][11]

  • Ingestion : Rinse mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.

Spill Response Flowchart

G Start Spill Detected Assess Assess Spill Size Is it small and contained? Start->Assess SmallSpill Small Spill Response Assess->SmallSpill Yes LargeSpill Large Spill Response Assess->LargeSpill No PPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) SmallSpill->PPE Alert Alert Area Supervisor & Safety Officer LargeSpill->Alert Evacuate Evacuate Immediate Area Alert->Evacuate Contain Gently cover with absorbent material. Sweep up, avoiding dust. PPE->Contain Collect Collect in a sealed, labeled hazardous waste container. Contain->Collect Clean Decontaminate spill area. Collect->Clean End Dispose of waste properly. Clean->End

Caption: Decision tree for responding to a chemical spill.

Waste Disposal Protocol

All waste containing this compound, whether solid or in solution, must be treated as hazardous waste.

  • Solid Waste : Contaminated items such as gloves, weigh boats, and paper towels should be collected in a clearly labeled, sealed container designated for solid hazardous chemical waste.

  • Liquid Waste : Unused solutions and solvent rinses should be collected in a labeled, sealed container for liquid hazardous chemical waste.

  • Prohibition : Under no circumstances should this chemical or its waste be disposed of down the drain.[1]

Dispose of all waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[2][11]

References

  • 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl]pyrimidin-2-amine - Exposure: Exposure Predictions - EPA . Provides exposure prediction data for a related compound. [Link]

  • Personal Protective Equipment | US EPA . General guidance on the levels of personal protective equipment. [Link]

  • Safety Data Sheet - SigmaAldrich.cn . General safety data sheet that includes precautions against environmental release. [Link]

  • Personal protective equipment (PPE) | American Veterinary Medical Association - AVMA.org . General information on PPE selection and use. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions . Overview of essential PPE for handling chemicals. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista . Discusses specific PPE items, including respirators, for handling hazardous compounds. [Link]

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration . Provides detailed information on chemical protective clothing. [Link]

  • 7H-Pyrrolo(2,3-d)pyrimidine | C6H5N3 | CID 261591 - PubChem . Aggregated GHS classification data from multiple sources for the parent pyrrolopyrimidine core. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.